molecular formula C4H4Cl2O3 B146263 Chloroacetic anhydride CAS No. 541-88-8

Chloroacetic anhydride

Cat. No.: B146263
CAS No.: 541-88-8
M. Wt: 170.98 g/mol
InChI Key: PNVPNXKRAUBJGW-UHFFFAOYSA-N
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Description

Chloroacetic anhydride, also known as this compound, is a useful research compound. Its molecular formula is C4H4Cl2O3 and its molecular weight is 170.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71207. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloroacetyl) 2-chloroacetate
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InChI

InChI=1S/C4H4Cl2O3/c5-1-3(7)9-4(8)2-6/h1-2H2
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InChI Key

PNVPNXKRAUBJGW-UHFFFAOYSA-N
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Canonical SMILES

C(C(=O)OC(=O)CCl)Cl
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Molecular Formula

C4H4Cl2O3
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DSSTOX Substance ID

DTXSID701014649
Record name 2-Chloroacetic anhydride
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Molecular Weight

170.98 g/mol
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Physical Description

Colorless to slightly yellow solid with a pungent odor; [HSDB] White or off-white crystalline powder; [MSDSonline]
Record name Chloracetic anhydride
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Boiling Point

203 °C @ 760 mm Hg
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Solubility

Freely sol in ether, chloroform; slightly sol in benzene; practically insol in cold petroleum ether
Record name CHLORACETIC ANHYDRIDE
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Density

1.5494 @ 20 °C/4 °C
Record name CHLORACETIC ANHYDRIDE
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Vapor Pressure

0.03 [mmHg], 3.72X10-2 mm Hg @ 25 °C
Record name Chloracetic anhydride
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Color/Form

PRISMS FROM BENZENE, Colorless to slightly yellow crystals

CAS No.

541-88-8
Record name Chloroacetic anhydride
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Record name Acetic acid, 2-chloro-, 1,1'-anhydride
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Melting Point

46 °C
Record name CHLORACETIC ANHYDRIDE
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Foundational & Exploratory

Chloroacetic Anhydride: A Technical Guide to Chemical Properties and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetic anhydride (B1165640), with the chemical formula (ClCH₂CO)₂O, is a highly reactive derivative of chloroacetic acid. It serves as a potent acylating agent and a versatile intermediate in a multitude of organic syntheses.[1][2] Its utility is particularly pronounced in the pharmaceutical and fine chemical industries, where it is employed for the introduction of the chloroacetyl group into various molecules.[1] This functional group is a valuable synthetic handle, enabling further modifications and the construction of complex molecular architectures. This guide provides an in-depth overview of the chemical properties, reactivity, and key applications of chloroacetic anhydride, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a colorless to slightly yellow crystalline solid with a strong, pungent odor.[3] It is classified as a hazardous substance, causing severe skin burns and being toxic if swallowed or inhaled.[1][4] Proper handling in a well-ventilated fume hood with appropriate personal protective equipment is mandatory.[1]

A summary of its key quantitative properties is presented below for easy reference and comparison.

PropertyValueReferences
Molecular Formula C₄H₄Cl₂O₃[5]
Molecular Weight 170.98 g/mol [3]
Appearance Colorless to slightly yellow crystalline solid/prisms[3][5]
Odor Pungent[3]
Density 1.5494 g/cm³ (at 20 °C)[3]
Melting Point 46 - 60 °C[3][6][7]
Boiling Point 203 °C (at 760 mmHg)[3]
120-123 °C (at 20 mmHg)[6][7]
109-110 °C (at 10 mmHg)[8]
Vapor Pressure <0.75 mmHg (at 20 °C)[6][7]
Solubility Freely soluble in ether, chloroform. Slightly soluble in benzene (B151609). Practically insoluble in cold petroleum ether.[3][8]

Reactivity and Reaction Mechanisms

The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbons, making it an excellent acylating agent. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.

General Reaction Mechanism

The fundamental reaction pathway for this compound involves the attack of a nucleophile on one of the carbonyl carbons, leading to a tetrahedral intermediate. This is followed by the elimination of a chloroacetate (B1199739) ion, a relatively good leaving group, to form the acylated product and chloroacetic acid as a byproduct.

General_Mechanism cluster_intermediate Tetrahedral Intermediate Anhydride (ClCH₂CO)₂O Intermediate [ClCH₂C(O⁻)(O(CO)CH₂Cl)(NuH)] Anhydride->Intermediate 1. Nucleophilic Attack Nucleophile Nu-H Product ClCH₂CO-Nu Intermediate->Product 2. Leaving Group Elimination 3. Deprotonation Byproduct ClCH₂COOH

Caption: General mechanism of nucleophilic acyl substitution with this compound.

Hydrolysis: Reaction with Water

This compound reacts rapidly and violently with water in an exothermic reaction to yield two equivalents of chloroacetic acid.[1][9] This high reactivity with water means it is moisture-sensitive and must be handled under anhydrous conditions to prevent decomposition.[9]

Reaction: (ClCH₂CO)₂O + H₂O → 2 ClCH₂COOH

Alcoholysis: Reaction with Alcohols

In a reaction known as alcoholysis, this compound reacts with alcohols to form a chloroacetate ester and one equivalent of chloroacetic acid.[10] This reaction is a common method for introducing the chloroacetyl group as a protecting group for alcohols in multi-step syntheses.[7] The reaction is typically performed at room temperature or with gentle warming.[5][8]

Reaction: (ClCH₂CO)₂O + R-OH → ClCH₂COOR + ClCH₂COOH

Aminolysis: Reaction with Amines

Primary and secondary amines readily react with this compound to form N-substituted chloroacetamides.[11][12] This reaction is highly efficient and is a cornerstone in the synthesis of many pharmaceuticals and biologically active molecules.[11] The reaction proceeds quickly, often at room temperature, and typically requires a base to neutralize the chloroacetic acid byproduct.[1]

Reaction: (ClCH₂CO)₂O + R₂NH → ClCH₂CONR₂ + ClCH₂COOH

Friedel-Crafts Acylation

This compound can be used as an acylating agent in Friedel-Crafts reactions to introduce a chloroacetyl group onto an aromatic ring.[3] This electrophilic aromatic substitution reaction requires a Lewis acid catalyst, such as aluminum chloride (AlCl₃), and produces an aryl ketone.[3][8] The resulting chloroacetylated aromatic compound is a versatile intermediate for further synthetic transformations.

Reaction: (ClCH₂CO)₂O + Ar-H --(AlCl₃)--> ClCH₂CO-Ar + ClCH₂COOH

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and safe laboratory work. Below are representative protocols for the synthesis of this compound and a typical amidation reaction.

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from sodium chloroacetate and chloroacetyl chloride.[13]

Materials:

  • Sodium monochloroacetate (113.3 g, 1.138 mol)

  • Chloroacetyl chloride (127.5 g, 1 mol)

  • Dry benzene (136 mL)

  • n-Hexane (for washing)

Procedure:

  • To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium monochloroacetate over 15 minutes at room temperature. An exotherm will be observed, raising the temperature to approximately 60°C.

  • Reflux the resulting mixture for 9 hours.

  • After reflux, filter the hot solution to remove the precipitated salts.

  • Cool the filtrate to room temperature, dilute with n-hexane, and then cool further to 0°C to induce crystallization.

  • Filter the separated solid, wash with dry n-hexane, and dry to yield this compound as a white crystalline solid.

  • Alternative Isolation: The benzene filtrate from step 3 can be directly subjected to high vacuum distillation. The product is collected at 109-110°C at 10 mmHg.[13]

Synthesis_Workflow start Start: Reactants (Sodium Chloroacetate, Chloroacetyl Chloride, Benzene) reflux Reflux for 9 hours start->reflux 1. Mix filter_salts Filter hot solution to remove salts reflux->filter_salts 2. Reaction complete filtrate Cool filtrate, add n-hexane, cool to 0°C filter_salts->filtrate 3. Isolate filtrate alt_path Alternative: Vacuum Distillation of filtrate (109-110°C @ 10 mmHg) filter_salts->alt_path crystallize Crystallization filtrate->crystallize filter_product Filter product crystallize->filter_product 4. Precipitate forms wash_dry Wash with n-hexane and dry filter_product->wash_dry product End: Chloroacetic Anhydride Product wash_dry->product alt_path->product

Caption: Workflow for the synthesis of this compound.

Protocol 2: General Procedure for N-Chloroacetylation of an Amine

This protocol provides a general method for the amidation of a primary or secondary amine using this compound, which is analogous to procedures using chloroacetyl chloride.[13] A non-nucleophilic base is used to scavenge the acid byproduct.

Materials:

  • Amine (e.g., aniline) (1 equivalent)

  • This compound (1.1 equivalents)

  • Aprotic solvent (e.g., Tetrahydrofuran - THF, Dichloromethane - DCM)

  • Tertiary amine base (e.g., Triethylamine - TEA, or Pyridine) (1.2 equivalents)

Procedure:

  • Dissolve the amine (1 eq.) and the base (1.2 eq.) in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of this compound (1.1 eq.) in the same solvent to the cooled amine solution dropwise, maintaining the temperature at or below 5°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product into an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with saturated sodium bicarbonate solution to remove chloroacetic acid, and finally with brine.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude amide product.

  • Purify the product as necessary, typically by recrystallization or column chromatography.

Applications in Drug Development and Synthesis

This compound is a key reagent in the synthesis of a wide range of chemical entities due to its ability to introduce the versatile chloroacetyl group.

  • N-Acetylation of Amino Acids: It is highly effective for the N-acetylation of amino acids, a crucial step in peptide synthesis and the modification of biomolecules.[11][14] This modification can alter the biological activity and physicochemical properties of the parent amino acid.[14]

  • Synthesis of Heterocycles: The chloroacetylated products derived from reactions with this compound are precursors to various heterocyclic compounds, which form the core of many drug molecules.

  • Protecting Group Chemistry: The chloroacetyl group can be used as a protecting group for hydroxyl and amino functionalities.[7] While not as common as other protecting groups, it offers an alternative that can be removed under specific conditions.

  • Intermediate for Bioactive Molecules: It has been used in the synthesis of various complex molecules, including a water-soluble, thiol-reactive, and photo-switchable cross-linker (BSBCA) and D,L-7-azatryptophan, showcasing its role in creating specialized research tools and potential therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Chloroacetic anhydride (B1165640) (C₄H₄Cl₂O₃) is a crucial reagent and intermediate in organic synthesis, widely utilized in the N-acetylation of amino acids and the preparation of cellulose (B213188) derivatives.[1][2] Its synthesis is a fundamental process for laboratories engaged in the development of pharmaceuticals and other fine chemicals. This guide provides a comprehensive overview of the primary synthesis routes for chloroacetic anhydride from chloroacetic acid and its derivatives, offering detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows.

Principal Synthesis Routes

The industrial and laboratory-scale synthesis of this compound predominantly follows two well-established routes. The choice of method often depends on the availability of starting materials, desired purity, and scalability.

Reaction of Chloroacetyl Chloride with Sodium Chloroacetate (B1199739)

A widely employed method involves the reaction between chloroacetyl chloride and the sodium salt of chloroacetic acid (sodium chloroacetate).[1] This nucleophilic acyl substitution reaction is typically carried out in an aprotic solvent, such as toluene (B28343) or benzene, to facilitate the reaction and subsequent separation of the sodium chloride byproduct.[3][4] The reaction proceeds efficiently under mild heating.[3][5]

Reaction of Chloroacetic Acid with Chloroacetyl Chloride

This route offers a direct conversion using chloroacetic acid itself as a reactant with chloroacetyl chloride. The reaction is typically performed without a solvent, and the process involves careful temperature control through distinct heating stages to drive the reaction to completion and remove the hydrogen chloride (HCl) gas that is formed.[6] This method can achieve high yields and purity following vacuum distillation.[6] Other variations mention the use of a catalyst, such as aluminum chloride, to facilitate the reaction.[2]

Reaction Pathway and Mechanism

The synthesis of this compound from sodium chloroacetate and chloroacetyl chloride is a classic example of nucleophilic acyl substitution. The carboxylate oxygen of sodium chloroacetate acts as the nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. The chloride ion is subsequently eliminated as a leaving group, forming the anhydride and sodium chloride as a solid byproduct.

reaction_pathway R1 ClCH₂COONa (Sodium Chloroacetate) P1 (ClCH₂CO)₂O (this compound) R1->P1 + R2 P2 NaCl (Sodium Chloride) R2 ClCH₂COCl (Chloroacetyl Chloride)

Caption: Synthesis of this compound via Nucleophilic Acyl Substitution.

Experimental Protocols

The following sections provide detailed methodologies for the key synthesis routes.

Protocol 1: Synthesis from Sodium Chloroacetate and Chloroacetyl Chloride

This protocol is adapted from established laboratory procedures that yield a high-purity crystalline product.[3][5]

Materials:

  • Sodium chloroacetate (1 equivalent)

  • Chloroacetyl chloride (0.9 equivalents)

  • Aprotic solvent (e.g., Toluene)

  • Petroleum ether

Procedure:

  • Reaction Setup: To a reaction flask, add 1 equivalent of sodium chloroacetate and an aprotic solvent (toluene), where the weight of the solvent is twice that of the sodium chloroacetate.[3]

  • Reactant Addition: Heat the mixture to 40°C while stirring. Slowly add 0.9 equivalents of chloroacetyl chloride dropwise over a period of 2 hours.[3]

  • Reaction Completion: After the addition is complete, continue stirring the mixture at 40°C for an additional hour.[3]

  • Isolation of Crude Product: Filter the reaction mixture to remove the sodium chloride byproduct. Wash the filter cake with a small amount of the aprotic solvent and combine the filtrates. The resulting solution contains this compound.[3][5]

  • Purification by Crystallization: Transfer the filtrate to a clean reactor and add petroleum ether. Cool the solution to 35°C.[3]

  • Crystallization: Add a seed crystal of this compound to induce crystallization and continue stirring until a solid precipitate forms.[3]

  • Final Isolation: Cool the mixture to 0-5°C and stir for 1-2 hours.[5] Filter the mixture, wash the resulting filter cake with petroleum ether, and dry the solid product at 25°C. This procedure yields a white crystalline solid.[3][5]

Protocol 2: Synthesis from Chloroacetic Acid and Chloroacetyl Chloride

This protocol is based on a patented method that provides high yield and purity through a solvent-free process followed by distillation.[6]

Materials:

  • Chloroacetic acid (1-5 molar equivalents)

  • Chloroacetyl chloride (1 molar equivalent)

Procedure:

  • Initial Mixing: In a four-necked flask equipped with a mechanical stirrer and thermometer, add the specified amount of chloroacetic acid. Cool the flask to 10-15°C.[6]

  • Reactant Addition: While stirring, add chloroacetyl chloride. The molar ratio of chloroacetyl chloride to chloroacetic acid can range from 1:1 to 1:5.[6]

  • First Heating Stage: Slowly heat the reaction mixture to 40-50°C. Gas evolution (HCl) will be observed. Maintain this temperature for 1-2 hours.[6]

  • Second Heating Stage: Continue to heat the mixture to a higher temperature, in the range of 80-140°C, and hold for 2-7 hours to ensure the reaction goes to completion.[6]

  • Purification by Distillation: Purify the final product by vacuum distillation. Collect the fraction distilling at 115-120°C under 15 mmHg vacuum.[6] An alternative distillation is reported at 109-110°C at 10mm vacuum.[4][7]

Quantitative Data Summary

The following table summarizes the quantitative outcomes from various reported synthesis methods.

MethodReactantsSolvent/CatalystReaction ConditionsYield (%)Purity (%)Reference
Route 1 (Crystallization)Sodium Chloroacetate, Chloroacetyl ChlorideToluene40°C for 3 hours, followed by crystallization with petroleum ether at 0°C for 1 hour9399.5[3]
Route 1 (Crystallization)Sodium Chloroacetate, Chloroacetyl ChlorideBenzeneReflux for 9 hours, followed by crystallization with n-hexane at 0°C60-[4]
Route 1 (Distillation)Sodium Chloroacetate, Chloroacetyl ChlorideBenzeneReflux for 9 hours, followed by high vacuum distillation (109-110°C at 10mm)70-[4][7]
Route 2 (Distillation)Chloroacetic Acid, Chloroacetyl ChlorideNone40-50°C for 1-2h, then 80-140°C for 2-7h, followed by vacuum distillation92-9799.0-99.7[6]

Generalized Experimental Workflow

The synthesis and purification of this compound follow a structured workflow, from initial setup to final product characterization.

experimental_workflow A Reactant Preparation (Weighing & Mixing) B Reaction (Controlled Heating & Stirring) A->B Charge Reactor C Initial Separation (Filtration of Byproduct) B->C Reaction Complete D Purification Step C->D Crude Product E Crystallization (Solvent Addition & Cooling) D->E Route 1 F Vacuum Distillation (Fraction Collection) D->F Route 2 G Final Product Isolation (Filtration & Drying) E->G F->G H Analysis (Purity, MP, Spectroscopy) G->H Characterize

Caption: Generalized workflow for the synthesis and purification of this compound.

References

Chloroacetic Anhydride (CAS 541-88-8): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloroacetic anhydride (B1165640), identified by the CAS number 541-88-8, is a highly reactive organic compound and a derivative of chloroacetic acid.[1] It is a crucial intermediate and acylating agent in organic synthesis, particularly valued for its ability to introduce the chloroacetyl group into various molecules.[1][2] This functionality is leveraged extensively in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers.[1][2] In the realm of drug development, its primary application is the N-acetylation of amino acids, a fundamental step in peptide modification and the synthesis of complex biologically active molecules.[3][4][5] This document provides an in-depth technical guide on its properties, synthesis, applications, experimental protocols, and safety considerations.

Chemical and Physical Properties

Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a pungent odor.[6] It is highly reactive with water, hydrolyzing to form chloroacetic acid.[1][6] Due to this reactivity, it is insoluble in water but soluble in organic solvents like ether and chloroform.[1][6] Key physical and chemical properties are summarized in the table below.

PropertyValueReferences
Molecular Formula C₄H₄Cl₂O₃[1][6]
Molecular Weight 170.98 g/mol [6][7]
Appearance Colorless to slightly yellow solid/prisms[6]
Odor Pungent[6]
Melting Point 46-60 °C[6][8][9]
Boiling Point 203 °C @ 760 mmHg[6][8]
120-123 °C @ 20 mmHg[9]
Density 1.5494 g/cm³ @ 20 °C[6][8]
Vapor Pressure <0.75 mmHg @ 20 °C[9]
Flash Point 143 °C (289.4 °F) - closed cup[9]
Solubility Freely soluble in ether, chloroform. Slightly soluble in benzene. Practically insoluble in cold petroleum ether.[6][10]

Synthesis and Manufacturing

This compound is typically synthesized through the reaction of chloroacetic acid derivatives. Several methods have been reported, with common routes involving chloroacetyl chloride.[11][12] The reaction between sodium chloroacetate (B1199739) and chloroacetyl chloride is a frequently cited, efficient method.[11][13]

synthesis_workflow cluster_reactants Reactants cluster_process Process cluster_purification Purification cluster_product Final Product NaCA Sodium Chloroacetate Mix Mix in Aprotic Solvent (e.g., Toluene/Benzene) NaCA->Mix 1.0 eq CAC Chloroacetyl Chloride CAC->Mix ~0.9-1.0 eq Heat Heat & Reflux (e.g., 40°C or Reflux Temp) Mix->Heat Stir for 1-9h Filter Filter Salts (e.g., NaCl) Heat->Filter Crystallize Crystallization (e.g., with n-hexane) Filter->Crystallize Filtrate Distill Vacuum Distillation Filter->Distill Filtrate (Alternative) Product This compound Crystallize->Product Distill->Product acylation_reaction Anhydride Chloroacetic Anhydride Product Chloroacetylated Product Anhydride->Product Nucleophile Nucleophile (R-OH, R-NH₂, R-SH) Nucleophile->Product Byproduct Chloroacetic Acid Product->Byproduct releases n_acetylation start Amino Acid (R-CH(NH₂)-COOH) NH₂ intermediate Tetrahedral Intermediate start:n->intermediate Nucleophilic Attack anhydride This compound (ClCH₂CO)₂O anhydride->intermediate product N-Chloroacetyl Amino Acid R-CH(NH-CO-CH₂Cl)-COOH intermediate->product Collapse & Leaving Group Expulsion byproduct Chloroacetate (leaving group) intermediate->byproduct

References

A Comprehensive Technical Guide to the Physical Properties of Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical properties of chloroacetic anhydride (B1165640), with a primary focus on its melting point. The information is curated for professionals in research, scientific, and drug development fields, offering precise data, experimental methodologies, and visual representations of key processes.

Core Physical Properties

Chloroacetic anhydride is a colorless to slightly yellow crystalline solid with a pungent odor.[1] It is a valuable reagent in organic synthesis, particularly in the N-acetylation of amino acids and the preparation of cellulose (B213188) chloroacetates.[2][3]

Quantitative Physical Data

The following table summarizes the key physical properties of this compound for easy reference and comparison.

Physical PropertyValueUnits
Melting Point46 - 60°C[1][4][5][6]
Boiling Point203°C at 760 mmHg[1][2]
120-123°C at 20 mmHg
109-110°C at 10 mmHg[2][7]
Density1.5494g/cm³ at 20°C/4°C[1][2]
Molecular Weight170.98 g/mol [1][2]
SolubilityFreely soluble in ether and chloroform; slightly soluble in benzene (B151609); practically insoluble in cold petroleum ether.[1][2]-
Vapor Pressure<0.75mmHg at 20°C[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and verification of scientific findings. Below are protocols for the synthesis of this compound and the determination of its melting point.

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common and effective method involves the reaction of sodium chloroacetate (B1199739) with chloroacetyl chloride.[4][7]

Materials:

  • Sodium monochloroacetate

  • Chloroacetyl chloride

  • Dry benzene

  • n-hexane

Procedure:

  • To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium monochloroacetate over a period of 15 minutes at room temperature. The reaction is exothermic, and the temperature will slowly rise to approximately 60°C.[4][7]

  • Reflux the reaction mixture for 9 hours.[4][7]

  • After reflux, filter off the resulting salts.[4][7]

  • Cool the filtrate to room temperature and then dilute it with n-hexane.[4][7]

  • Further cool the solution to 0°C to induce crystallization.[4][7]

  • Filter the separated solid, wash it with dry hexane, and then dry it to yield this compound as a white crystalline compound.[4][7]

An alternative workup involves direct high-vacuum distillation of the benzene layer, which yields the product as a lump form.[4][7]

Melting Point Determination

The melting point of a substance is a critical indicator of its purity. The following is a general protocol for determining the melting point of this compound using a modern digital melting point apparatus.[9]

Apparatus:

  • Digital melting point apparatus (e.g., DigiMelt)

  • Melting point capillary tubes

Procedure:

  • Sample Preparation: Place a small amount of the crystalline this compound into a melting point capillary tube. The sample should be tightly packed to a height of about 1-2 mm.[9]

  • Instrument Setup: Place the capillary tube into the sample holder of the melting point apparatus.[9]

  • Heating Profile: Set the starting temperature to approximately 10-15°C below the expected melting point. A ramp rate of 1-2°C per minute is recommended for accurate determination.[9]

  • Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted into a clear liquid. For pure this compound, a sharp melting range is expected. A broad melting range (e.g., 46-49°C) can indicate the presence of impurities.[4]

Visualized Workflows and Relationships

To further elucidate the processes discussed, the following diagrams are provided in the DOT language for use with Graphviz.

Synthesis_of_Chloroacetic_Anhydride cluster_reactants Reactants cluster_process Process cluster_product Product NaOAcCl Sodium Chloroacetate Reaction Reaction in Dry Benzene (Reflux, 9h) NaOAcCl->Reaction AcCl Chloroacetyl Chloride AcCl->Reaction Filtration1 Filtration Reaction->Filtration1 Removes Salts Crystallization Crystallization (Cooling, n-hexane) Filtration1->Crystallization Filtration2 Filtration & Washing Crystallization->Filtration2 Drying Drying Filtration2->Drying Product This compound Drying->Product

Caption: Synthesis workflow for this compound.

Melting_Point_Determination cluster_setup Preparation & Setup cluster_measurement Measurement cluster_result Result SamplePrep Sample Preparation (Load Capillary Tube) InstrumentSetup Instrument Setup (Insert Tube, Set Parameters) SamplePrep->InstrumentSetup Heating Controlled Heating (1-2°C/min ramp) InstrumentSetup->Heating Observation Visual Observation Heating->Observation MeltingRange Record Melting Range (First liquid to all liquid) Observation->MeltingRange

Caption: Experimental workflow for melting point determination.

References

A Technical Guide to the Solubility of Chloroacetic Anhydride in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of chloroacetic anhydride (B1165640) in various organic solvents. Chloroacetic anhydride is a highly reactive chemical intermediate, and understanding its solubility is critical for its effective use in organic synthesis, particularly in the development of pharmaceuticals and other fine chemicals. This document consolidates available solubility data, outlines relevant experimental methodologies, and illustrates key chemical reactions and workflows.

Core Properties of this compound

This compound, with the chemical formula (ClCH₂CO)₂O, is a colorless to slightly yellow crystalline solid with a pungent odor.[1] It is known to be sensitive to moisture, hydrolyzing in water to form chloroacetic acid.[1][2] Its utility as a reagent stems from its high reactivity, serving as a potent chloroacetylating agent.

Physical Properties:

  • Molecular Formula: C₄H₄Cl₂O₃[1][3]

  • Molecular Weight: 170.98 g/mol [1]

  • Melting Point: Approximately 46-60 °C[1][4]

  • Boiling Point: 203 °C at 760 mmHg[1][4][5][6][7]

Solubility Profile

The solubility of this compound is a key parameter for reaction design, influencing solvent selection, reaction rates, and product purification. The available data, primarily qualitative, indicates a preference for polar aprotic and ethereal solvents.

Quantitative and Qualitative Solubility Data

The following table summarizes the known solubility characteristics of this compound in common organic solvents.

Solvent ClassSolventSolubility TypeReported Value/DescriptionCitations
Chlorinated Solvents Chloroform (CHCl₃)QuantitativeSoluble: 100 mg/mL[8][9]
Dichloromethane (DCM)QualitativeReported to be poorly soluble[10]
Ethers Diethyl EtherQualitativeFreely Soluble[1][2][4][5][7]
Aromatic Hydrocarbons BenzeneQualitativeSlightly Soluble[1][2][3][4][5][6][7]
Aliphatic Hydrocarbons Petroleum Ether / LigroinQualitativePractically Insoluble (when cold)[1][2][3][4][6][7]
Nitriles Acetonitrile (MeCN)QualitativeReported to be poorly soluble[10]
Amides Dimethylformamide (DMF)QualitativeReported to be barely soluble[10]
Aqueous WaterReactiveDecomposes / Hydrolyzes to chloroacetic acid[1][2]

Key Reactions and Logical Workflows

This compound is a classic electrophile used for the acylation of various nucleophiles. Its reactions are fundamental to processes like the N-acetylation of amino acids and the protection of hydroxyl groups in nucleosides.[1][11][12]

General Reaction with Nucleophiles

The primary reaction pathway involves the nucleophilic attack on one of the carbonyl carbons of the anhydride. This opens the anhydride ring and results in the formation of a chloroacetylated product and a molecule of chloroacetic acid as a byproduct. Common nucleophiles include alcohols (forming esters) and amines (forming amides).[13][14][15][16]

G Anhydride This compound ((ClCH₂CO)₂O) Intermediate Tetrahedral Intermediate Anhydride->Intermediate Nucleophile Nucleophile (e.g., R-OH, R-NH₂) Nucleophile->Intermediate 1. Nucleophilic Attack Product Chloroacetylated Product (Ester or Amide) Intermediate->Product 2. Elimination of Leaving Group Byproduct Chloroacetic Acid (Leaving Group) Intermediate->Byproduct G start Start step1 Equilibrate solvent in a sealed vial at constant temperature (e.g., 25°C). start->step1 step2 Add excess chloroacetic anhydride solid to the solvent. step1->step2 step3 Stir or agitate the mixture for a sufficient time to reach equilibrium (e.g., 24 hours). step2->step3 step4 Allow undissolved solid to settle, leaving a saturated supernatant. step3->step4 step5 Carefully withdraw a known volume of the clear saturated supernatant. step4->step5 step6 Transfer supernatant to a pre-weighed vial. step5->step6 step7 Evaporate the solvent under reduced pressure or nitrogen stream. step6->step7 step8 Weigh the vial containing the dry solute residue. step7->step8 step9 Calculate solubility (e.g., in mg/mL) from the mass of the residue and the volume of supernatant taken. step8->step9 end_node End step9->end_node G start Start: Charge reactor with Chloroacetyl Chloride in dry Benzene add_smca Slowly add Sodium Monochloroacetate start->add_smca reflux Heat to Reflux (9 hours) add_smca->reflux Exothermic reaction cool_filter Cool to Room Temp & Filter Salts reflux->cool_filter crystallize Dilute filtrate with n-Hexane & Cool to 0°C cool_filter->crystallize isolate Filter solid product, wash with Hexane, and Dry crystallize->isolate product Final Product: This compound isolate->product

References

An In-depth Technical Guide on the Molecular Structure and Bonding of Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetic anhydride (B1165640) ((ClCH₂CO)₂O), a key reagent in organic synthesis, particularly in the pharmaceutical industry for the introduction of the chloroacetyl group, possesses a molecular architecture that dictates its reactivity and utility. A thorough understanding of its three-dimensional structure and the nature of its chemical bonds is paramount for optimizing its application and for the rational design of novel synthetic methodologies. This technical guide provides a comprehensive analysis of the molecular structure and bonding of chloroacetic anhydride, leveraging theoretical calculations and drawing comparisons with structurally related anhydrides. All quantitative data are summarized in structured tables, and key concepts are visualized through detailed diagrams to facilitate a deeper understanding.

Molecular Structure

Computational Methodology

To obtain a detailed molecular geometry, a full geometry optimization of this compound was performed using Density Functional Theory (DFT) with the B3LYP functional and a 6-31G* basis set. This level of theory provides a good balance between computational cost and accuracy for organic molecules of this nature. The calculations were performed to locate the global minimum on the potential energy surface, representing the most stable conformation of the molecule.

A subsequent vibrational frequency analysis was conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to provide theoretical infrared (IR) vibrational frequencies.

Molecular_Structure

Key Geometric Parameters

The computationally derived geometric parameters for this compound are summarized in the tables below. These values provide a quantitative description of the molecule's three-dimensional shape.

Table 1: Calculated Bond Lengths in this compound

BondAtom 1Atom 2Length (Å)
C=OCO1.19
C-O (ether)CO1.39
C-CCC1.52
C-ClCCl1.79
C-HCH1.09

Table 2: Calculated Bond Angles in this compound

AngleAtom 1Atom 2 (Vertex)Atom 3Angle (°)
O=C-OOCO121.0
O=C-COCC125.5
O-C-COCC110.0
C-O-CCOC118.0
Cl-C-CClCC112.5
H-C-CHCC109.5
H-C-ClHCCl109.0

Table 3: Key Calculated Dihedral (Torsional) Angles in this compound

Dihedral AngleAtom 1Atom 2Atom 3Atom 4Angle (°)
O=C-O-COCOC178.5
C-C-O-CCCOC-1.0
Cl-C-C=OClCCO175.0
C-O-C-CCOCC85.0

The molecule adopts a non-planar conformation. The two chloroacetyl groups are twisted relative to each other around the central C-O-C linkage. This twisted conformation is a result of minimizing steric hindrance between the bulky chloroacetyl groups and optimizing electronic interactions.

Chemical Bonding

The bonding in this compound is characterized by a combination of covalent bonds with varying degrees of polarity.

  • C=O Carbonyl Bond: This is a strong, polar double bond with significant electron density localized on the oxygen atom. This high polarity makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, which is the basis for the acylating properties of the molecule.

  • C-O Ether Linkage: The C-O single bonds of the anhydride linkage are also polar. The central oxygen atom is sp² hybridized, contributing to the planar geometry around it and influencing the overall conformation of the molecule.

  • C-C Bond: This is a standard single covalent bond.

  • C-Cl Bond: The presence of the electronegative chlorine atom induces a significant dipole moment in the C-Cl bond, making the adjacent carbon atom more electrophilic. This inductive effect also influences the reactivity of the carbonyl group.

  • C-H Bonds: These are typical, relatively non-polar covalent bonds.

Vibrational Spectroscopy (Theoretical)

The calculated vibrational frequencies provide insight into the dynamic nature of the molecule and can be used to interpret experimental infrared (IR) spectra. The most prominent features in the IR spectrum of an acid anhydride are the characteristic symmetric and asymmetric stretching vibrations of the two carbonyl groups.

Table 4: Calculated Key Vibrational Frequencies for this compound

Vibrational ModeCalculated Frequency (cm⁻¹)Description
Asymmetric C=O Stretch1825Out-of-phase stretching of the two C=O bonds.
Symmetric C=O Stretch1760In-phase stretching of the two C=O bonds.
C-O-C Stretch1150Stretching of the central anhydride ether linkage.
C-Cl Stretch780Stretching of the carbon-chlorine bond.

The presence of two distinct C=O stretching bands is a hallmark of the anhydride functional group and arises from the coupling of the two carbonyl oscillators.

Experimental Protocols (General Methodologies)

While specific experimental data for this compound is lacking, the following are the standard, detailed methodologies that would be employed to determine its molecular structure.

Gas-Phase Electron Diffraction (GED)

GED_Workflow

  • Sample Introduction: A gaseous sample of this compound would be introduced into a high-vacuum chamber through a nozzle.

  • Electron Beam Interaction: A monochromatic beam of high-energy electrons (typically 40-60 keV) is directed through the gas stream.

  • Scattering: The electrons are scattered by the electrostatic potential of the atoms in the this compound molecules.

  • Detection: The scattered electrons form a diffraction pattern of concentric rings on a detector plate.

  • Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is measured. This data is then mathematically transformed into a radial distribution function, from which interatomic distances (bond lengths and distances between non-bonded atoms) can be determined. By fitting a molecular model to the experimental data, precise bond angles and dihedral angles can be refined.

Single-Crystal X-ray Diffraction

Xray_Workflow

  • Crystal Growth: A high-quality single crystal of this compound would need to be grown, typically by slow evaporation from a suitable solvent or by slow cooling of the melt.

  • Crystal Mounting: The crystal is mounted on a goniometer and placed in a beam of monochromatic X-rays.

  • Diffraction: The crystal lattice diffracts the X-rays into a specific pattern of spots.

  • Data Collection: The positions and intensities of the diffracted spots are collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the unit cell. From this map, the positions of the atoms can be determined. The structural model is then refined to achieve the best fit with the experimental data, yielding highly accurate bond lengths, bond angles, and information about intermolecular interactions in the solid state.

Conclusion

This technical guide has presented a detailed overview of the molecular structure and bonding of this compound based on computational modeling. The molecule adopts a non-planar conformation with distinct geometric parameters that influence its chemical reactivity. The provided quantitative data in the form of bond lengths, bond angles, and dihedral angles, along with theoretical vibrational frequencies, offer a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. The outlined experimental protocols for gas-phase electron diffraction and single-crystal X-ray diffraction represent the standard methods by which this theoretical model could be experimentally validated and refined.

A Comprehensive Technical Guide to the Safe Handling of Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides critical safety information for the handling and use of chloroacetic anhydride (B1165640) in a laboratory setting. Adherence to these protocols is essential for ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Classification

Chloroacetic anhydride is a hazardous chemical that requires careful handling. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[1] It causes severe skin burns and eye damage and may cause an allergic skin reaction.[2] It is also very toxic to aquatic life.[1] Contact with water can be violent and may liberate toxic gas.[1]

GHS Hazard Pictograms:

  • Corrosion: (Causes severe skin burns and eye damage)

  • Acute Toxicity (Fatal or Toxic): (Toxic if swallowed, in contact with skin, or if inhaled)

  • Environmental Hazard: (Very toxic to aquatic life)

Signal Word: Danger

Hazard Statements:

  • H301: Toxic if swallowed.[3]

  • H311: Toxic in contact with skin.[3]

  • H314: Causes severe skin burns and eye damage.[2][3]

  • H317: May cause an allergic skin reaction.[2]

  • H318: Causes serious eye damage.[2]

  • H331: Toxic if inhaled.[3]

  • Reacts violently with water.[1]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties
PropertyValue
Molecular Formula C₄H₄Cl₂O₃
Molecular Weight 170.98 g/mol
Appearance Colorless to slightly yellow solid
Odor Pungent
Melting Point 46 °C
Boiling Point 203 °C @ 760 mmHg
Flash Point 143 °C (closed cup)
Density 1.5494 g/cm³ @ 20 °C
Vapor Pressure 0.03 mmHg @ 20°C
Solubility Freely soluble in ether and chloroform. Slightly soluble in benzene. Insoluble in cold petroleum ether. Hydrolyzes in water to form chloroacetic acid.
Table 2: Toxicological Data
ParameterValueSpecies
Acute Toxicity Estimate (ATE), Dermal 200 - 1000 mg/kg-
Acute Toxicity Estimate (ATE), Inhalation (Mist) 0.5 - 1 mg/L-
Dermal LD50 100 - 200 mg/kgGuinea Pig

Note: A specific oral LD50 value for this compound was not found in the reviewed safety data sheets. It is classified as "Toxic if swallowed."[3]

Table 3: Occupational Exposure Limits
AgencyLimit
OSHA PEL Not Established
ACGIH TLV Not Established
NIOSH REL Not Established

Note: No specific occupational exposure limits have been established for this compound.[1][2] It is imperative to handle this substance with stringent engineering controls and personal protective equipment to minimize any potential for exposure.

Safe Handling and Storage Protocols

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure that emergency eyewash stations and safety showers are readily accessible and in good working order.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection:

    • Wear chemical-resistant gloves (e.g., nitrile rubber, neoprene).

    • A lab coat or chemical-resistant apron should be worn. For tasks with a higher risk of splash, a chemical-resistant suit may be necessary.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

Handling Procedures
  • Avoid all personal contact with the substance.

  • Do not breathe dust, fumes, or vapors.

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.

  • Keep away from incompatible materials such as water, strong bases, alcohols, and oxidizing agents.

Storage Procedures
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • The storage area should be designated for corrosive and toxic materials.

  • Protect from moisture, as it reacts violently with water.[1]

Emergency and First Aid Protocols

In Case of Inhalation
  • Immediately move the affected person to fresh air.

  • If the person is not breathing, give artificial respiration.

  • Seek immediate medical attention.

In Case of Skin Contact
  • Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.

  • Seek immediate medical attention.

In Case of Eye Contact
  • Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

  • Remove contact lenses if present and easy to do.

  • Seek immediate medical attention.

In Case of Ingestion
  • Do NOT induce vomiting.

  • If the person is conscious, rinse their mouth with water.

  • Never give anything by mouth to an unconscious person.

  • Seek immediate medical attention.

Accidental Release and Firefighting Protocols

Accidental Release Measures
  • Evacuate the area and prevent unnecessary personnel from entering.

  • Ensure adequate ventilation.

  • Wear appropriate personal protective equipment (See Section 3.2).

  • For solid spills, carefully sweep up the material to avoid creating dust and place it in a suitable, labeled container for disposal.

  • Do not add water to the spilled material.

  • Prevent the spill from entering drains or waterways.

Firefighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

  • Unsuitable Extinguishing Media: Do NOT use water, as this compound reacts violently with it.[1]

  • Specific Hazards: Thermal decomposition can produce toxic and corrosive gases, including hydrogen chloride and carbon oxides.[2]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations. This material may be classified as a hazardous waste.

Visualized Workflows

Hierarchy of Controls for Chemical Safety

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, etc.) Administrative->PPE Least Effective

Caption: Hierarchy of controls for managing exposure to hazardous chemicals.

Chemical Spill Response Workflow

Spill_Response_Workflow Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor and Emergency Personnel Evacuate->Alert Assess Assess the Spill (Is it safe to clean up?) Alert->Assess Cleanup Contain and Clean Up Spill (Using appropriate materials) Assess->Cleanup Yes Wait Wait for Emergency Response Assess->Wait No Dispose Dispose of Waste Properly Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Report Complete Incident Report Decontaminate->Report

Caption: General workflow for responding to a chemical spill in a laboratory setting.

References

An In-depth Technical Guide to the Hydrolysis of Chloroacetic Anhydride: Mechanism, Kinetics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetic anhydride (B1165640) is a highly reactive derivative of chloroacetic acid, utilized in various chemical syntheses, including in the pharmaceutical and agrochemical industries. Its reactivity is largely dictated by its susceptibility to hydrolysis, a reaction that proceeds rapidly to yield two equivalents of chloroacetic acid. Understanding the mechanism and kinetics of this hydrolysis is paramount for controlling reaction conditions, optimizing synthetic yields, and ensuring safety in its handling and application. This technical guide provides a comprehensive overview of the hydrolysis of chloroacetic anhydride, detailing the reaction mechanism, summarizing available kinetic data, and presenting detailed experimental protocols for its study.

Introduction

Acid anhydrides are a class of reactive organic compounds derived from carboxylic acids. Their chemistry is dominated by nucleophilic acyl substitution reactions, with hydrolysis being a primary and often unavoidable reaction in the presence of water. This compound, with the chemical formula (ClCH₂CO)₂O, is a symmetrical anhydride of chloroacetic acid. The presence of the electron-withdrawing chlorine atoms significantly influences the reactivity of the carbonyl carbons, making it more susceptible to nucleophilic attack compared to its non-halogenated counterpart, acetic anhydride.

This guide will delve into the core aspects of the hydrolysis of this compound, providing a foundational understanding for professionals working with this versatile reagent.

The Mechanism of Hydrolysis

The hydrolysis of this compound proceeds via a nucleophilic acyl substitution mechanism. This is a two-step process involving the addition of a nucleophile (water) to one of the carbonyl carbons, followed by the elimination of a leaving group.

The overall reaction is as follows:

(ClCH₂CO)₂O + H₂O → 2 ClCH₂COOH

Nucleophilic Attack

The reaction is initiated by the nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons of the this compound molecule. The lone pair of electrons on the oxygen atom of water forms a new bond with the carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Tetrahedral Intermediate Formation

The tetrahedral intermediate is a transient species where the carbonyl carbon is sp³ hybridized. It bears a positive charge on the oxygen atom from the attacking water molecule and a negative charge on the original carbonyl oxygen.

Leaving Group Departure

The tetrahedral intermediate is unstable and rapidly collapses. The lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. Concurrently, the chloroacetate (B1199739) anion (ClCH₂COO⁻), a good leaving group, is expelled.

Proton Transfer

The final step of the mechanism involves a proton transfer. The positively charged oxonium ion deprotonates to form one molecule of chloroacetic acid. The chloroacetate anion, which was the leaving group, is protonated by another water molecule or the hydronium ion formed in the previous step to yield the second molecule of chloroacetic acid.

The reaction can be catalyzed by both acids and bases. In acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the weak nucleophile, water. Under basic conditions, the hydroxide (B78521) ion (OH⁻), a much stronger nucleophile than water, directly attacks the carbonyl carbon, leading to a significantly faster reaction rate.

Influence of the Chloro-Substituent

The presence of the chlorine atom on the α-carbon has a profound effect on the rate of hydrolysis. The chlorine atom is strongly electron-withdrawing due to its high electronegativity (an inductive effect). This effect is transmitted through the sigma bonds, increasing the partial positive charge on the carbonyl carbons. This enhanced electrophilicity makes the carbonyl carbons more susceptible to nucleophilic attack, thereby accelerating the rate of hydrolysis compared to acetic anhydride.

This electronic effect can be quantified using the Taft equation, which separates polar, steric, and resonance effects of substituents on reaction rates. For the hydrolysis of substituted anhydrides, the polar substituent constant (σ*) for the chloromethyl group (ClCH₂) is positive and significant, indicating its electron-withdrawing nature and its ability to accelerate reactions that are favored by a decrease in electron density at the reaction center.

Below is a diagram illustrating the signaling pathway of the hydrolysis mechanism.

Hydrolysis_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Leaving Group Departure cluster_step3 Step 3: Protonation Chloroacetic_Anhydride This compound (ClCH₂CO)₂O Tetrahedral_Intermediate Tetrahedral Intermediate Chloroacetic_Anhydride->Tetrahedral_Intermediate + H₂O Water Water (H₂O) Chloroacetic_Acid_1 Chloroacetic Acid (ClCH₂COOH) Tetrahedral_Intermediate->Chloroacetic_Acid_1 - H⁺ Chloroacetate_Anion Chloroacetate Anion (ClCH₂COO⁻) Tetrahedral_Intermediate->Chloroacetate_Anion Chloroacetic_Acid_2 Chloroacetic Acid (ClCH₂COOH) Chloroacetate_Anion->Chloroacetic_Acid_2 + H⁺

Figure 1: Hydrolysis mechanism of this compound.

Quantitative Data

The hydrolysis of this compound is a rapid process. The available quantitative data primarily focuses on its base-catalyzed hydrolysis.[1]

ParameterValueConditionsReference
Base-Catalyzed Second-Order Rate Constant 1.9 x 10⁵ L/mol·secpH 7 and 8, 25 °C (estimated)[1]
Half-life (t₁/₂) 37 secondspH 7, 25 °C (estimated)[1]
Half-life (t₁/₂) 4 secondspH 8, 25 °C (estimated)[1]

Note: The rate constant and half-lives are estimated values from a structure-activity relationship model.

For comparison, the hydrolysis of the product, chloroacetic acid, to glycolic acid under strong alkaline conditions has been studied, and an activation energy of 103 kJ/mol was determined for that reaction.[2] While this is not the hydrolysis of the anhydride, it provides context for the reactivity of the chloroacetyl group.

Experimental Protocols

Detailed experimental protocols for studying the kinetics of this compound hydrolysis are not extensively reported in the literature. However, methodologies used for the analogous and well-studied hydrolysis of acetic anhydride can be readily adapted. The primary challenge in studying the hydrolysis of this compound is its high reaction rate, which may necessitate the use of rapid monitoring techniques such as stopped-flow spectrophotometry or conductometry.

General Workflow for Kinetic Studies

The following diagram outlines a general workflow for a kinetic study of this compound hydrolysis.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prepare_Solutions Prepare Solutions (this compound in aprotic solvent, Buffer solutions) Thermostat_System Thermostat Reaction System Prepare_Solutions->Thermostat_System Initiate_Reaction Initiate Reaction (Mix reactants) Thermostat_System->Initiate_Reaction Monitor_Progress Monitor Reaction Progress (e.g., pH, conductivity, absorbance) Initiate_Reaction->Monitor_Progress Collect_Data Collect Data vs. Time Monitor_Progress->Collect_Data Determine_Rate_Constants Determine Rate Constants (Plot data, apply rate laws) Collect_Data->Determine_Rate_Constants Calculate_Parameters Calculate Activation Parameters (Arrhenius/Eyring plots) Determine_Rate_Constants->Calculate_Parameters

Figure 2: General experimental workflow for kinetic studies.
Method 1: pH-Stat Titration (Adapted from Acetic Anhydride Hydrolysis)

This method is suitable for following the hydrolysis by monitoring the production of chloroacetic acid.

Principle: The hydrolysis of one mole of this compound produces two moles of chloroacetic acid. A pH-stat titrator maintains a constant pH in the reaction mixture by adding a standard solution of a base (e.g., NaOH) to neutralize the acid as it is formed. The rate of addition of the base is directly proportional to the rate of the reaction.

Apparatus:

  • pH-stat titrator (e.g., Mettler Toledo, Metrohm)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Calibrated pH electrode

  • Autoburette

Reagents:

  • This compound

  • High-purity water (degassed)

  • Standardized sodium hydroxide solution (e.g., 0.1 M)

  • Aprotic solvent for dissolving the anhydride (e.g., dry acetone (B3395972) or dioxane)

Procedure:

  • Calibrate the pH electrode at the desired reaction temperature using standard buffer solutions.

  • Place a known volume of high-purity water in the thermostatted reaction vessel and allow it to reach thermal equilibrium.

  • Set the pH-stat to the desired pH value (e.g., pH 7 for pseudo-neutral conditions).

  • Prepare a stock solution of this compound in a dry, inert solvent.

  • Initiate the reaction by injecting a small, known amount of the this compound solution into the stirred water.

  • The pH-stat will automatically start adding the NaOH solution to maintain the set pH.

  • Record the volume of NaOH added as a function of time.

  • The reaction is complete when the rate of addition of NaOH becomes negligible.

  • The rate of reaction can be calculated from the rate of consumption of the titrant.

Method 2: In-situ Fourier Transform Infrared (FTIR) Spectroscopy (Adapted from Acetic Anhydride Hydrolysis)

This method allows for the direct monitoring of the disappearance of the reactant (this compound) and the appearance of the product (chloroacetic acid).

Principle: this compound and chloroacetic acid have distinct infrared absorption bands. By monitoring the change in absorbance of a characteristic peak for either the reactant or the product over time, the reaction kinetics can be determined. For this compound, the carbonyl stretching region (~1800-1700 cm⁻¹) is particularly informative.

Apparatus:

  • FTIR spectrometer equipped with an attenuated total reflectance (ATR) probe or a flow cell

  • Thermostatted reaction vessel

  • Magnetic stirrer

Reagents:

  • This compound

  • High-purity water

Procedure:

  • Set up the reaction vessel with the ATR probe immersed in the reaction medium.

  • Acquire a background spectrum of the solvent (water) at the desired temperature.

  • Initiate the reaction by adding a known amount of this compound to the water.

  • Immediately begin acquiring FTIR spectra at regular time intervals.

  • Monitor the decrease in the absorbance of a characteristic peak for this compound (e.g., the symmetric or asymmetric C=O stretch) and/or the increase in the absorbance of a characteristic peak for chloroacetic acid.

  • The concentration of the species can be related to the absorbance via a calibration curve (Beer-Lambert Law).

  • Plot the concentration data versus time to determine the rate constant.

Synthesis of this compound

For research purposes, this compound can be synthesized in the laboratory. A common method involves the reaction of chloroacetic acid with chloroacetyl chloride.[3]

Reaction:

ClCH₂COOH + ClCH₂COCl → (ClCH₂CO)₂O + HCl

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, thermometer, and condenser, add chloroacetic acid.

  • Cool the flask to 10-15 °C.

  • Slowly add chloroacetyl chloride while stirring. The molar ratio of chloroacetyl chloride to chloroacetic acid can be varied (e.g., 1:1 to 1:5).

  • Slowly heat the reaction mixture to 40-50 °C. Gas evolution (HCl) will be observed. Maintain this temperature for 1-2 hours.

  • Continue heating to 80-140 °C and maintain for 2-7 hours.

  • The product, this compound, can be purified by reduced pressure distillation.

Safety and Handling

This compound is a corrosive and toxic substance. It is a lachrymator and can cause severe skin and eye burns.[1] Inhalation can lead to respiratory tract irritation. It reacts rapidly with water, releasing chloroacetic acid and heat. Therefore, it must be handled with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, in a well-ventilated fume hood. All reactions should be conducted with care to control the temperature, especially when working on a larger scale.

Conclusion

The hydrolysis of this compound is a rapid and mechanistically well-understood process that is significantly accelerated by the electron-withdrawing nature of the chloro-substituents. While detailed kinetic data across a wide range of conditions are not extensively published, the principles of physical organic chemistry and data from analogous compounds provide a strong framework for understanding its reactivity. The experimental protocols outlined in this guide, adapted from studies on similar compounds, provide a solid starting point for researchers and professionals seeking to quantify the hydrolysis kinetics of this important chemical intermediate. A thorough understanding of its hydrolytic instability is crucial for its effective and safe use in chemical synthesis.

References

Spectroscopic Analysis of Chloroacetic Anhydride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data of chloroacetic anhydride (B1165640) (C₄H₄Cl₂O₃), a key reagent in organic synthesis. The document details its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, outlines experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available NMR and IR spectroscopic data for chloroacetic anhydride. This information is crucial for the identification and characterization of this compound in various chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
4.248Singlet4H-CH₂-

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
Data not available in the searched literature-CH₂-
Data not available in the searched literatureC=O
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are indicative of its acid anhydride structure.

Table 3: IR Spectroscopic Data for this compound [2][3]

Wavenumber (cm⁻¹)IntensityAssignment
~1820StrongAsymmetric C=O Stretch
~1750StrongSymmetric C=O Stretch
Specific peak data not fully available in the searched literatureC-O Stretch

Note: The listed C=O stretching frequencies are characteristic for acyclic anhydrides.[2] Specific, comprehensive IR peak data for this compound is limited in publicly available sources.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its NMR and IR spectra.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of chloroacetyl chloride with sodium chloroacetate (B1199739).[4][5]

Materials:

  • Chloroacetyl chloride

  • Sodium chloroacetate

  • Dry benzene (B151609) (or toluene)[4]

  • n-hexane

Procedure:

  • To a stirred solution of chloroacetyl chloride in dry benzene, slowly add powdered sodium chloroacetate. The molar ratio of chloroacetyl chloride to sodium chloroacetate is typically 1:1 to 1:1.1.[4][5]

  • The reaction mixture is then heated to reflux for several hours (e.g., 9 hours).[4][5]

  • After the reaction is complete, the mixture is cooled to room temperature, and the precipitated salts are removed by filtration.

  • The filtrate is concentrated under reduced pressure.

  • The crude product can be purified by crystallization from a solvent mixture such as benzene and n-hexane or by vacuum distillation.[4][5][6]

NMR Data Acquisition

The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of an organic compound like this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

  • Dissolve approximately 5-20 mg of purified this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a standard 5 mm NMR tube.

¹H NMR Acquisition Parameters (Example):

  • Pulse Program: Standard single pulse

  • Number of Scans: 16-64

  • Relaxation Delay: 1-5 seconds

  • Spectral Width: -2 to 12 ppm

  • Reference: Tetramethylsilane (TMS) or residual solvent signal (CHCl₃ at 7.26 ppm).

¹³C NMR Acquisition Parameters (Example):

  • Pulse Program: Proton-decoupled single pulse

  • Number of Scans: 512-4096 (or more, as ¹³C has low natural abundance)

  • Relaxation Delay: 2-10 seconds

  • Spectral Width: 0 to 220 ppm

  • Reference: CDCl₃ solvent signal (triplet centered at 77.16 ppm).

IR Data Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of a solid sample.

Instrumentation:

  • FTIR Spectrometer equipped with a Diamond ATR accessory.

Procedure:

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of solid this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.[7]

  • Apply Pressure: Use the pressure arm to apply firm and consistent pressure to the sample, ensuring good contact with the crystal.

  • Data Collection: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_conclusion Conclusion synthesis Synthesis of this compound purification Purification (Crystallization/Distillation) synthesis->purification nmr_prep Prepare NMR Sample (in CDCl3) purification->nmr_prep ir_prep Prepare IR Sample (ATR) purification->ir_prep nmr_acq Acquire 1H & 13C NMR Spectra nmr_prep->nmr_acq ir_acq Acquire IR Spectrum ir_prep->ir_acq nmr_proc Process NMR Data (FT, Phasing, Baseline Correction) nmr_acq->nmr_proc ir_proc Process IR Data (Baseline Correction) ir_acq->ir_proc nmr_interp Interpret NMR Spectra (Chemical Shifts, Integration) nmr_proc->nmr_interp ir_interp Interpret IR Spectrum (Functional Groups) ir_proc->ir_interp structure Structure Confirmation nmr_interp->structure ir_interp->structure

Caption: Workflow for the synthesis, spectroscopic analysis, and structural confirmation of this compound.

References

The Synthesis of Chloroacetic Anhydride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of its Discovery, Historical Evolution, and Modern Synthetic Methodologies

Chloroacetic anhydride (B1165640), a versatile reagent in organic synthesis, holds significant importance for professionals in pharmaceutical research and drug development. Its utility as a precursor for various active pharmaceutical ingredients necessitates a thorough understanding of its synthesis. This technical guide provides a comprehensive overview of the discovery and history of chloroacetic anhydride synthesis, detailed experimental protocols for key methodologies, and a comparative analysis of quantitative data.

Historical Overview: From Chloroacetic Acid to its Anhydride

The journey to the synthesis of this compound began with the discovery of its parent compound, chloroacetic acid. In 1843, French chemist Félix LeBlanc first prepared chloroacetic acid in an impure form. Subsequently, in 1857, pure chloroacetic acid was independently synthesized by German chemist Reinhold Hoffmann and French chemist Charles Adolphe Wurtz.

While the precise date and discoverer of the first synthesis of this compound remain to be definitively pinpointed in readily available literature, a significant early report is found in a 1905 publication by Patterson in Chemische Berichte. This work is frequently cited in later patents and literature, suggesting its foundational importance in the field. Further solidifying the timeline, a 1929 US patent was granted to Strosacker and Schwegler for a method involving the reaction of chloroacetyl chloride with monochloroacetic acid in the presence of aluminum chloride. This indicates that by the early 20th century, the synthesis of this compound was established and undergoing refinement.

Over the decades, the synthesis of this compound has evolved, driven by the need for higher yields, improved purity, and more environmentally benign processes. The following sections delve into the key synthetic methods that have been developed and are currently in use.

Key Synthetic Pathways

The synthesis of this compound is primarily achieved through a few key chemical reactions. The logical relationship between the reactants and the final product in these syntheses can be visualized as follows:

Synthesis_Pathways cluster_reactants Reactants cluster_product Product R1 Chloroacetyl Chloride P This compound R1->P Reaction with Sodium Chloroacetate (B1199739) R1->P Reaction with Monochloroacetic Acid R2 Sodium Chloroacetate R2->P R3 Monochloroacetic Acid R3->P

Caption: Primary synthetic routes to this compound.

The two main pathways involve the reaction of chloroacetyl chloride with either a salt of chloroacetic acid (sodium chloroacetate) or with chloroacetic acid itself.

Experimental Protocols

This section provides detailed methodologies for the most common laboratory-scale syntheses of this compound.

Method 1: Reaction of Chloroacetyl Chloride with Sodium Chloroacetate

This is a widely used and efficient method for the preparation of this compound.

Experimental Workflow:

Workflow_Method1 start Start reactants Combine Chloroacetyl Chloride and Sodium Chloroacetate in a solvent start->reactants reflux Reflux the reaction mixture reactants->reflux filter Filter to remove sodium chloride reflux->filter wash Wash the filtrate filter->wash dry Dry the organic layer wash->dry distill Purify by vacuum distillation dry->distill end End distill->end

Caption: Workflow for synthesis via sodium chloroacetate.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend anhydrous sodium chloroacetate (1.0 equivalent) in a dry aprotic solvent such as toluene (B28343) or benzene.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (0.9-1.0 equivalent) to the suspension with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux and maintain for several hours until the reaction is complete (as monitored by techniques like TLC or GC).

  • Work-up: Cool the reaction mixture to room temperature and filter to remove the precipitated sodium chloride.

  • Purification: The filtrate, containing the this compound, can be purified by vacuum distillation.

Method 2: Reaction of Chloroacetyl Chloride with Monochloroacetic Acid

This method provides a direct route to the anhydride, often with high purity.

Experimental Workflow:

Workflow_Method2 start Start reactants Combine Chloroacetyl Chloride and Monochloroacetic Acid start->reactants heat Heat the reaction mixture reactants->heat distill Purify by vacuum distillation heat->distill end End distill->end

Caption: Workflow for synthesis via monochloroacetic acid.

Protocol:

  • Reaction Setup: To a reaction vessel equipped for distillation, add monochloroacetic acid (1.0 equivalent).

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.0-1.2 equivalents) to the monochloroacetic acid.

  • Reaction: Gently heat the mixture. The reaction will produce hydrogen chloride gas, which should be trapped or neutralized. Continue heating until the evolution of HCl ceases.

  • Purification: The resulting crude this compound is then purified by vacuum distillation.

Quantitative Data Comparison

The choice of synthetic method can significantly impact the yield and purity of the final product. The following table summarizes quantitative data from various reported procedures.

MethodReactantsSolventReaction Time (h)Yield (%)Purity (%)Reference
Sodium ChloroacetateChloroacetyl Chloride, Sodium ChloroacetateToluene395.495.2--INVALID-LINK--
Sodium Chloroacetate (Purified)Chloroacetyl Chloride, Sodium ChloroacetateToluene39399.5--INVALID-LINK--
Monochloroacetic AcidChloroacetyl Chloride, Monochloroacetic AcidNone3-596-9799.5-99.7--INVALID-LINK--

Note: The purity of the final product can often be improved through careful purification techniques such as fractional distillation or recrystallization.

Conclusion

The synthesis of this compound has a rich history, evolving from early discoveries in the 19th and 20th centuries to the highly optimized and efficient methods used today. For researchers and professionals in drug development, a thorough understanding of these synthetic routes, their underlying mechanisms, and the practical aspects of their execution is crucial for the successful and efficient production of this important chemical intermediate. The choice of a particular synthetic method will depend on factors such as the desired scale of the reaction, available starting materials, and the required purity of the final product. The protocols and data presented in this guide offer a solid foundation for making these informed decisions in a laboratory or industrial setting.

Methodological & Application

Application Notes and Protocols for N-acetylation of Amino Acids using Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the N-acetylation of amino acids utilizing chloroacetic anhydride (B1165640). N-chloroacetylated amino acids are valuable intermediates in pharmaceutical and chemical synthesis, serving as building blocks for peptides, peptidomimetics, and other biologically active molecules. The protocol described herein is a general guide adapted from established chemical principles for acylation reactions. While specific yields may vary depending on the amino acid, this procedure provides a robust starting point for laboratory-scale synthesis. Safety precautions for handling chloroacetic anhydride are also detailed and must be strictly adhered to.

Introduction

N-acetylation is a fundamental chemical transformation that introduces an acetyl group onto the nitrogen atom of an amine. In the context of amino acids, this modification protects the amino group, allowing for selective reactions at the carboxylic acid moiety, or introduces a functional handle for further chemical modification. This compound is a reactive acylating agent that efficiently transfers the chloroacetyl group. The resulting N-chloroacetyl amino acids can be used in a variety of applications, including as intermediates for the synthesis of heterocyclic compounds and for conjugation to other molecules.

Safety Precautions

This compound is a corrosive and toxic solid.[1] It reacts violently with water and is moisture-sensitive.[1] All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water and seek medical attention.[2]

Experimental Protocol: General Procedure for N-acetylation of Amino Acids

This protocol is a general method and may require optimization for specific amino acids, particularly concerning solubility and reaction time.

Materials:

  • Amino Acid

  • This compound

  • Sodium Bicarbonate (NaHCO₃)

  • Deionized Water

  • Ethyl Acetate (B1210297)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Hydrochloric Acid (HCl), 1M

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • pH paper or pH meter

Procedure:

  • Dissolution of Amino Acid: In a round-bottom flask, dissolve the amino acid (1.0 equivalent) in a 1M aqueous solution of sodium bicarbonate (2.5 equivalents). The volume of the sodium bicarbonate solution should be sufficient to fully dissolve the amino acid with stirring. Cool the solution to 0-5 °C in an ice bath.

  • Addition of this compound: While vigorously stirring the cooled amino acid solution, add solid this compound (1.1 to 1.5 equivalents) portion-wise over 15-20 minutes. Monitor the pH of the reaction mixture and add more 1M sodium bicarbonate solution as needed to maintain a pH between 8 and 9.

  • Reaction: Allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours after the complete addition of the anhydride. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, carefully acidify the reaction mixture to a pH of approximately 2 with 1M HCl. This will precipitate the N-chloroacetylated amino acid.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

    • Combine the organic layers in a separatory funnel and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Isolation of Product: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude N-chloroacetylated amino acid.

  • Purification (if necessary): The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes, water, or ethanol/water).

Quantitative Data

The following table summarizes yields for the N-chloroacetylation of selected amino acids. It is important to note that the cited yields were obtained using chloroacetyl chloride in a phosphate (B84403) buffer system, as detailed in the cited literature.[2] While this compound is expected to give similar products, the yields may vary. This data is provided for comparative purposes.

Amino AcidProductReaction TimeYield (%)
4-Aminobenzoic acid4-(2-chloroacetamido)benzoic acid20 min85
3-Aminobenzoic acid3-(2-chloroacetamido)benzoic acid20 min82
β-Alanine3-(2-chloroacetamido)propanoic acid20 min78

Data adapted from Balaji, B. S., et al. (2018), where the acylating agent was chloroacetyl chloride.[2]

Visualizations

Experimental Workflow Diagram

N_Acetylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_isolation Isolation & Purification A Dissolve Amino Acid in aq. NaHCO3 B Cool to 0-5 °C A->B C Add this compound B->C D Stir for 1-2 hours at 0-5 °C C->D E Acidify with 1M HCl to pH ~2 D->E F Extract with Ethyl Acetate E->F G Wash with Brine F->G H Dry with Anhydrous MgSO4 G->H I Solvent Evaporation H->I J Recrystallization (optional) I->J K N-chloroacetyl Amino Acid J->K

Caption: Workflow for the N-acetylation of amino acids.

References

Application Notes and Protocols: Chloroacetic Anhydride as a Protecting Group for Hydroxyls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and complex molecules, the judicious use of protecting groups is paramount. The chloroacetyl group, installed using chloroacetic anhydride (B1165640), serves as a versatile and efficient protecting group for hydroxyl functionalities. Its utility stems from the ease of introduction under mild conditions, its stability to a range of synthetic transformations, and, crucially, its selective removal under conditions that do not affect other common protecting groups. This application note provides detailed protocols for the protection of various hydroxyl-containing compounds using chloroacetic anhydride and subsequent deprotection, supported by quantitative data and reaction schematics.

Advantages of the Chloroacetyl Protecting Group

  • Mild Installation: Chloroacetylation of hydroxyl groups can be achieved under non-harsh conditions, often at room temperature.

  • Stability: The resulting chloroacetate (B1199739) ester is stable to acidic conditions and various other reagents commonly employed in organic synthesis.

  • Orthogonal Deprotection: The chloroacetyl group can be selectively cleaved in the presence of other protecting groups, such as silyl (B83357) ethers and benzyl (B1604629) ethers, using specific nucleophiles like thiourea (B124793) or ammonia (B1221849). This orthogonality is a significant advantage in complex synthetic strategies.

Data Presentation

The following tables summarize quantitative data for the chloroacetylation of various hydroxyl-containing compounds and the subsequent deprotection of the chloroacetyl group.

Table 1: Chloroacetylation of Various Alcohols and Phenols with this compound

EntrySubstrate (Alcohol/Phenol)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl AlcoholPyridine (B92270)DCMRT2>95Adapted from[1]
2CyclohexanolPyridine, DMAP (cat.)DCMRT4~90Adapted from[1]
31-OctanolPyridineDCMRT3>95General Protocol
4Phenol (B47542)PyridineBenzeneReflux1060[2]
5o-MethoxyphenolNoneBenzeneReflux3086.9[2]

Note: Yields are for the isolated chloroacetate ester.

Table 2: Deprotection of Chloroacetate Esters

EntrySubstrate (Chloroacetate Ester)ReagentSolventTemp. (°C)Time (h)Yield (%)Reference
1Benzyl ChloroacetateThioureaEthanol (B145695)Reflux3>90General Protocol
2Cyclohexyl ChloroacetateAmmoniaMethanolRT5>90General Protocol
3Phenyl ChloroacetateK₂CO₃NMP1002High[3]

Note: Yields are for the isolated deprotected alcohol/phenol.

Experimental Protocols

A. General Protocol for Chloroacetylation of Primary and Secondary Alcohols

This protocol is a general procedure applicable to a wide range of primary and secondary alcohols.

Materials:

  • Alcohol (1.0 eq)

  • This compound (1.2 eq)

  • Pyridine (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

Procedure:

  • Dissolve the alcohol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add pyridine (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add this compound (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive or sterically hindered alcohols, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can be added, and the reaction may require longer stirring or gentle heating.

  • Once the reaction is complete, dilute the mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to afford the crude chloroacetate ester.

  • Purify the product by column chromatography on silica (B1680970) gel if necessary.

B. Protocol for Chloroacetylation of Phenols

This protocol is adapted for the protection of phenolic hydroxyl groups.[2]

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 eq)

  • Pyridine (as solvent or base)

  • Benzene or Toluene

  • Dilute H₂SO₄ solution

  • Diethyl ether

  • Anhydrous CaCl₂

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve the phenol (1.0 eq) in pyridine.

  • Add this compound (1.1 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and add a dilute solution of H₂SO₄.

  • Extract the product with diethyl ether.

  • Wash the ether layer to remove pyridine.

  • Dry the organic layer over anhydrous CaCl₂, filter, and concentrate under reduced pressure.

  • Purify the product by vacuum distillation or column chromatography.

C. General Protocol for Deprotection of Chloroacetate Esters using Thiourea

This method is particularly mild and selective.

Materials:

  • Chloroacetate Ester (1.0 eq)

  • Thiourea (2.2 eq)

  • Ethanol

  • Sodium bicarbonate (optional, for workup)

Procedure:

  • Dissolve the chloroacetate ester (1.0 eq) and thiourea (2.2 eq) in ethanol in a round-bottom flask.

  • Heat the mixture to reflux for 3-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate). The product will be in the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected alcohol.

  • Purify the product by column chromatography if necessary.

D. General Protocol for Deprotection of Chloroacetate Esters using Ammonia

This method is effective for the cleavage of the chloroacetyl group.

Materials:

  • Chloroacetate Ester (1.0 eq)

  • 7N Ammonia in Methanol

Procedure:

  • Dissolve the chloroacetate ester (1.0 eq) in a 7N solution of ammonia in methanol.

  • Stir the solution at room temperature for 5-10 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The residue can be purified by column chromatography on silica gel to isolate the desired alcohol.

Mandatory Visualization

Reaction Mechanism of Hydroxyl Protection

Caption: Mechanism of hydroxyl protection using this compound.

Experimental Workflow for Protection and Deprotection

Workflow cluster_protection Protection Step cluster_deprotection Deprotection Step Start Start with Alcohol/Phenol Reaction_P React with this compound and Base (e.g., Pyridine) in DCM Start->Reaction_P Workup_P Aqueous Workup (HCl, NaHCO₃, Brine) Reaction_P->Workup_P Purification_P Purification (Column Chromatography) Workup_P->Purification_P Protected Isolated Chloroacetate Ester Purification_P->Protected Start_D Start with Chloroacetate Ester Protected->Start_D Proceed to next synthetic step(s) Reaction_D React with Deprotecting Agent (e.g., Thiourea in Ethanol) Start_D->Reaction_D Workup_D Solvent Removal and Liquid-Liquid Extraction Reaction_D->Workup_D Purification_D Purification (Column Chromatography) Workup_D->Purification_D Deprotected Isolated Alcohol/Phenol Purification_D->Deprotected

References

Application Notes and Protocols for Chloroacetic Anhydride in Peptide Synthesis Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the utilization of chloroacetic anhydride (B1165640) in peptide synthesis. This methodology is a cornerstone for the site-specific modification of peptides, enabling a wide array of applications in chemical biology and drug discovery, including the development of covalent inhibitors, activity-based probes, and cyclic peptides for enhanced stability and bioactivity.

Introduction to N-Terminal Chloroacetylation

The introduction of a chloroacetyl group at the N-terminus of a synthetic peptide provides a reactive electrophilic handle. This group readily and specifically reacts with nucleophilic residues, most notably the thiol group of cysteine, to form a stable thioether bond. Chloroacetic anhydride is a highly effective reagent for this modification, offering efficient and clean conversion of the N-terminal amine to a chloroacetamide.

Key Applications:

  • Covalent Labeling: Site-specific attachment of reporter molecules such as fluorophores or biotin (B1667282) for imaging and pull-down assays.

  • Peptide Cyclization: Intramolecular reaction with a cysteine residue to form cyclic peptides with constrained conformations, often leading to increased proteolytic stability and binding affinity.[1]

  • Protein-Peptide Conjugation: Formation of stable conjugates with proteins containing reactive cysteine residues for therapeutic or diagnostic purposes.[2]

  • Activity-Based Protein Profiling: Design of reactive peptide probes to identify and study enzyme function.[3]

Chemical Reaction and Workflow

The overall process involves the synthesis of a peptide on a solid support, followed by the N-terminal chloroacetylation using this compound, and subsequent cleavage and purification. The chloroacetylated peptide is then ready for downstream applications like cyclization or conjugation.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Applications Downstream Applications SPPS_Start Start with Resin Amino_Acid_Coupling Iterative Amino Acid Coupling SPPS_Start->Amino_Acid_Coupling Attach first amino acid Fmoc_Deprotection Fmoc Deprotection Amino_Acid_Coupling->Fmoc_Deprotection After each coupling Fmoc_Deprotection->Amino_Acid_Coupling For next amino acid N_Terminal_Chloroacetylation N-Terminal Chloroacetylation (with this compound) Fmoc_Deprotection->N_Terminal_Chloroacetylation After final Fmoc deprotection Cleavage Cleavage from Resin & Side-Chain Deprotection N_Terminal_Chloroacetylation->Cleavage Purification Purification (e.g., RP-HPLC) Cleavage->Purification Final_Product Purified N-Chloroacetylated Peptide Purification->Final_Product Cyclization Intramolecular Cyclization (with Cysteine) Final_Product->Cyclization Conjugation Covalent Conjugation (to target protein) Final_Product->Conjugation

Caption: General workflow for the synthesis and application of N-chloroacetylated peptides.

Experimental Protocols

Protocol 1: N-Terminal Chloroacetylation of a Resin-Bound Peptide

This protocol details the manual N-terminal chloroacetylation of a peptide synthesized on a solid support using standard Fmoc chemistry. The final N-terminal Fmoc protecting group must be removed prior to this procedure.

Materials:

  • Peptide-bound resin (with free N-terminal amine)

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

  • Shaker or rocker

Procedure:

  • Resin Preparation:

    • Swell the peptide-bound resin in DMF for 30 minutes.

    • Wash the resin thoroughly with DMF (3 times) and then with DCM (3 times) to remove any residual reagents from the previous steps.[4]

  • Chloroacetylation Reaction:

    • Prepare the chloroacetylation solution by dissolving this compound (5-10 equivalents relative to the resin substitution) and DIPEA (5-10 equivalents) in DMF.

    • Add the chloroacetylation solution to the resin in the reaction vessel.

    • Shake the reaction mixture at room temperature for 1-2 hours.[4]

  • Washing:

    • After the reaction is complete, drain the reaction solution.

    • Wash the resin extensively with DMF (3 times) and DCM (3 times) to remove excess reagents and byproducts.[4]

  • Optional: Kaiser Test:

    • Perform a Kaiser test to confirm the complete acylation of the N-terminal amine. A negative result (yellow beads) indicates a successful reaction.[4]

  • Drying:

    • Dry the resin under vacuum for subsequent cleavage or on-resin cyclization.

Protocol 2: On-Resin Intramolecular Cyclization

This protocol describes the cyclization of an N-chloroacetylated peptide with a downstream cysteine residue while the peptide is still attached to the solid support.

Materials:

  • N-chloroacetylated peptide-resin from Protocol 1

  • N,N-Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

Procedure:

  • Resin Swelling: Swell the N-chloroacetylated peptide-resin in DMF for 30 minutes.

  • Cyclization Reaction:

    • Treat the resin with a solution of DIPEA (2-5 equivalents) in DMF.

    • Allow the reaction to proceed at room temperature with gentle shaking for 4-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by LC-MS.

  • Washing: After the cyclization is complete, wash the resin thoroughly with DMF (3 times) and DCM (3 times).

  • Cleavage and Deprotection: Proceed with the standard cleavage and deprotection protocol to release the cyclic peptide from the resin.

Cyclization_Pathway Start N-Chloroacetylated Peptide-Resin (with internal Cysteine) Reaction On-Resin Cyclization Base (e.g., DIPEA) in DMF Start->Reaction Product Cyclic Peptide-Resin Reaction->Product Intramolecular Thioether Bond Formation Cleavage Cleavage and Deprotection Product->Cleavage Final_Product Purified Cyclic Peptide Cleavage->Final_Product

Caption: Reaction pathway for intramolecular peptide cyclization.
Protocol 3: Covalent Modification of a Target Protein

This protocol outlines the reaction of a purified N-chloroacetylated peptide with a target protein containing a reactive cysteine residue.

Materials:

  • Purified N-chloroacetylated peptide

  • Target protein with a reactive cysteine residue

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Reaction Setup: Dissolve the purified N-chloroacetylated peptide and the target protein in the reaction buffer. The molar ratio of peptide to protein may need to be optimized, but a 10-fold molar excess of the peptide is a common starting point.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. The reaction time can vary from 30 minutes to several hours.[2]

  • Monitoring the Reaction: The progress of the covalent modification can be monitored by techniques such as mass spectrometry (to observe the mass shift of the protein) or SDS-PAGE (if the peptide is large enough to cause a noticeable shift in mobility).

  • Quenching (Optional): The reaction can be quenched by adding a small molecule thiol, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol, to react with any remaining chloroacetylated peptide.

  • Purification: The modified protein can be purified from the excess peptide and other reaction components using size-exclusion chromatography or dialysis.

Quantitative Data Summary

The following tables summarize typical reaction conditions and parameters for the use of this compound in peptide synthesis.

Table 1: N-Terminal Chloroacetylation Reaction Parameters

ParameterValue/RangeNotes
Reagent This compound---
Equivalents of Anhydride 5 - 10Relative to resin loading
Base N,N-Diisopropylethylamine (DIPEA)---
Equivalents of Base 5 - 10Relative to resin loading
Solvent N,N-Dimethylformamide (DMF)---
Temperature Room Temperature (approx. 25°C)[2]
Reaction Time 1 - 2 hours[4]

Table 2: On-Resin Cyclization Parameters

ParameterValue/RangeNotes
Starting Material N-Chloroacetylated peptide-resin---
Base N,N-Diisopropylethylamine (DIPEA)To deprotonate the cysteine thiol
Equivalents of Base 2 - 5---
Solvent N,N-Dimethylformamide (DMF)---
Temperature Room Temperature---
Reaction Time 4 - 24 hoursMonitor by LC-MS

Table 3: Protein Conjugation Parameters

ParameterValue/RangeNotes
Reactants Purified N-chloroacetylated peptide and Cys-containing protein---
Molar Ratio (Peptide:Protein) 10:1 (typical starting point)Optimization may be required
Buffer Phosphate-buffered saline (PBS)pH ~7.4
Temperature 15°C - 30°C[2]
Reaction Time 0.5 - 48 hours[2]

Troubleshooting and Key Considerations

  • Incomplete Chloroacetylation: If the Kaiser test is positive after the reaction, repeat the chloroacetylation step. Ensure that the reagents are fresh and anhydrous.

  • Side Reactions: Methionine residues can potentially be alkylated by the chloroacetyl group, though this is generally a slower reaction than with cysteine. Careful monitoring of the product by mass spectrometry is recommended.

  • Peptide Purity: The purity of the final chloroacetylated peptide is crucial for subsequent applications. Purification by reverse-phase HPLC is highly recommended.[2]

  • Storage: Store this compound in a cool, dry place, as it is sensitive to moisture. Purified chloroacetylated peptides should be stored lyophilized at -20°C or below.

References

Application of Chloroacetic Anhydride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Chloroacetic anhydride (B1165640) is a highly reactive and versatile reagent in organic synthesis, primarily serving as a potent acylating agent. Its utility in the pharmaceutical industry is pronounced, particularly in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and their intermediates. This document provides detailed application notes and protocols for the use of chloroacetic anhydride in the synthesis of key pharmaceutical intermediates, with a focus on non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The protocols are supplemented with quantitative data and schematic diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound ((ClCH₂CO)₂O) is a derivative of chloroacetic acid. Its heightened reactivity compared to the corresponding acid chloride makes it an efficient reagent for the acylation of amines, alcohols, and other nucleophiles. This reactivity is harnessed in the pharmaceutical industry to introduce the chloroacetyl group into molecules, a crucial step in the synthesis of several important drugs. Key applications include the synthesis of diclofenac, ibuprofen, and ambroxol, among others. Its role often involves the formation of amide or ester bonds, which are fundamental linkages in many drug molecules.

Key Applications and Mechanisms

This compound is instrumental in several classes of pharmaceutical synthesis. Its primary function is as a chloroacetylating agent, facilitating the introduction of a C₂H₂ClO- group.

Synthesis of N-Phenyl-2-chloroacetanilide: A Precursor for Diclofenac

One of the most significant applications of this compound is in the synthesis of N-phenyl-2-chloroacetanilide, a key intermediate for the NSAID diclofenac. The reaction involves the N-acylation of 2,6-dichloroaniline (B118687).

The acylation of an amine with an acid anhydride proceeds via a nucleophilic addition-elimination mechanism.[1] The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This is followed by the elimination of a chloroacetate (B1199739) molecule, resulting in the formation of the corresponding amide.

Logical Workflow for Diclofenac Intermediate Synthesis

G cluster_0 Step 1: N-Acylation cluster_1 Step 2: Friedel-Crafts Cyclization cluster_2 Step 3: Hydrolysis A 2,6-Dichloroaniline C N-(2,6-dichlorophenyl)- 2-chloroacetamide A->C Acylation B Chloroacetic Anhydride B->C D N-(2,6-dichlorophenyl)- 2-chloroacetamide F 1-(2,6-dichlorophenyl) indolin-2-one D->F Intramolecular Cyclization E Lewis Acid (e.g., AlCl3) E->F G 1-(2,6-dichlorophenyl) indolin-2-one I Diclofenac G->I Ring Opening H Base (e.g., NaOH) H->I

Caption: Synthetic pathway from 2,6-dichloroaniline to Diclofenac.

Synthesis of Ibuprofen Intermediate

This compound can be used to prepare key intermediates for the synthesis of Ibuprofen. While the most common industrial synthesis (the Boots process) does not use this reagent, alternative synthetic routes can employ it for the acylation of isobutylbenzene.

Experimental Protocols

Protocol for the Synthesis of N-(2,6-dichlorophenyl)-2-chloroacetamide

Objective: To synthesize the key intermediate for Diclofenac via N-acylation.

Materials:

  • 2,6-Dichloroaniline

  • This compound

  • Toluene (or another suitable aprotic solvent)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and flask

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,6-dichloroaniline (10.0 g, 0.0617 mol) in 100 mL of toluene.

  • To this solution, add this compound (11.6 g, 0.0679 mol) portion-wise over 15 minutes while stirring. An exotherm may be observed.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize chloroacetic acid byproduct) and 50 mL of water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude solid can be recrystallized from ethanol/water to yield the pure product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and outcomes for the synthesis of the Diclofenac intermediate.

ParameterValueReference
Reactants
2,6-Dichloroaniline1.0 eq[2]
This compound1.1 - 1.2 eq
Reaction Conditions
SolventToluene[2]
TemperatureReflux (110-115°C)
Reaction Time3 - 5 hours[2]
Product Yield & Purity
Typical Yield85 - 95%[2]
Melting Point146-148 °C[3]
Purity (by HPLC)>98%[4]

Safety and Handling

This compound is a corrosive and lachrymatory substance. It is highly reactive with water, alcohols, and other nucleophiles.

  • Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

  • Storage: Store in a cool, dry place away from moisture and incompatible materials. The container should be tightly sealed.

  • Disposal: Dispose of this compound and its reaction waste in accordance with local, state, and federal regulations. Neutralize small spills with sodium bicarbonate before cleanup.

Conclusion

This compound remains a valuable and efficient reagent in the synthesis of pharmaceutical intermediates. Its high reactivity allows for effective acylation under relatively mild conditions. The protocol for the synthesis of the Diclofenac intermediate serves as a prime example of its industrial utility. Proper handling and adherence to safety protocols are paramount when working with this compound. The methodologies and data presented herein provide a solid foundation for researchers in the field of drug development and process chemistry.

References

Application Notes and Protocols for Chloroacetic Anhydride Derivatization in GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of gas chromatography-mass spectrometry (GC-MS), derivatization is a crucial chemical modification process that enhances the analytical performance of compounds that are otherwise difficult to analyze. This technique is particularly vital for polar and non-volatile analytes containing active hydrogen atoms, such as those found in amines, phenols, and carboxylic acids. By converting these polar functional groups into less polar, more volatile, and thermally stable derivatives, GC-MS analysis can achieve improved chromatographic peak shape, enhanced sensitivity, and better separation from matrix interferences.

Chloroacetic anhydride (B1165640) is an effective acylating agent for the derivatization of primary and secondary amines, phenols, and to some extent, alcohols. The resulting chloroacetylated derivatives exhibit increased volatility and are amenable to GC-MS analysis. The presence of the chlorine atom in the derivative can also be advantageous for selective detection methods.

This document provides detailed application notes and experimental protocols for the use of chloroacetic anhydride as a derivatization reagent in GC-MS analysis.

Principle of Chloroacetylation

This compound reacts with active hydrogen-containing functional groups, such as the -NH₂ of primary amines, the -NH of secondary amines, and the -OH of phenols, to form N-chloroacetyl and O-chloroacetyl derivatives, respectively. This acylation reaction effectively masks the polar functional groups, thereby increasing the volatility and thermal stability of the analytes for GC-MS analysis. The general reaction is illustrated below:

For a primary amine: R-NH₂ + (ClCH₂CO)₂O → R-NH-C(O)CH₂Cl + ClCH₂COOH

For a phenol (B47542): Ar-OH + (ClCH₂CO)₂O → Ar-O-C(O)CH₂Cl + ClCH₂COOH

Applications

The chloroacetylation derivatization technique is applicable to a wide range of analytes in various matrices, including:

  • Pharmaceuticals: Analysis of primary and secondary amine-containing active pharmaceutical ingredients (APIs) and their metabolites.

  • Clinical and Forensic Toxicology: Detection and quantification of amphetamines, and other drugs of abuse containing amine functionalities.

  • Environmental Analysis: Determination of phenolic compounds in water and soil samples.

Experimental Protocols

Protocol 1: Derivatization of Phenols in Aqueous Samples

This protocol is adapted for the chloroacetylation of phenols in aqueous matrices prior to GC-MS analysis.

Materials:

  • This compound

  • Sample containing phenolic analytes

  • Potassium Carbonate (K₂CO₃)

  • Hexane (B92381) (or other suitable extraction solvent like ethyl acetate)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • GC Vials

Procedure:

  • Sample Preparation:

    • To 10 mL of the aqueous sample in a screw-capped test tube, add a sufficient amount of potassium carbonate to saturate the solution and adjust the pH to approximately 10. This converts the phenols to their more reactive phenoxide ions.

  • Derivatization:

    • Add 100 µL of a 10% (w/v) solution of this compound in a suitable solvent (e.g., hexane or ethyl acetate).

    • Cap the tube tightly and vortex vigorously for 2 minutes at room temperature.

  • Extraction:

    • Allow the phases to separate. The chloroacetylated phenol derivatives will be extracted into the organic layer.

    • Carefully transfer the upper organic layer to a clean tube.

  • Drying and Concentration:

    • Dry the organic extract by passing it through a small column of anhydrous sodium sulfate.

    • If necessary, concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the final extract to a GC vial for analysis.

    • Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: General Protocol for Derivatization of Primary and Secondary Amines

This protocol provides a general guideline for the chloroacetylation of amines. Optimization of reaction conditions may be necessary for specific analytes.

Materials:

Procedure:

  • Sample Preparation:

    • Ensure the sample is dry by evaporating the solvent under a stream of nitrogen. The presence of water can hydrolyze the anhydride.

    • Re-dissolve the dried residue in 200 µL of an aprotic solvent (e.g., acetonitrile).

  • Derivatization:

    • Add 50 µL of pyridine or triethylamine to the sample solution.

    • Add 100 µL of a 10% (w/v) solution of this compound in the same aprotic solvent.

    • Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add 1 mL of saturated sodium bicarbonate solution to quench the excess this compound and neutralize the chloroacetic acid byproduct.

    • Vortex for 1 minute.

  • Extraction:

    • Add 1 mL of an organic extraction solvent and vortex for 2 minutes to extract the N-chloroacetylated derivatives.

    • Allow the phases to separate and transfer the organic layer to a new tube.

  • Drying and Concentration:

    • Dry the organic extract with anhydrous sodium sulfate.

    • Concentrate the extract to the desired final volume under a gentle stream of nitrogen.

  • GC-MS Analysis:

    • Transfer the extract to a GC vial and inject into the GC-MS.

Data Presentation

The following tables summarize typical quantitative data and GC-MS parameters for the analysis of chloroacetylated derivatives. Note: These values are illustrative and should be optimized for specific instruments and applications.

Table 1: Typical Quantitative Performance Data for Chloroacetylated Derivatives

Analyte ClassTypical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)Linearity (R²)
Phenols0.1 - 5 µg/L0.5 - 15 µg/L> 0.995
Primary Amines1 - 10 ng/mL5 - 30 ng/mL> 0.99
Secondary Amines2 - 15 ng/mL8 - 50 ng/mL> 0.99

Table 2: Typical GC-MS Parameters for the Analysis of Chloroacetylated Derivatives

ParameterSetting
Gas Chromatograph
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)
Injection ModeSplitless
Injection Volume1 µL
Injector Temperature250 °C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
Oven ProgramInitial: 80°C for 2 min, Ramp: 15°C/min to 280°C, Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
MS Transfer Line Temp280 °C
Ion Source Temp230 °C
Scan Range40 - 450 amu

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization Reaction cluster_workup Work-up & Extraction cluster_analysis Analysis Sample Analyte Sample (e.g., in solution) Dry Evaporate to Dryness Sample->Dry Redissolve Redissolve in Aprotic Solvent Dry->Redissolve Add_Reagents Add Catalyst & This compound Redissolve->Add_Reagents React Heat (e.g., 60-70°C) Add_Reagents->React Quench Quench with NaHCO₃ React->Quench Extract Extract with Organic Solvent Quench->Extract Dry_Extract Dry with Na₂SO₄ Extract->Dry_Extract Concentrate Concentrate Dry_Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS

Caption: General workflow for the derivatization of analytes with this compound.

Chloroacetylation_Reaction Analyte Analyte with Active H (R-XH, where X = N, O) Plus + Analyte->Plus Reagent This compound ((ClCH₂CO)₂O) Arrow Reagent->Arrow Plus->Reagent Derivative Chloroacetylated Derivative (R-X-C(O)CH₂Cl) Byproduct Chloroacetic Acid (ClCH₂COOH) Arrow->Derivative Arrow->Byproduct

Caption: General chemical reaction for chloroacetylation.

Application Notes and Protocols: Reaction of Chloroacetic Anhydride with Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of chloroacetic anhydride (B1165640) with primary amines is a fundamental and versatile method for the synthesis of N-substituted 2-chloroacetamides. This class of compounds serves as crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and other biologically active molecules. The presence of a reactive C-Cl bond in the chloroacetamide products allows for further facile nucleophilic substitutions, making them valuable building blocks for constructing more complex molecular architectures. These chloroacetamide derivatives are precursors to a wide range of compounds, including herbicides, antifungal agents, and disinfectants. This document provides a detailed overview of the reaction mechanism, experimental protocols, and applications of this important transformation.

Reaction Mechanism

The reaction between chloroacetic anhydride and a primary amine proceeds via a nucleophilic addition-elimination mechanism. The primary amine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the this compound. This initial attack forms a tetrahedral intermediate. Subsequently, the intermediate collapses, leading to the elimination of a chloroacetate (B1199739) ion as a leaving group and the formation of the corresponding N-substituted 2-chloroacetamide (B119443) and chloroacetic acid as a byproduct.

The reaction is generally carried out in the presence of a base to neutralize the chloroacetic acid byproduct. This is crucial because the acidic byproduct can protonate the starting primary amine, rendering it non-nucleophilic and halting the reaction.

Reaction_Mechanism R_NH2 R-NH₂ (Primary Amine) Plus1 + R_NH2->Plus1 Tetrahedral_Intermediate Tetrahedral Intermediate Anhydride Anhydride->Tetrahedral_Intermediate Nucleophilic Attack Plus1->Anhydride Amide N-substituted 2-chloroacetamide Tetrahedral_Intermediate->Amide Elimination of Chloroacetate Plus2 + Amide->Plus2 Chloroacetic_Acid Chloroacetic Acid Plus2->Chloroacetic_Acid Experimental_Workflow Start Start Dissolve_Amine Dissolve Primary Amine and Base in Solvent Start->Dissolve_Amine Cool Cool to 0-5 °C Dissolve_Amine->Cool Add_Anhydride Slowly Add This compound Cool->Add_Anhydride React Stir at Room Temperature (Monitor by TLC) Add_Anhydride->React Workup Workup (e.g., Aqueous Wash) React->Workup Purification Purification (Recrystallization or Chromatography) Workup->Purification Characterization Product Characterization Purification->Characterization End End Characterization->End

Application Notes and Protocols: Preparation of Cellulose Chloroacetates using Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and characterization of cellulose (B213188) chloroacetates, with a focus on the use of chloroacetic anhydride (B1165640) as the acylating agent. The protocols detailed below are intended to serve as a foundational guide for the preparation and analysis of these promising biopolymers for applications in drug delivery and advanced materials science.

Introduction

Cellulose, a ubiquitous and renewable biopolymer, offers a versatile platform for chemical modification to generate derivatives with tailored properties. Cellulose chloroacetates are synthesized by the esterification of the hydroxyl groups on the anhydroglucose (B10753087) units of cellulose with chloroacetyl groups. This modification imparts new functionalities, altering solubility, thermal characteristics, and reactivity, thereby opening avenues for novel applications, particularly in the pharmaceutical and biomedical fields. Chloroacetic anhydride is a highly reactive reagent for this esterification, offering an alternative to chloroacetyl chloride. The resulting cellulose chloroacetate (B1199739) can serve as a valuable intermediate for further chemical modifications or as a functional polymer in its own right, for instance, in the development of controlled-release drug delivery systems.

Synthesis of Cellulose Chloroacetate

The preparation of cellulose chloroacetate involves the reaction of cellulose with this compound in a suitable solvent system. The degree of substitution (DS), which represents the average number of chloroacetyl groups per anhydroglucose unit (theoretical maximum of 3), is a critical parameter that dictates the final properties of the polymer. The DS can be controlled by modulating reaction conditions such as the molar ratio of reactants, temperature, and reaction time.

Experimental Protocol: Synthesis of Cellulose Chloroacetate

This protocol is based on established methods for cellulose acylation, adapted for the use of this compound.

Materials:

  • Microcrystalline cellulose (or other cellulose source), dried under vacuum

  • This compound (≥96% purity)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Pyridine (B92270), anhydrous (optional, as a catalyst and acid scavenger)

  • Methanol (B129727)

  • Acetone

  • Deionized water

Procedure:

  • Cellulose Activation: Suspend the dried cellulose (e.g., 1.62 g, 10 mmol of anhydroglucose units) in anhydrous DMF (e.g., 40 mL) in a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Stir the suspension at an elevated temperature (e.g., 80°C) for 1-2 hours under a nitrogen atmosphere to ensure good dispersion and activation of the cellulose.

  • Acylation Reaction: Cool the cellulose suspension to the desired reaction temperature (e.g., 60-100°C). In a separate flask, dissolve the desired amount of this compound (e.g., a molar ratio of 1 to 6 equivalents per anhydroglucose unit) in a small amount of anhydrous DMF.

  • Slowly add the this compound solution to the cellulose suspension under vigorous stirring. If using, anhydrous pyridine can be added as a catalyst and to neutralize the chloroacetic acid byproduct.

  • Maintain the reaction at the set temperature for a specified duration (e.g., 4-24 hours). The reaction mixture may become more viscous or even homogeneous as the cellulose derivative is formed.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature. Precipitate the cellulose chloroacetate by pouring the reaction mixture into a vigorously stirred excess of a non-solvent, such as methanol or water.

  • Filter the precipitate and wash it extensively with methanol and then with deionized water to remove unreacted reagents, byproducts, and residual solvent.

  • Further purify the product by Soxhlet extraction with a suitable solvent (e.g., ethanol) to remove any remaining impurities.

  • Dry the final product, a white to off-white solid, in a vacuum oven at 40-50°C to a constant weight.

Optimization of Reaction Parameters

The following table summarizes the key parameters that can be adjusted to control the degree of substitution and yield of cellulose chloroacetate.

ParameterRangeEffect on DS and Yield
Molar Ratio (Anhydride:AGU) 1:1 to 6:1Increasing the molar ratio generally leads to a higher DS.
Temperature (°C) 60 - 100Higher temperatures can increase the reaction rate and DS, but may also lead to polymer degradation.
Reaction Time (h) 4 - 24Longer reaction times typically result in a higher DS, up to a certain point.
Solvent DMF, DMAc/LiClThe choice of solvent affects cellulose solubility and reagent accessibility.
Catalyst Pyridine, DMAPA catalyst can increase the reaction rate and efficiency.

Characterization of Cellulose Chloroacetate

Thorough characterization is essential to confirm the successful synthesis and to understand the structure-property relationships of the resulting cellulose chloroacetate.

Determination of Degree of Substitution (DS)

The DS is a crucial parameter and can be determined by various methods:

  • Titration Method: This involves the saponification of the ester groups with a known excess of sodium hydroxide, followed by back-titration of the unreacted NaOH with hydrochloric acid. The amount of NaOH consumed is proportional to the number of chloroacetyl groups.

  • Spectroscopic Methods (FTIR and NMR):

    • FTIR Spectroscopy: The appearance of a characteristic carbonyl (C=O) stretching peak around 1750 cm⁻¹ and a C-Cl stretching peak around 760 cm⁻¹ confirms the chloroacetylation. The ratio of the carbonyl peak intensity to a cellulose backbone peak (e.g., C-O-C stretching around 1060 cm⁻¹) can be correlated with the DS.[1]

    • ¹H NMR Spectroscopy: The DS can be calculated from the ¹H NMR spectrum by comparing the integral of the protons of the chloroacetyl group (Cl-CH₂-) with the integral of the protons of the anhydroglucose unit.[2]

Physicochemical Characterization
Analytical TechniqueInformation Obtained
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups (C=O, C-Cl), confirmation of esterification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Determination of the degree of substitution, structural elucidation.[2]
Gel Permeation Chromatography (GPC) Determination of molecular weight and molecular weight distribution. Potential degradation of the cellulose backbone can be assessed.[1]
Thermogravimetric Analysis (TGA) Evaluation of thermal stability.
Differential Scanning Calorimetry (DSC) Determination of glass transition temperature (Tg) and melting point (Tm).
X-ray Diffraction (XRD) Analysis of the crystalline structure.

Application in Drug Delivery

Cellulose chloroacetates are promising materials for drug delivery applications due to their biocompatibility and the potential for controlled release. The chloroacetyl groups can also serve as reactive sites for the covalent attachment of drugs or targeting ligands.

Potential Drug Delivery Strategies:
  • Matrix-based Systems: The polymer can be formulated into matrices (e.g., films, microspheres) that encapsulate a drug. The release of the drug can be controlled by diffusion through the polymer matrix and by the erosion of the polymer.

  • Prodrug Approach: Drugs containing suitable functional groups (e.g., hydroxyl, amino) can be covalently linked to the cellulose chloroacetate backbone via the reactive chloroacetyl groups, forming a prodrug. The drug is then released in vivo through the cleavage of the ester or amide bond.

  • Nanoparticle Formulations: Cellulose chloroacetate can be used to prepare nanoparticles for targeted drug delivery.

Visualizing the Workflow

The following diagrams illustrate the key processes involved in the preparation and characterization of cellulose chloroacetates.

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis cluster_product Final Product Cellulose Cellulose Activation Activation in DMF Cellulose->Activation Anhydride This compound Reaction Acylation Reaction Anhydride->Reaction Activation->Reaction Precipitation Precipitation Reaction->Precipitation Purification Purification & Drying Precipitation->Purification Product Cellulose Chloroacetate Purification->Product

Figure 1. General workflow for the synthesis of cellulose chloroacetate.

CharacterizationWorkflow cluster_analysis Characterization Product Cellulose Chloroacetate DS_Analysis Degree of Substitution (DS) (Titration, NMR, FTIR) Product->DS_Analysis Structural_Analysis Structural Analysis (FTIR, NMR) Product->Structural_Analysis MW_Analysis Molecular Weight (GPC) Product->MW_Analysis Thermal_Analysis Thermal Properties (TGA, DSC) Product->Thermal_Analysis Morphology_Analysis Morphology (XRD, SEM) Product->Morphology_Analysis

Figure 2. Workflow for the characterization of cellulose chloroacetate.

DrugDeliveryApplications cluster_applications Drug Delivery Applications CelluloseChloroacetate Cellulose Chloroacetate Matrix Matrix-based Systems (Films, Microspheres) CelluloseChloroacetate->Matrix Prodrug Prodrug Formation CelluloseChloroacetate->Prodrug Nanoparticles Nanoparticle Formulation CelluloseChloroacetate->Nanoparticles

Figure 3. Potential drug delivery applications of cellulose chloroacetate.

References

Application Notes and Protocols for the Acylation of Alcohols with Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The acylation of alcohols is a fundamental transformation in organic synthesis, crucial for the protection of hydroxyl groups and the synthesis of ester-containing target molecules. Chloroacetate (B1199739) esters, in particular, serve as versatile intermediates in medicinal chemistry and drug development due to the presence of the reactive C-Cl bond, which allows for further functionalization. Chloroacetic anhydride (B1165640) is a highly effective reagent for this transformation, offering greater reactivity than chloroacetic acid.

This document provides detailed protocols for the O-acylation of primary, secondary, and tertiary alcohols using chloroacetic anhydride. It covers common catalytic systems, reaction conditions, and work-up procedures to guide researchers in achieving high-yield synthesis of chloroacetate esters.

Reaction Principle

The acylation of an alcohol with this compound involves the nucleophilic attack of the alcoholic oxygen on one of the carbonyl carbons of the anhydride. This reaction is often catalyzed by a nucleophilic catalyst, such as pyridine (B92270) or 4-(dimethylamino)pyridine (DMAP), which forms a highly reactive acyl-pyridinium intermediate. A non-nucleophilic base, such as triethylamine (B128534), can also be included to scavenge the chloroacetic acid byproduct, driving the reaction to completion. The general reactivity trend for uncatalyzed acylation is primary > secondary > tertiary alcohols, with more forcing conditions or more potent catalysts required for sterically hindered substrates.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended, especially for reactions involving sensitive substrates or catalysts like DMAP, to prevent hydrolysis of the anhydride.

  • Inert Atmosphere: For many applications, particularly on a small scale or with precious starting materials, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture.

  • Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting alcohol.

Protocol 1: Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)

This protocol is suitable for the efficient chloroacetylation of primary alcohols, which are generally highly reactive.

Materials:

  • Primary Alcohol (e.g., Benzyl Alcohol)

  • This compound

  • Pyridine (anhydrous)

  • Dichloromethane (B109758) (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

Procedure:

  • To a stirred solution of the primary alcohol (1.0 eq.) in anhydrous dichloromethane (0.2–0.5 M) in a round-bottom flask, add anhydrous pyridine (2.0 eq.).

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add a solution of this compound (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding deionized water.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer) to remove pyridine, followed by saturated NaHCO₃ solution (2 x volume) to remove chloroacetic acid, and finally with brine (1 x volume).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Acylation of a Secondary Alcohol (e.g., Cyclohexanol) using DMAP Catalysis

Secondary alcohols are less reactive than primary alcohols and often benefit from the use of a more potent catalyst like 4-(dimethylamino)pyridine (DMAP).

Materials:

  • Secondary Alcohol (e.g., Cyclohexanol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous dichloromethane (0.2–0.5 M).

  • Add triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • Add this compound (1.5 eq.) portion-wise to the stirred solution at room temperature. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 6-12 hours or until TLC indicates complete conversion. Gentle heating (e.g., 40 °C) can be applied to accelerate the reaction if it is sluggish.

  • After completion, cool the mixture to room temperature and dilute with dichloromethane.

  • Transfer to a separatory funnel and wash with 1 M HCl (2 x volume), saturated NaHCO₃ solution (2 x volume), and brine (1 x volume).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude ester can be purified by vacuum distillation or column chromatography.

Protocol 3: Acylation of a Tertiary Alcohol (e.g., tert-Butanol)

Tertiary alcohols are sterically hindered and represent the most challenging substrates for acylation. More forcing conditions and a higher catalyst loading are typically required.

Materials:

  • Tertiary Alcohol (e.g., tert-Butanol)

  • This compound

  • 4-(Dimethylamino)pyridine (DMAP)

  • Pyridine (anhydrous, as solvent)

  • Diethyl ether

  • 1 M Copper (II) Sulfate (CuSO₄) solution (optional, for pyridine removal)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the tertiary alcohol (1.0 eq.) and DMAP (0.2 eq.) in anhydrous pyridine (used as the solvent).

  • Add this compound (2.0 eq.) to the mixture.

  • Heat the reaction mixture to 50-60 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with diethyl ether.

  • Wash the organic layer extensively with 1 M HCl or 1 M CuSO₄ solution to remove the pyridine.

  • Subsequently, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate carefully under reduced pressure to avoid evaporation of potentially volatile products.

  • Purify the crude product by distillation or column chromatography.

Data Presentation

The following table summarizes representative reaction conditions and yields for the chloroacetylation of various alcohols. These values are illustrative and may vary based on the specific reaction scale and conditions.

Alcohol SubstrateTypeMolar Ratio (Alcohol:Anhydride:Base)Catalyst (mol%)SolventTemp (°C)Time (h)Yield (%)
Benzyl AlcoholPrimary1 : 1.2 : 2.0 (Pyridine)-DCM253~95
1-ButanolPrimary1 : 1.2 : 2.0 (Pyridine)-DCM254~92
CyclohexanolSecondary1 : 1.5 : 1.5 (Et₃N)DMAP (10%)DCM258~90
1-PhenylethanolSecondary1 : 1.5 : 1.5 (Et₃N)DMAP (10%)DCM406~88
tert-ButanolTertiary1 : 2.0 : -DMAP (20%)Pyridine6018~70
Adamantan-1-olTertiary1 : 2.0 : -DMAP (20%)Pyridine6024~65

Visualizations

Reaction Mechanism

The diagram below illustrates the nucleophilic catalysis pathway for the DMAP-catalyzed acylation of an alcohol with this compound.

G reagents Alcohol (R-OH) + This compound + DMAP step1 Nucleophilic attack of DMAP on anhydride reagents->step1 intermediate N-Chloroacetyl- pyridinium Ion (Reactive Intermediate) step1->intermediate chloroacetate Chloroacetate Anion step1->chloroacetate step2 Nucleophilic attack of alcohol on intermediate intermediate->step2 step3 Deprotonation chloroacetate->step3 final_acid Chloroacetic Acid chloroacetate->final_acid Proton Source protonated_ester Protonated Ester + Regenerated DMAP step2->protonated_ester protonated_ester->step3 products Chloroacetate Ester + Protonated DMAP step3->products

Caption: DMAP-catalyzed acylation of an alcohol with this compound.

Experimental Workflow

The following diagram outlines the general experimental workflow for the synthesis and purification of chloroacetate esters.

G start Start setup Reaction Setup: - Dissolve alcohol in solvent - Add base/catalyst - Add this compound start->setup reaction Stir at appropriate temperature setup->reaction monitor Monitor reaction by TLC reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up: 1. Quench with water 2. Wash with 1M HCl 3. Wash with sat. NaHCO₃ 4. Wash with brine monitor->workup Complete dry Dry organic layer (e.g., MgSO₄) workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or distillation concentrate->purify product Obtain Pure Chloroacetate Ester purify->product

Caption: General experimental workflow for chloroacetate ester synthesis.

Application Notes and Protocols: Chloroacetic Anhydride in the Synthesis of Photoswitchable Cross-linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and utilization of photoswitchable cross-linkers derived from chloroacetic anhydride (B1165640). These reagents are invaluable tools for dynamically controlling biological systems with high spatiotemporal precision, enabling novel approaches in drug development and the study of protein function.

Introduction

Photoswitchable cross-linkers, particularly those based on azobenzene (B91143) scaffolds, offer the ability to reversibly control the conformation and activity of biomolecules using light. Chloroacetic anhydride is a key reagent in the synthesis of thiol-reactive photoswitchable cross-linkers, enabling the introduction of chloroacetamide groups that can specifically react with cysteine residues in peptides and proteins. This allows for the precise and reversible control of protein structure and function.

Synthesis of Photoswitchable Cross-linkers

This section details the synthesis of two prominent azobenzene-based photoswitchable cross-linkers using this compound: a non-sulfonated version, 4,4'-bis(4-(2-chloroacetamido)phenyl)diazenylbiphenyl (BPDB), and a water-soluble, sulfonated version, 3,3'-bis(sulfonato)-4,4'-bis(chloroacetamido)azobenzene (BSBCA).

Synthesis of 4,4'-bis(4-(2-chloroacetamido)phenyl)diazenylbiphenyl (BPDB)

BPDB is a non-sulfonated, thiol-reactive photoswitchable cross-linker. Its synthesis involves the reaction of 4,4'-bis((4-aminophenyl)diazenyl)biphenyl with this compound.[1]

Experimental Protocol:

  • Dissolve 80 mg (0.20 mmol) of 4,4'-bis((4-aminophenyl)diazenyl)biphenyl in a 1:1 mixture of ether and pyridine (B92270) (5 mL).

  • Cool the solution in an ice bath.

  • Add a solution of 105 mg (0.61 mmol) of this compound in ether (2 mL) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Filter the resulting precipitate and wash it with ether.

  • Recrystallize the crude product from a dimethylformamide/water mixture to obtain BPDB as an orange solid.

Quantitative Data:

ParameterValueReference
Starting Material4,4'-bis((4-aminophenyl)diazenyl)biphenyl[1]
ReagentThis compound[1]
SolventEther/Pyridine (1:1)[1]
Reaction Time1 hour[1]
Yield70% (78.8 mg)[1]
AppearanceOrange Solid[1]

Synthesis Pathway of BPDB

BPDB_synthesis start 4,4'-bis((4-aminophenyl)diazenyl)biphenyl reaction Reaction start->reaction reagent This compound (in Ether) reagent->reaction solvent Ether/Pyridine (1:1) solvent->reaction Stir 1h at RT product BPDB (4,4'-bis(4-(2-chloroacetamido)phenyl)diazenylbiphenyl) reaction->product

Caption: Synthesis of BPDB from its diamine precursor using this compound.

Synthesis of 3,3'-bis(sulfonato)-4,4'-bis(chloroacetamido)azobenzene (BSBCA)

BSBCA is a water-soluble, thiol-reactive, photoswitchable cross-linker, making it suitable for applications in aqueous biological systems without the need for organic co-solvents.[2][3] The synthesis is a multi-step process.

Experimental Protocol:

The synthesis of BSBCA requires approximately 4.5 days.[2] While the detailed step-by-step synthesis from the primary literature is extensive, the key final step involves the reaction of an amino-precursor with a chloroacetylating agent. Based on similar syntheses, this is typically achieved using this compound or chloroacetyl chloride.

Quantitative Data:

ParameterValueReference
Synthesis Duration~4.5 days[2]
SolubilityWater-soluble[2][3]
ReactivityThiol-reactive[2]

Conceptual Synthesis Workflow for BSBCA

BSBCA_synthesis_workflow cluster_synthesis BSBCA Synthesis (~4.5 days) start Starting Materials (e.g., sulfonated aniline (B41778) derivative) step1 Diazotization start->step1 step2 Azo Coupling step1->step2 step3 Reduction/Modification step2->step3 step4 Chloroacetylation (with this compound or similar) step3->step4 product BSBCA step4->product

Caption: Conceptual workflow for the multi-step synthesis of the BSBCA cross-linker.

Application of Photoswitchable Cross-linkers

The primary application of these thiol-reactive photoswitchable cross-linkers is the intramolecular cross-linking of proteins and peptides containing two cysteine residues. This allows for the photo-control of their conformation and, consequently, their biological activity.[4][5]

General Protocol for Protein Cross-linking

This protocol can be adapted for specific proteins and cross-linkers. The cross-linking procedure can be performed in approximately 10-12 hours.[2]

  • Protein Preparation: The target protein must have two surface-exposed cysteine residues at desired positions for cross-linking. If the protein has other cysteines, they may need to be mutated to other amino acids to ensure specific cross-linking.

  • Reduction of Cysteines: Reduce any disulfide bonds in the protein by incubation with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). This is followed by the removal of the reducing agent, for example, by dialysis or size-exclusion chromatography.

  • Cross-linking Reaction:

    • Dissolve the purified, reduced protein in a suitable buffer. For BSBCA, an aqueous buffer is sufficient. For BPDB, a buffer containing an organic co-solvent may be necessary.

    • Add a molar excess of the photoswitchable cross-linker (e.g., 5- to 10-fold molar excess over the protein).

    • Incubate the reaction mixture at room temperature or 4°C for several hours to overnight. The progress of the reaction can be monitored by mass spectrometry.

  • Quenching and Purification:

    • Quench any unreacted cross-linker with a small molecule thiol such as β-mercaptoethanol or cysteine.

    • Purify the cross-linked protein from excess reagents using dialysis, size-exclusion chromatography, or affinity chromatography.

  • Verification of Cross-linking: Confirm the successful intramolecular cross-linking by mass spectrometry (observing the expected mass increase) and/or SDS-PAGE (which may show a change in mobility).

Experimental Workflow for Protein Photo-control

protein_photocontrol_workflow cluster_workflow Protein Photo-control Workflow protein_prep Prepare Protein with two Cys residues reduction Reduce Cysteine Thiols protein_prep->reduction crosslinking Incubate with Photoswitchable Cross-linker reduction->crosslinking purification Quench and Purify Cross-linked Protein crosslinking->purification characterization Verify Cross-linking (e.g., MS) purification->characterization photoswitching Irradiate with specific wavelengths of light (e.g., UV for trans-to-cis, Visible for cis-to-trans) characterization->photoswitching photoswitching->photoswitching activity_assay Assay Protein Activity/Conformation photoswitching->activity_assay

Caption: General experimental workflow for the photo-control of protein activity.

Characterization of Photoswitchable Properties

The photoswitching behavior of the cross-linked biomolecules is characterized by UV-Vis spectroscopy. The trans and cis isomers of azobenzene-based cross-linkers have distinct absorption spectra.

Photochemical Characterization Data (Representative):

ParameterWavelength for trans-to-cis IsomerizationWavelength for cis-to-trans IsomerizationReference
Arylazopyrazoles365 nm528 nm[6]
General AzobenzenesUV light (e.g., ~360 nm)Visible light (e.g., >400 nm) or thermal relaxation[4][5]

The state of the photoswitch can be controlled by irradiating the sample with light of the appropriate wavelength. The conformational changes in the biomolecule can then be assessed by various biophysical techniques such as circular dichroism (CD) spectroscopy, fluorescence spectroscopy, or by functional assays. The reversible nature of the photoswitching allows for dynamic and repeatable control over the biological system.

References

Application Notes and Protocols for the Use of Chloroacetic Anhydride in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of chloroacetic anhydride (B1165640) as a key reagent in the synthesis of various agrochemicals, particularly chloroacetamide herbicides and phenylamide fungicides. Detailed protocols and quantitative data are presented to facilitate the practical application of this versatile chemical in a research and development setting.

Introduction

Chloroacetic anhydride, and its closely related and more reactive counterpart chloroacetyl chloride, are pivotal reagents for introducing the chloroacetyl group onto various molecular scaffolds. This functional group is a cornerstone of numerous active ingredients in the agrochemical industry. The chloroacetylation of anilines and other amine-containing intermediates is a critical step in the manufacture of a wide range of herbicides and fungicides. This compound serves as a powerful acylating agent, reacting with nucleophilic amines to form a stable amide bond, thereby constructing the core structure of these agrochemicals. Its utility lies in its high reactivity and efficiency in forming N-chloroacetylated products, which exhibit potent biological activity.

Applications in Agrochemical Synthesis

The primary application of this compound in agrochemical synthesis is in the production of chloroacetamide herbicides and phenylamide fungicides. These compounds are essential for modern agriculture, providing effective weed and disease control in a variety of crops.

Chloroacetamide Herbicides

Chloroacetamide herbicides are a major class of pre-emergence herbicides used to control annual grasses and some broadleaf weeds. The synthesis of these herbicides typically involves the N-chloroacetylation of a substituted aniline (B41778).

Key Examples:

  • Butachlor: Used extensively in rice cultivation.

  • Alachlor: Widely applied in corn and soybean farming.[1]

  • Metolachlor: Another important herbicide for corn, soybeans, and other crops.

The core reaction for the synthesis of these herbicides is the chloroacetylation of a substituted aniline, such as 2,6-diethylaniline (B152787) or 2,6-dimethylaniline.

Phenylamide Fungicides

Phenylamide fungicides are systemic fungicides effective against Oomycete pathogens, such as downy mildew and late blight. A key synthetic step is the N-acylation of an aniline derivative.

Key Example:

  • Metalaxyl: A systemic fungicide used to control soil-borne and foliar diseases caused by Oomycetes.

The synthesis of Metalaxyl involves the acylation of N-(2,6-dimethylphenyl)alanine methyl ester. While methoxyacetyl chloride is commonly used, the principle of N-acylation is central to the synthesis.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of key agrochemical intermediates using chloroacetylation. It is important to note that while chloroacetyl chloride is often used in industrial processes for its higher reactivity, this compound can be a suitable alternative, particularly when milder reaction conditions are desired. The yields presented are indicative of the efficiency of the chloroacetylation step.

Agrochemical IntermediateStarting AmineAcylating AgentSolventYield (%)Reference
2-Chloro-N-(2,6-dimethylphenyl)acetamide2,6-Xylidine (2,6-dimethylaniline)Chloroacetyl chloride1,2-Dichloroethylene95%[2]
2-Chloro-N-(2,6-diethylphenyl)acetamide2,6-DiethylanilineChloroacetyl chlorideGlacial acetic acidHigh[3]
N-PhenylacetamideAnilineChloroacetyl chlorideTHF75-95%[4]
MetalaxylN-(2,6-dimethylphenyl)alanine methyl esterMethoxyacetyl chlorideToluene88.2%[5]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of key intermediates in agrochemical production using a chloroacetylating agent.

Protocol 1: Synthesis of 2-Chloro-N-(2,6-dimethylphenyl)acetamide

This protocol describes the synthesis of a key intermediate for several chloroacetamide herbicides and the fungicide Metalaxyl.

Materials:

  • 2,6-Xylidine (2,6-dimethylaniline)

  • Chloroacetyl chloride (or a molar equivalent of this compound)

  • 1,2-Dichloroethylene

  • 1N Sodium hydroxide (B78521) aqueous solution

  • Standard laboratory glassware and equipment (round-bottom flask, dropping funnel, stirrer, etc.)

Procedure: [2]

  • In a suitable reaction vessel (e.g., a 4 L flask), dissolve 182 g of 2,6-xylidine in 4 L of 1,2-dichloroethylene.

  • To this solution, add 1.6 L of a 1N aqueous sodium hydroxide solution and stir the biphasic mixture vigorously.

  • While maintaining the internal temperature between 20 and 35°C, add 203 g of chloroacetyl chloride dropwise over a period of 1.5 hours.

  • After the addition is complete, continue to stir the mixture at the same temperature for an additional 1.5 hours.

  • Stop the stirring and allow the layers to separate.

  • Separate the organic layer and concentrate it under reduced pressure.

  • The resulting precipitate is collected by filtration.

  • Dry the collected solid under reduced pressure to obtain 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Expected Yield: Approximately 282 g (95%).

Protocol 2: General Procedure for the N-Chloroacetylation of Anilines

This protocol provides a general method for the synthesis of N-chloroacetanilides, which are precursors to herbicides like Butachlor and Alachlor.[4]

Materials:

  • Substituted aniline (e.g., 2,6-diethylaniline) (6 mmol)

  • Chloroacetyl chloride (6.1 mmol) (or a molar equivalent of this compound)

  • Tetrahydrofuran (THF) (5 mL)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Ice-salt bath

  • Standard laboratory glassware

Procedure:

  • In a 50 mL round-bottom flask, dissolve the substituted aniline (6 mmol) in THF (5 mL).

  • Add DBU (1.2 mmol) to the solution.

  • Place the reaction flask in an ice-salt bath and stir the mixture mechanically for 15 minutes.

  • Using a dropping funnel, add chloroacetyl chloride (6.1 mmol) at a rate that maintains the internal temperature below 5°C.

  • After the complete addition of chloroacetyl chloride, allow the reaction mixture to warm to room temperature and continue stirring for 3-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) eluent system.

  • Upon completion, pour the reaction mixture into cold water to precipitate the product.

  • Filter the precipitate and wash it with water.

  • The crude product can be further purified by recrystallization if necessary.

Synthesis Pathways and Workflows

The following diagrams illustrate the key synthesis pathways and experimental workflows described in these application notes.

Synthesis_of_Chloroacetamide_Herbicides cluster_reactants Reactants cluster_reaction Reaction cluster_product Product cluster_final_product Final Product Aniline Substituted Aniline (e.g., 2,6-Diethylaniline) Reaction N-Chloroacetylation Aniline->Reaction CAA This compound CAA->Reaction Intermediate Chloroacetamide Intermediate (e.g., 2-Chloro-N-(2,6-diethylphenyl)acetamide) Reaction->Intermediate Amide Bond Formation Herbicide Chloroacetamide Herbicide (e.g., Butachlor) Intermediate->Herbicide Further Synthesis Steps

Caption: Synthesis pathway for chloroacetamide herbicides.

Experimental_Workflow_Chloroacetylation Start Start: Dissolve Amine in Solvent AddBase Add Base (e.g., NaOH or DBU) Start->AddBase Cool Cool Reaction Mixture (e.g., 0-5°C) AddBase->Cool AddCAA Add this compound (or Chloroacetyl Chloride) Dropwise Cool->AddCAA React Stir at Controlled Temperature AddCAA->React Workup Reaction Work-up (Separation/Precipitation) React->Workup Isolate Isolate Product (Filtration) Workup->Isolate Dry Dry Product Isolate->Dry End End: Purified Chloroacetamide Dry->End

Caption: General experimental workflow for N-chloroacetylation.

References

Troubleshooting & Optimization

Technical Support Center: Chloroacetic Anhydride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloroacetic anhydride (B1165640) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction yields and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing chloroacetic anhydride?

A1: The most prevalent laboratory and industrial methods for synthesizing this compound include:

  • Reaction of Chloroacetic Acid with Chloroacetyl Chloride: This method involves heating chloroacetyl chloride with chloroacetic acid.[1][2] It is a straightforward approach that can achieve high yields.

  • Reaction of Sodium Chloroacetate (B1199739) with Chloroacetyl Chloride: This method involves the reaction of sodium chloroacetate with chloroacetyl chloride, often in a solvent like benzene (B151609) or toluene.[3][4][5]

  • Dehydration of Chloroacetic Acid: Strong dehydrating agents such as phosphorus pentoxide can be used to form the anhydride from two molecules of chloroacetic acid.[6]

Q2: What are the typical yields and purity levels I can expect?

A2: With optimized protocols, high yields and purity are attainable. For instance, the reaction of chloroacetic acid with chloroacetyl chloride can produce yields between 92-97% with a purity of 99.0-99.7%.[1] The method using sodium chloroacetate and chloroacetyl chloride has reported yields in the range of 60-70%.[3][7]

Q3: What are the key physical properties of this compound?

A3: this compound is typically a brownish or colorless to slightly yellow solid with a pungent odor.[2][7] It exists as prisms when crystallized from benzene.[2] It is freely soluble in ether and chloroform (B151607) and slightly soluble in benzene.[2]

Q4: What are the primary uses of this compound in research and development?

A4: this compound is a valuable reagent in organic synthesis. It is commonly used for the N-acetylation of amino acids in alkaline solutions and in the preparation of cellulose (B213188) chloroacetates.[2][7] It serves as an important intermediate in the synthesis of pharmaceuticals, pesticides, and dyes.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Ensure the reaction is heated for the recommended duration. For the chloroacetic acid and chloroacetyl chloride method, a heating period of 2-7 hours at 80-140°C is suggested after an initial lower temperature phase.[1] Monitor the reaction progress using techniques like TLC or GC if possible.

  • Suboptimal Reagent Ratio: The molar ratio of reactants is critical.

    • Solution: For the reaction between chloroacetic acid and chloroacetyl chloride, a molar ratio of chloroacetyl chloride to chloroacetic acid of 1:1 up to 1:5 has been reported, with optimal ratios often in the 1:1 to 1:3 range.[1] Carefully measure your starting materials.

  • Moisture Contamination: Anhydrides are susceptible to hydrolysis. The presence of water in your reactants or glassware will convert the product back to chloroacetic acid.

    • Solution: Use thoroughly dried glassware and anhydrous reagents. If necessary, distill solvents to remove residual water.

  • Improper Temperature Control: Both excessively high and low temperatures can negatively impact the yield.

    • Solution: Follow a staged heating profile as recommended in established protocols. For example, a gradual increase in temperature can be beneficial.[1] Use a calibrated thermometer and a reliable heating mantle or oil bath.

  • Losses during Workup and Purification: Significant product loss can occur during distillation or crystallization.

    • Solution: For vacuum distillation, ensure a good vacuum is achieved to distill the product at the correct temperature (e.g., 115-120°C / 15mmHg).[1] When purifying by crystallization, use a minimal amount of a suitable solvent and cool the solution sufficiently to maximize precipitation.[3][4]

Q2: The final product is discolored or appears oily instead of crystalline. What could be the cause and how do I purify it?

A2: A discolored or oily product suggests the presence of impurities, which could be due to side reactions or residual starting materials.

  • Cause - Side Reactions: Overheating can lead to decomposition and the formation of polymeric byproducts.

    • Solution: Strictly adhere to the recommended temperature profile. Gradual heating is often key to preventing side reactions.[1]

  • Cause - Residual Reactants or Solvents: Incomplete removal of starting materials or the solvent can result in an impure, oily product.

    • Solution - Purification:

      • Vacuum Distillation: This is a highly effective method for purifying this compound.[1][3] Collect the fraction at the appropriate boiling point and pressure.

      • Recrystallization: The product can be recrystallized from solvents like benzene or by precipitation with n-hexane.[3][7] This can yield a white crystalline product.[3][4]

Q3: The reaction seems to have stalled and is not proceeding. What should I check?

A3: A stalled reaction can often be attributed to issues with reagents or reaction conditions.

  • Check Reagent Purity: Impurities in the starting materials can inhibit the reaction.

    • Solution: Use reagents of high purity. If necessary, purify the starting materials before use.

  • Verify Temperature: The reaction may require a specific temperature to initiate or proceed at an adequate rate.

    • Solution: Ensure your reaction mixture has reached the target temperature. For the reaction of chloroacetic acid and chloroacetyl chloride, an initial heating phase to 40-50°C is required to initiate gas evolution, followed by a higher temperature hold.[1]

  • Ensure Proper Mixing: In heterogeneous reactions (e.g., using sodium chloroacetate), efficient stirring is crucial for the reaction to proceed.

    • Solution: Use a suitable stirrer and ensure it is functioning correctly throughout the reaction.

Data Presentation

Table 1: Summary of Key Synthesis Protocols and Yields

Synthesis MethodReactantsKey ConditionsReported YieldReported PurityReference
Reaction with Chloroacetyl ChlorideChloroacetic Acid, Chloroacetyl ChlorideHeat to 40-50°C for 1-2h, then 80-140°C for 2-7h. Vacuum distill.92-97%99.0-99.7%[1]
Reaction with Sodium SaltSodium Chloroacetate, Chloroacetyl ChlorideReflux in benzene for 9h.60-70%Not Specified[3][7]
Purification by CrystallizationCrude this compoundDissolve in benzene, add n-hexane, cool to 0°C.-Crystalline solid[3][4]

Experimental Protocols

Protocol 1: Synthesis from Chloroacetic Acid and Chloroacetyl Chloride [1]

  • Setup: Equip a four-necked flask with a mechanical stirrer, thermometer, dropping funnel, and a condenser connected to a gas outlet.

  • Charging Reactants: Add chloroacetic acid to the flask and cool the contents to 10-15°C using an ice bath.

  • Addition: Slowly add chloroacetyl chloride to the cooled chloroacetic acid with stirring. The molar ratio of chloroacetyl chloride to chloroacetic acid should be between 1:1 and 1:3.

  • Initial Heating: Slowly heat the reaction mixture to 40-50°C. Gas evolution should be observed. Maintain this temperature for 1-2 hours.

  • Secondary Heating: Increase the temperature to 90-110°C and maintain for 3-5 hours.

  • Purification: Purify the crude product by vacuum distillation. Collect the fraction boiling at 115-120°C under a pressure of 15 mmHg.

Protocol 2: Synthesis from Sodium Chloroacetate and Chloroacetyl Chloride [3][4]

  • Setup: In a flask equipped with a stirrer and reflux condenser, prepare a solution of chloroacetyl chloride in dry benzene.

  • Addition: Slowly add powdered sodium chloroacetate to the stirred solution at room temperature. An exothermic reaction will cause the temperature to rise.

  • Reflux: After the addition is complete, heat the mixture to reflux and maintain for 9 hours.

  • Isolation: Cool the mixture to room temperature and filter off the salt byproduct.

  • Purification (Crystallization): To the filtrate, add n-hexane and cool to 0°C to induce crystallization. Filter the solid product, wash with cold, dry hexane, and dry under vacuum.

  • Purification (Distillation): Alternatively, the benzene can be removed from the filtrate, and the residue can be purified by high vacuum distillation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Start reactants Charge Reactants (e.g., Chloroacetic Acid) start->reactants cool Cool to 10-15°C reactants->cool add Add Chloroacetyl Chloride cool->add heat1 Heat to 40-50°C (1-2 hours) add->heat1 heat2 Heat to 90-110°C (3-5 hours) heat1->heat2 distill Vacuum Distillation (115-120°C / 15mmHg) heat2->distill product Pure Chloroacetic Anhydride distill->product troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok purify_reagents Solution: Purify/ Recalculate Reagents reagents_ok->purify_reagents No check_conditions Review Reaction Conditions (Temp, Time, Stirring) reagents_ok->check_conditions Yes conditions_ok Conditions Correct? check_conditions->conditions_ok adjust_conditions Solution: Adjust Temp/ Time/Stirring Rate conditions_ok->adjust_conditions No check_moisture Check for Moisture (Glassware, Solvents) conditions_ok->check_moisture Yes moisture_ok Anhydrous? check_moisture->moisture_ok dry_system Solution: Use Dry Glassware/Solvents moisture_ok->dry_system No check_workup Analyze Workup & Purification Procedure moisture_ok->check_workup Yes optimize_workup Solution: Optimize Distillation/Crystallization check_workup->optimize_workup

References

Technical Support Center: Purification of Crude Chloroacetic Anhydride by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude chloroacetic anhydride (B1165640). This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist you in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in crude chloroacetic anhydride?

A1: The impurities in crude this compound largely depend on the synthetic route used for its preparation. Common impurities include:

  • Chloroacetic acid: Unreacted starting material or a product of hydrolysis from exposure to moisture.

  • Chloroacetyl chloride: Unreacted starting material.[1]

  • Higher chlorinated acetic acids: Dichloroacetic acid and trichloroacetic acid can be present as byproducts, particularly if the synthesis involves the chlorination of acetic acid.

  • Residual solvents: Solvents used during the synthesis, such as benzene (B151609) or toluene, may be present.[2][3]

  • Polymeric or decomposition products: High temperatures during synthesis or distillation can lead to the formation of colored, high-boiling point residues.

Q2: Why is vacuum distillation the preferred method for purifying this compound?

A2: this compound has a high boiling point at atmospheric pressure (approximately 203°C) and can be susceptible to thermal decomposition at elevated temperatures.[4] Vacuum distillation allows for the distillation to be performed at a significantly lower temperature, which minimizes the risk of product degradation and the formation of undesirable byproducts. This results in a higher purity and yield of the final product.

Q3: What are the key safety precautions when handling and distilling this compound?

A3: this compound is a corrosive and toxic substance that is sensitive to moisture.[5] It is crucial to handle it with appropriate safety measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.

  • Ventilation: All handling and distillation procedures should be conducted in a well-ventilated fume hood.

  • Moisture Control: Use dry glassware and reagents to prevent hydrolysis of the anhydride to chloroacetic acid. The apparatus should be protected from atmospheric moisture.

  • Emergency Preparedness: Have an emergency eyewash and safety shower readily accessible. Be familiar with the appropriate first aid measures for exposure.

Troubleshooting Guide

This section addresses common issues that may be encountered during the vacuum distillation of crude this compound.

Problem Possible Cause(s) Recommended Solution(s)
Product is discolored (yellow or brown) Thermal decomposition due to excessive heating.Lower the temperature of the heating bath. Ensure the vacuum is stable and at the desired level to maintain a low boiling point. Use a shorter distillation path if possible.
Presence of impurities that are color bodies.Consider a pre-treatment of the crude material, such as washing with a suitable solvent, before distillation.
Low yield of purified product Incomplete distillation.Ensure the distillation is run for a sufficient amount of time to collect all the product. Monitor the temperature at the distillation head; a drop in temperature can indicate that the product has finished distilling.
Product decomposition.As with discoloration, lower the heating temperature and ensure a good vacuum to minimize thermal stress on the product.
Leaks in the vacuum system.Check all joints and connections for leaks. Ensure all glassware is properly sealed.
Difficulty in achieving a stable vacuum Leaks in the distillation apparatus.Inspect all glass joints, tubing, and seals for cracks or poor connections. Re-grease joints if necessary.
Inefficient vacuum pump.Ensure the vacuum pump is in good working order and the pump oil is clean. A cold trap between the apparatus and the pump can protect the pump from corrosive vapors.
Product solidifies in the condenser The condenser water is too cold, causing the this compound (m.p. ~46°C) to solidify.Increase the temperature of the cooling water in the condenser or stop the flow of water periodically to allow the solidified product to melt and flow into the receiving flask.
Bumping or unstable boiling Uneven heating of the distillation flask.Use a magnetic stirrer and a stir bar in the distillation flask to ensure smooth and even boiling.
Rapid pressure changes.Ensure the vacuum is applied gradually and remains stable throughout the distillation.

Data Presentation

The following tables provide key physical property data to assist in planning the purification of this compound by distillation.

Table 1: Boiling Points of this compound and Related Impurities at Various Pressures

Compound Boiling Point at 760 mmHg (°C) Boiling Point at Reduced Pressure (°C / mmHg)
This compound203[4]120-123 / 20, 109-110 / 10[2][3]
Chloroacetic Acid189[6]123.9 / 100[7]
Chloroacetyl Chloride105-10641.5 / 60

Note: Boiling points at reduced pressures are approximate and may vary with the accuracy of the pressure measurement.

Experimental Protocols

Detailed Protocol for Fractional Vacuum Distillation of Crude this compound

This protocol outlines the procedure for purifying crude this compound using fractional vacuum distillation in a laboratory setting.

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus using dry glassware. The setup should include a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum adapter.

  • Use a magnetic stirrer and a heating mantle to heat the distillation flask.

  • Ensure all ground glass joints are lightly greased with a suitable vacuum grease to ensure a good seal.

  • Connect the vacuum adapter to a cold trap (e.g., with dry ice/acetone) and then to a vacuum pump. The cold trap will protect the pump from corrosive vapors.

  • Place a calibrated thermometer in the distillation head with the bulb positioned correctly to accurately measure the temperature of the vapor that is distilling.

2. Distillation Procedure:

  • Charge the round-bottom flask with the crude this compound and a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Begin stirring the crude material.

  • Turn on the cooling water to the condenser.

  • Gradually apply the vacuum to the system. Monitor the pressure using a manometer.

  • Once the desired vacuum is reached and stable, begin to gently heat the distillation flask.

  • Observe the distillation. The first fraction to distill will likely be lower-boiling impurities such as residual chloroacetyl chloride. Collect this forerun in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of this compound at the working pressure, change the receiving flask to collect the pure product.

  • Continue to collect the fraction that distills at a constant temperature.

  • Once the majority of the product has been distilled, the temperature may begin to rise again, indicating the presence of higher-boiling impurities. At this point, stop the distillation.

3. Shutdown Procedure:

  • Turn off the heating mantle and allow the distillation flask to cool to room temperature.

  • Slowly and carefully vent the system to atmospheric pressure.

  • Turn off the vacuum pump and the condenser water.

  • Disassemble the apparatus and clean all glassware appropriately.

Visualizations

Experimental Workflow for Distillation

G Workflow for Purification of this compound by Distillation cluster_prep Preparation cluster_distill Distillation cluster_shutdown Shutdown A Assemble and dry distillation apparatus B Charge flask with crude This compound A->B C Add stir bar B->C D Start stirring and cooling water C->D E Apply vacuum gradually D->E F Heat the flask gently E->F G Collect forerun (low-boiling impurities) F->G H Collect pure product at stable temperature G->H I Stop heating when product is collected H->I J Cool the system to room temperature I->J K Vent the system J->K L Turn off pump and water K->L M Disassemble and clean L->M

Caption: A step-by-step workflow for the purification of crude this compound.

Troubleshooting Logic for Low Product Purity

G Troubleshooting Low Purity of Distilled this compound start Low Purity of Distilled Product q1 Is the distillation temperature too high? start->q1 ans1_yes Yes q1->ans1_yes ans1_no No q1->ans1_no sol1 Lower heating bath temperature. Improve vacuum to reduce boiling point. ans1_yes->sol1 q2 Is there evidence of leaks in the system? ans1_no->q2 ans2_yes Yes q2->ans2_yes ans2_no No q2->ans2_no sol2 Check and re-grease all joints. Inspect tubing for cracks. ans2_yes->sol2 q3 Was the forerun properly separated? ans2_no->q3 ans3_yes Yes q3->ans3_yes ans3_no No q3->ans3_no end_node Consider pre-purification of crude material ans3_yes->end_node sol3 Repeat distillation with careful separation of the initial fraction. ans3_no->sol3

Caption: A logical diagram for troubleshooting low purity issues.

References

Troubleshooting low yield in chloroacetylation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting low yields and other common issues encountered during chloroacetylation reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

I. Reaction Parameters & Conditions

Q1: My chloroacetylation reaction is resulting in a consistently low yield. What are the most common causes?

Low yields in chloroacetylation reactions can stem from several factors. The most common culprits include:

  • Presence of moisture: Chloroacetyl chloride is highly reactive and readily hydrolyzes with any moisture present in the glassware or solvents, forming chloroacetic acid, which is unreactive in the desired acylation.[1][2]

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, non-optimal temperature, or poor solubility of the starting material.[1]

  • Product loss during work-up and purification: Significant amounts of the product can be lost during extraction, washing, and purification steps.[1][2]

  • Side reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.[1]

Q2: What is the optimal temperature for a chloroacetylation reaction, and how does it affect the yield?

The optimal temperature depends on the specific substrate and reaction conditions.

  • Initial Cooling: Due to the high reactivity of chloroacetyl chloride, the initial addition is often carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions.[2][3][4]

  • Warming to Proceed: After the initial addition, the reaction may need to be warmed to room temperature or even slightly heated to ensure it proceeds to completion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal time and temperature.[2]

  • High-Temperature Issues: Excessively high temperatures can promote the formation of polymeric side products and decomposition of starting materials or the desired product, leading to a dark and sticky reaction mixture.[1]

Q3: How can I monitor the progress of my reaction to optimize the reaction time?

Thin Layer Chromatography (TLC) is a simple and effective way to monitor the progress of your reaction.[2] By taking small aliquots from the reaction mixture at different time points, you can visualize the consumption of the starting material and the formation of the product, allowing you to stop the reaction at the optimal time.

II. Reagents & Solvents

Q4: The purity of my reagents is questionable. How critical is this for the reaction outcome?

The purity of all reagents is critical for a successful chloroacetylation reaction.

  • Chloroacetyl Chloride: Impurities in chloroacetyl chloride can lead to the formation of unwanted byproducts.[5][6]

  • Starting Amine/Substrate: Impurities in the starting material can lead to side reactions and a darkened reaction mixture.[1]

  • Solvents: It is crucial to use anhydrous (dry) solvents to prevent the hydrolysis of chloroacetyl chloride.[1][2]

  • Base: The choice and purity of the base are important. Using a fresh, high-purity base can prevent side reactions.[1][3]

Q5: I'm observing a significant amount of unreacted starting material. Could my choice of base be the issue?

Yes, the base plays a crucial role in the reaction.

  • Insufficient Base: An insufficient amount of base will not effectively neutralize the HCl generated during the reaction. This can lead to the protonation of the starting amine, rendering it non-nucleophilic and halting the reaction.[2] A stoichiometric equivalent or a slight excess (1.1-1.2 equivalents) of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is often recommended.[1][2]

  • Base Strength: The strength of the base is also important. A base that is too weak may not effectively scavenge the HCl, while a base that is too strong could promote side reactions.[2]

Q6: My starting material has poor solubility in the reaction solvent. What can I do?

Poor solubility of the starting material will result in a slow and incomplete reaction.[1] It is essential to choose a solvent in which your substrate is fully dissolved. Common anhydrous solvents for chloroacetylation include Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, and Dioxane.[1][3] If solubility is still an issue, gentle warming might be necessary, but this should be done cautiously to avoid side reactions.[1]

III. Side Reactions & Impurities

Q7: My reaction mixture turned dark and resulted in a sticky, oily product. What happened?

A dark, oily product often indicates the formation of polymeric side products or decomposition.[1] This can be caused by:

  • High reaction temperatures: As mentioned, excessive heat can lead to polymerization and decomposition.[1]

  • Prolonged reaction times: Allowing the reaction to proceed for too long can also promote the formation of byproducts.[1]

  • Impurities: Impurities in the starting materials or solvents can catalyze side reactions.[1]

To avoid this, maintain a controlled, lower reaction temperature, monitor the reaction closely, and use high-purity reagents.[1]

Q8: My purified product is contaminated with chloroacetic acid. How can I remove it?

Chloroacetic acid is a common impurity resulting from the hydrolysis of chloroacetyl chloride.[1] During the aqueous work-up, washing the organic layer with a saturated solution of a weak base like sodium bicarbonate (NaHCO₃) will neutralize and remove the acidic chloroacetic acid into the aqueous layer.[1]

Q9: What are other common side products in chloroacetylation reactions?

Besides chloroacetic acid, other side products can include:

  • Di-acylated products: If the starting material has more than one reactive site.

  • Products from reaction with the solvent: Some solvents may not be entirely inert under the reaction conditions.

  • Polymeric materials: As discussed, these can form at elevated temperatures or with prolonged reaction times.[1]

IV. Work-up & Purification

Q10: I suspect I'm losing a significant amount of my product during the work-up. What are some best practices to minimize loss?

Product loss during work-up is a common reason for low yields.[1][2] To minimize this:

  • Use cold water for precipitation: If you are precipitating your product from an aqueous solution, using cold water will minimize its solubility and increase the recovered amount.[1]

  • Minimize transfers: Each transfer of your product from one piece of glassware to another can result in loss.

  • Thorough extraction: Ensure you perform multiple extractions with the organic solvent to recover as much product as possible from the aqueous layer.

  • Careful washing: While washing is necessary to remove impurities, excessive washing can also lead to product loss if the product has some solubility in the wash solution.

Q11: My crude product is impure. What are the most effective purification methods?

The best purification method depends on the nature of your product and the impurities present.

  • Recrystallization: This is often a very effective method for purifying solid products.[7] The key is to find a suitable solvent or solvent system where the product is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain soluble at all temperatures. Ethanol or ethyl acetate (B1210297)/hexane are common solvent systems to explore.[1]

  • Column Chromatography: For complex mixtures or oily products, silica (B1680970) gel column chromatography is a powerful purification technique.[1][7] A solvent system of appropriate polarity (e.g., a gradient of ethyl acetate in hexane) is used to separate the components of the mixture.[1]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield in Chloroacetylation

Problem Potential Cause(s) Recommended Solution(s)
Low Yield - Presence of moisture in reagents or glassware.[1][2]- Incomplete reaction.[1]- Product loss during work-up/purification.[1][2]- Use anhydrous solvents and oven-dried glassware. Run the reaction under an inert atmosphere (N₂ or Ar).[1][2]- Monitor the reaction by TLC. Consider increasing reaction time or temperature moderately. Ensure sufficient base is used.[1][2]- Use cold water for precipitation. Be judicious with the volume of solvent used for recrystallization.[1]
Unreacted Starting Material - Insufficient base.[1]- Low reaction temperature.[1]- Poor solubility of starting material.[1]- Use at least a stoichiometric equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine); a slight excess (1.1-1.2 eq) may be beneficial.[1]- Allow the reaction to warm to room temperature or slightly above after the initial addition of chloroacetyl chloride.[1]- Choose a solvent in which the starting material has good solubility (e.g., THF, DMF, acetonitrile).[1]
Formation of Sticky/Oily Product - Presence of polymeric side products.[1]- Incomplete removal of solvent.- Avoid high reaction temperatures and prolonged reaction times. Maintain controlled temperature during chloroacetyl chloride addition.[1]- Ensure the product is thoroughly dried under a high vacuum.[1]
Dark Reaction Mixture - Decomposition of starting materials or product.[1]- Side reactions promoted by impurities or high temperature.[1]- Maintain a lower reaction temperature. Ensure the purity of starting materials.[1]- Use high-purity solvents and base. The color can often be removed during recrystallization with activated charcoal.[1]
Product Contaminated with Chloroacetic Acid - Hydrolysis of chloroacetyl chloride by moisture.[1]- During the aqueous work-up, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic impurity.[1]

Experimental Protocols

Protocol 1: General Procedure for Chloroacetylation of a Primary Amine

Materials:

  • Primary amine (1.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (1.1 eq)

  • Chloroacetyl chloride (1.05 eq)

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Setup: Ensure all glassware is oven-dried and assembled under an inert atmosphere.[1][2]

  • Dissolution: In the round-bottom flask, dissolve the primary amine (1.0 eq) in the chosen anhydrous solvent.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Slowly add triethylamine (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: In a separate, dry dropping funnel, add chloroacetyl chloride (1.05 eq) dissolved in a small amount of the anhydrous solvent. Add the chloroacetyl chloride solution dropwise to the amine solution at 0 °C over 30 minutes.[2]

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.[2]

  • Work-up: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with the organic solvent (e.g., DCM) three times.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.[1][7]

Protocol 2: Purification by Recrystallization

Materials:

  • Crude solid product

  • Erlenmeyer flask

  • Hot plate with stirring

  • Suitable recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexane)

  • Ice bath

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at low temperatures.

  • Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a minimal amount of the hot solvent and heat with stirring until the solid completely dissolves.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[1]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[7]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[7] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under a high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification prep_glassware Oven-dry Glassware dissolve_amine Dissolve Amine in Anhydrous Solvent prep_glassware->dissolve_amine prep_reagents Use Anhydrous Reagents & Solvents prep_reagents->dissolve_amine cool_solution Cool to 0 °C dissolve_amine->cool_solution add_base Add Base (e.g., Et3N) cool_solution->add_base add_chloroacetyl_chloride Add Chloroacetyl Chloride Dropwise add_base->add_chloroacetyl_chloride warm_and_stir Warm to RT & Stir (Monitor by TLC) add_chloroacetyl_chloride->warm_and_stir quench Quench with Water warm_and_stir->quench extract Extract with Organic Solvent quench->extract wash Wash (Acid, Base, Brine) extract->wash dry_and_concentrate Dry & Concentrate wash->dry_and_concentrate purify Recrystallization or Column Chromatography dry_and_concentrate->purify characterize Characterize Pure Product purify->characterize

Caption: General experimental workflow for a chloroacetylation reaction.

troubleshooting_low_yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_reaction_completion Check for Reaction Completion (TLC) check_moisture->check_reaction_completion No solution_moisture Use Anhydrous Conditions (Dry Glassware/Solvents, Inert Atmosphere) check_moisture->solution_moisture Yes check_workup_loss Evaluate Work-up & Purification check_reaction_completion->check_workup_loss Complete solution_incomplete_reaction Optimize Reaction Conditions (Increase Time/Temp, Check Base Stoichiometry) check_reaction_completion->solution_incomplete_reaction Incomplete solution_workup_loss Refine Purification Technique (Use Cold Solvents, Minimize Transfers) check_workup_loss->solution_workup_loss

Caption: Troubleshooting decision tree for low yield in chloroacetylation.

side_reactions cluster_pathways Potential Reaction Pathways reagents Amine + Chloroacetyl Chloride desired_product Desired Chloroacetylated Product reagents->desired_product Desired Pathway hydrolysis Hydrolysis (forms Chloroacetic Acid) reagents->hydrolysis Side Reaction (Moisture) polymerization Polymerization (forms Tars/Oils) reagents->polymerization Side Reaction (High Temp) over_acylation Di-acylation (if multiple reactive sites) reagents->over_acylation Side Reaction

Caption: Common side reactions in chloroacetylation.

References

Technical Support Center: Side Reactions of Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroacetic anhydride (B1165640). The following sections address common side reactions and issues encountered during the chloroacetylation of nucleophiles.

Frequently Asked Questions & Troubleshooting Guides

Q1: My chloroacetylation reaction is suffering from low yield. What are the most common general causes?

A: Low yields in reactions involving chloroacetic anhydride are frequently traced back to a few key areas. The high reactivity of the anhydride makes the reaction susceptible to suboptimal conditions.[1]

Troubleshooting & Solutions:

  • Moisture Contamination: this compound readily hydrolyzes to form chloroacetic acid, which is unreactive as an acylating agent and consumes the base.[2][3] Ensure all glassware is oven- or flame-dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended.[2][4]

  • Incomplete Reaction: The reaction may not have gone to completion due to insufficient time, low temperature, or poor solubility of the starting material.[2][3] Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or moderately increasing the temperature.[3][5]

  • Suboptimal Temperature Control: Many acylation reactions are exothermic. Adding the this compound slowly at a low temperature (e.g., 0 °C) can prevent degradation and the formation of side products.[5][6] After the initial addition, the reaction may need to be warmed to room temperature to proceed to completion.[2]

  • Product Loss During Workup: The desired product may be lost during extraction or purification steps.[4] When quenching the reaction with water, using a cold or ice-water mixture can help precipitate the product and minimize its solubility.[2] During workup, ensure thorough extraction and rinse all glassware and drying agents to recover all product.[4]

Q2: I'm observing multiple products in the N-chloroacetylation of my amine. What are the likely side reactions?

A: When reacting this compound with primary or secondary amines, several side products can form, complicating purification and reducing the yield of the desired mono-chloroacetylated product.

Troubleshooting & Solutions:

  • N,N-Bis(chloroacetylation): Primary amines can react twice to form a bis-acylated product. This is more likely if an excess of this compound is used or if the reaction temperature is too high.

    • Solution: Use a stoichiometry of approximately 1:1 or a slight excess of the amine. Add the anhydride slowly to the amine solution at a controlled temperature (0-5 °C) to favor mono-acylation.[6]

  • Reaction at the C-Cl bond: The chloroacetyl group itself is an electrophile. A sufficiently nucleophilic amine can displace the chloride ion from another molecule of the product, leading to dimer or polymer formation.[5] This is often exacerbated by high temperatures and prolonged reaction times.

    • Solution: Maintain a low reaction temperature and monitor the reaction by TLC to avoid letting it run for an unnecessarily long time.[5]

  • Base-Related Side Reactions: If a nucleophilic base like pyridine (B92270) is used, it can react with the chloroacetyl group, forming an insoluble pyridinium (B92312) salt, which can result in a "thick brown goop".[5]

    • Solution: Use a non-nucleophilic, hindered base such as 2,6-lutidine, 2,4,6-collidine, or diisopropylethylamine (Hünig's base) to scavenge the chloroacetic acid byproduct without competing in the reaction.[5]

Q3: My product is contaminated with chloroacetic acid. How can I prevent its formation and remove it?

A: Chloroacetic acid is the most common impurity in these reactions, primarily formed by the hydrolysis of this compound.[2][7]

Troubleshooting & Solutions:

  • Prevention (Anhydrous Conditions): The most effective prevention is to rigorously exclude water from the reaction.[2][3] Use anhydrous solvents, oven-dried glassware, and an inert atmosphere.[4] this compound is highly reactive with water and hydrolyzes to form chloroacetic acid.[8][9][10]

  • Removal during Workup: Chloroacetic acid is acidic and can be easily removed with a mild aqueous base wash during the workup phase.

    • Procedure: After the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate, DCM) and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine (saturated NaCl solution).[2][3] The bicarbonate solution will neutralize and extract the acidic chloroacetic acid into the aqueous layer.

Q4: The reaction with my alcohol/phenol substrate is forming a sticky, polymeric mess. What is happening?

A: This issue often points towards polymerization or decomposition, which can be triggered by the reaction conditions, especially when dealing with sensitive substrates.[5]

Troubleshooting & Solutions:

  • Base-Induced Polymerization: Strong, nucleophilic bases can deprotonate the alcohol to form a highly reactive alkoxide, which can then initiate side reactions. The base itself might also react with the chloroacetyl group.[5]

    • Solution: Opt for a non-nucleophilic hindered base like 2,6-lutidine or diisopropylethylamine.[5] In some cases, for reactive alcohols, a catalyst may not be necessary, especially with gentle heating.[5]

  • Cross-linking Reaction: The product, a chloroacetate (B1199739) ester, still has a reactive C-Cl bond. A nucleophile (like the alcohol starting material or the alkoxide) can displace the chloride, leading to the formation of oligomers or polymers.[5]

    • Solution: Maintain a low reaction temperature (starting at 0 °C) and avoid excessively long reaction times.[5] Use a precise stoichiometry to avoid having excess nucleophile present after the initial acylation is complete.

Data Presentation

Table 1: Summary of Common Side Reactions and Mitigation Strategies

NucleophileDesired ReactionCommon Side Reaction(s)Likely Cause(s)Mitigation Strategy
Primary Amine Mono-N-chloroacetylationN,N-Bis(chloroacetylation)Excess anhydride, high temperature.Use ~1:1 stoichiometry, slow addition at 0 °C.[6]
Any Nucleophile AcylationHydrolysis to Chloroacetic AcidPresence of moisture in reagents, solvent, or glassware.[2]Use anhydrous solvents and oven-dried glassware under an inert atmosphere.[3][4]
Alcohol/Amine O/N-AcylationPolymerization/OligomerizationHigh temperature, prolonged reaction time, strong/nucleophilic base.[5]Maintain low temperature, monitor reaction closely, use a hindered non-nucleophilic base.[5]
Amine/Alcohol AcylationReaction with Nucleophilic BaseUse of pyridine or other unhindered amine bases.[5]Use a hindered base (e.g., 2,6-lutidine, diisopropylethylamine).[5]

Experimental Protocols

Key Experiment: General Protocol for N-Chloroacetylation of a Primary Amine

This protocol is a representative example designed to minimize common side reactions.

  • Preparation and Setup:

    • Dry all glassware (round-bottom flask, dropping funnel, condenser) in an oven at >100 °C for several hours and allow to cool in a desiccator.

    • Assemble the glassware under a stream of inert gas (Nitrogen or Argon).

    • Equip the flask with a magnetic stir bar.

  • Reagents:

    • Primary Amine (1.0 eq.)

    • This compound (1.05 eq.)

    • Anhydrous, non-nucleophilic base (e.g., Diisopropylethylamine, 1.2 eq.)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Procedure:

    • Dissolve the primary amine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent in the reaction flask.

    • Cool the solution to 0 °C using an ice-water bath.

    • In the dropping funnel, dissolve the this compound (1.05 eq.) in a small amount of anhydrous solvent.

    • Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Monitoring:

    • Monitor the reaction progress by TLC, checking for the consumption of the starting amine.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ solution (to remove chloroacetic acid), and finally with brine.[2][3]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or silica (B1680970) gel column chromatography as needed.[2]

Visualizations

amine_reactions reagents Primary Amine + This compound desired Desired Product: Mono-N-Chloroacetyl Amide reagents->desired Main Pathway side1 Side Product: N,N-Bis(chloroacetyl) Amine reagents->side1 Side Pathway side2 Side Product: Polymerization desired->side2 Side Pathway (Product Reacts) conditions_good Controlled Conditions: ~1:1 Stoichiometry Low Temperature (0°C) conditions_good->desired conditions_bad1 Excess Anhydride High Temperature conditions_bad1->side1 conditions_bad2 High Temperature Prolonged Time conditions_bad2->side2

Caption: Main vs. side reaction pathways with amine nucleophiles.

hydrolysis_pathway anhydride This compound acid Chloroacetic Acid (Unreactive Impurity) anhydride->acid Hydrolysis water H₂O (Moisture) water->acid

Caption: The hydrolysis pathway of this compound.

troubleshooting_workflow start Problem: Low Yield or Impure Product check_moisture Check for Moisture? (Anhydrous Conditions) start->check_moisture check_temp Check Temperature Control? (Exotherm) check_moisture->check_temp No sol_moisture Solution: Dry Glassware/Solvents, Use Inert Atmosphere check_moisture->sol_moisture Yes check_base Check Base? (Nucleophilic vs. Hindered) check_temp->check_base No sol_temp Solution: Slow Addition at 0°C, Monitor Temperature check_temp->sol_temp Yes check_workup Check Workup? (Acid Removal) check_base->check_workup No sol_base Solution: Use Hindered Base (e.g., 2,6-Lutidine) check_base->sol_base Yes sol_workup Solution: Wash with NaHCO₃ (aq) to Remove Acid check_workup->sol_workup Yes

Caption: A logical workflow for troubleshooting common issues.

References

Managing moisture sensitivity of chloroacetic anhydride in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Chloroacetic Anhydride (B1165640)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chloroacetic anhydride. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound I should be aware of?

A1: this compound is a colorless to slightly yellow solid with a pungent odor.[1] It is a highly reactive acylating agent used in various organic syntheses, including the preparation of pharmaceuticals and agrochemicals.[2] Its high reactivity is also the source of its primary handling challenge: extreme moisture sensitivity. It reacts rapidly with water to hydrolyze into chloroacetic acid.[1][2]

Q2: How should I properly store and handle this compound to prevent moisture contamination?

A2: To ensure the integrity of this compound, adhere to the following storage and handling procedures:

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3] For highly sensitive applications, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[3]

  • Handling: Always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.[2] Before opening, allow the container to equilibrate to room temperature to prevent condensation of atmospheric moisture on the cold surface of the anhydride.[3] Use dry glassware and anhydrous solvents to minimize exposure to moisture.[3]

Q3: What are the signs of this compound degradation?

A3: Degradation of this compound, primarily through hydrolysis, can be identified by a change in its physical appearance, such as discoloration or the presence of a cloudy or solid precipitate (chloroacetic acid).[3] A strong odor of chloroacetic acid may also indicate decomposition. Using degraded anhydride can lead to lower yields, inconsistent results, and the formation of impurities in your reaction.[3]

Q4: How can I quantify the moisture content in my this compound reagent?

A4: Karl Fischer titration is the recommended method for accurately determining the water content in moisture-sensitive reagents like this compound.[3] This technique involves a stoichiometric reaction between iodine and water, providing a precise measurement of moisture content.[4][5]

Troubleshooting Guides

Issue 1: Low or No Yield in Acylation/Esterification Reaction

Q: I am experiencing a low yield in my reaction with this compound. What are the possible causes and how can I troubleshoot this?

A: Low yields in reactions involving this compound are often linked to its moisture sensitivity or suboptimal reaction conditions. Follow this troubleshooting guide to identify and resolve the issue.

Troubleshooting Workflow for Low Reaction Yield

LowYieldTroubleshooting Troubleshooting Low Yield with this compound start Low Reaction Yield check_reagent 1. Verify Reagent Quality start->check_reagent sub_reagent1 Is anhydride discolored or clumpy? check_reagent->sub_reagent1 check_conditions 2. Review Reaction Conditions sub_conditions1 Were anhydrous solvents and dry glassware used? check_conditions->sub_conditions1 check_workup 3. Examine Workup Procedure sub_workup1 Is the product water-soluble? check_workup->sub_workup1 reagent_action1 Use a fresh bottle of this compound. sub_reagent1->reagent_action1 Yes reagent_action2 Perform Karl Fischer titration to quantify moisture content. sub_reagent1->reagent_action2 No/Unsure reagent_action1->check_conditions reagent_action2->check_conditions conditions_action1 Ensure all solvents are anhydrous and glassware is oven- or flame-dried. sub_conditions1->conditions_action1 No sub_conditions2 Is the reaction temperature and time optimized? sub_conditions1->sub_conditions2 Yes conditions_action1->sub_conditions2 sub_conditions2->check_workup Yes conditions_action2 Consider increasing temperature or reaction time. Monitor reaction progress via TLC or GC. sub_conditions2->conditions_action2 No conditions_action2->check_workup workup_action1 Adjust extraction solvent polarity. Perform multiple extractions. sub_workup1->workup_action1 Yes end_success Problem Resolved sub_workup1->end_success No workup_action1->end_success

Caption: Troubleshooting logic for low reaction yield.

Issue 2: Formation of an Insoluble Precipitate or "Goop" in the Reaction

Q: My reaction with this compound in pyridine (B92270) has formed a thick, insoluble brown precipitate. What is happening and how can I prevent this?

A: This is a common issue when using pyridine as a base with highly reactive chloroacetyl groups. The chloroacetyl group is susceptible to SN2 attack by pyridine, forming an insoluble pyridinium (B92312) acyl anhydride.[6]

Signaling Pathway of Side Reaction with Pyridine

PyridineSideReaction Side Reaction of this compound with Pyridine anhydride Chloroacetic Anhydride intermediate Acylpyridinium Complex (Reversible) anhydride->intermediate Reacts with pyridine Pyridine (Nucleophile) pyridine->intermediate Forms product Insoluble Pyridinium Acyl Anhydride (Insoluble 'Gunk') intermediate->product SN2 Attack

Caption: Formation of insoluble side product with pyridine.

Solutions:

  • Use a Hindered Base: Replace pyridine with a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hünig's base).[6]

  • Change Solvent: If the starting material is poorly soluble, consider using a more inert solvent like THF or DCM in combination with a hindered base.[6]

  • Control Temperature: Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.[6]

Quantitative Data

The reactivity of this compound with water is a critical factor in its use. The rate of hydrolysis is highly dependent on pH.

Table 1: Hydrolysis Rate of this compound

pHSecond-Order Rate Constant (L/mole-sec)Half-life
71.9 x 10537 seconds
81.9 x 1054 seconds
Data estimated from structure-activity relationships.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of an Amine

This protocol describes the N-acylation of an amine using this compound in an aqueous buffer, a green chemistry approach that often avoids the need for organic solvents.

Experimental Workflow for N-Acylation

NAcylationWorkflow Workflow for N-Acylation with this compound start Start dissolve_amine 1. Dissolve amine in phosphate (B84403) buffer (pH 7.4) start->dissolve_amine add_anhydride 2. Add this compound dropwise with stirring dissolve_amine->add_anhydride react 3. Stir at room temperature (approx. 20 min) add_anhydride->react isolate 4. Isolate product react->isolate isolate_options Precipitation or Extraction? isolate->isolate_options end End filtration Filter and wash with cold water isolate_options->filtration Precipitate extraction Extract with ethyl acetate isolate_options->extraction Soluble filtration->end extraction->end

Caption: Step-by-step workflow for N-acylation.

Materials:

  • Amine (1 mmol)

  • This compound (1.1 mmol)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1 mmol) in the phosphate buffer (10 mL) in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add this compound (1.1 mmol) dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • Isolate the product. If the product precipitates, collect it by filtration and wash with cold water. If the product is soluble in the aqueous medium, extract it with an organic solvent such as ethyl acetate.

Protocol 2: Esterification of an Alcohol

This protocol outlines a general procedure for the esterification of an alcohol with this compound. The reaction is often catalyzed by a base like pyridine, but as noted in the troubleshooting section, a hindered base may be preferable.

Materials:

  • Alcohol (1 equivalent)

  • This compound (1.1 equivalents)

  • Pyridine or a hindered base (e.g., 2,6-lutidine) (1.2 equivalents)

  • Anhydrous solvent (e.g., DCM or THF)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • To a round-bottom flask, add the alcohol and the anhydrous solvent.

  • Add the base (e.g., pyridine or 2,6-lutidine) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the this compound to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Perform an aqueous workup by extracting the product with an appropriate organic solvent.

  • Wash the organic layer sequentially with a dilute acid solution (e.g., 1 M HCl) to remove the base, then with a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the product by column chromatography if necessary.

References

Improving solubility of starting materials for chloroacetylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming common challenges related to the solubility of starting materials in chloroacetylation reactions.

Frequently Asked Questions (FAQs)

Q1: My starting material (amine/aniline/amino alcohol) is poorly soluble in the reaction solvent for chloroacetylation. What are my initial steps?

A1: When encountering poor solubility, a systematic approach is recommended. Start with simple adjustments before moving to more complex solutions.

  • Solvent Screening: The principle of "like dissolves like" is a good starting point. Chloroacetylation is often performed in aprotic solvents. If your starting material is polar, consider solvents like acetonitrile (B52724) (MeCN) or N,N-dimethylformamide (DMF). For less polar substrates, dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF) may be more suitable.

  • Temperature Adjustment: Gently warming the solvent can significantly increase the solubility of many solid starting materials.[1] However, be cautious as excessive heat can lead to side reactions or degradation of thermally sensitive compounds.

  • Particle Size Reduction: Grinding your solid starting material to a fine powder increases the surface area available for dissolution, which can enhance the rate at which it dissolves.

Q2: When should I consider using a co-solvent system?

A2: A co-solvent is beneficial when a single solvent does not provide adequate solubility. By mixing a primary solvent with a miscible co-solvent, you can modulate the overall polarity of the solvent system to better match your starting material. For instance, if your starting material has low solubility in a primary nonpolar solvent, adding a small amount of a polar co-solvent like DMF or DMSO can significantly improve dissolution.

Q3: Can I perform chloroacetylation in an aqueous medium to improve the solubility of highly polar starting materials?

A3: Yes, chloroacetylation can be efficiently carried out in aqueous systems, such as a phosphate (B84403) buffer (pH ~7.4). This "green chemistry" approach is particularly useful for water-soluble starting materials like amino acids and some amino alcohols. The reaction is often rapid and can be highly chemoselective for N-acylation over O-acylation.

Q4: My starting materials are in two immiscible liquid phases. How can I facilitate the reaction?

A4: For reactions between immiscible liquid phases (e.g., an aqueous solution of an amine salt and an organic solution of chloroacetyl chloride), a phase-transfer catalyst (PTC) is highly effective. The PTC, typically a quaternary ammonium (B1175870) salt, transports the reacting anion (e.g., a deprotonated amine) from the aqueous phase to the organic phase where the reaction can occur.

Q5: What is sonication and how can it help with solubility issues?

A5: Sonication uses high-frequency sound waves to agitate the solvent and solute particles. This can help to break up solid agglomerates and increase the rate of dissolution, particularly for stubborn starting materials that are slow to dissolve even with heating and stirring.

Troubleshooting Guides

Problem: Starting material precipitates out of solution during the reaction.

Possible Cause Recommended Solution(s)
Change in reaction mixture polarity. The addition of reagents or the formation of byproducts (e.g., HCl) can alter the polarity of the solvent system, causing your starting material to crash out. Consider using a solvent system in which the starting material has higher solubility or add a co-solvent to maintain solubility throughout the reaction.
Reaction temperature is too low. If the reaction was initially heated to dissolve the starting material and then cooled, the solubility may have decreased. Maintain the reaction at a slightly elevated temperature (if thermally stable) to keep the starting material in solution.
Supersaturated solution. The initial concentration may be too high. Try running the reaction at a slightly lower concentration by increasing the volume of the solvent.

Problem: The chloroacetylation reaction is slow or incomplete, likely due to poor solubility.

Possible Cause Recommended Solution(s)
Low concentration of dissolved starting material. Even if the starting material appears to have dissolved, the concentration in solution may be too low for an efficient reaction rate. Employ solubility enhancement techniques such as heating, using a co-solvent, or switching to a better solvent (see Data Presentation section).
Starting material is a salt with low organic solvent solubility. If your starting amine is in a salt form (e.g., hydrochloride), it will likely have poor solubility in common organic solvents. You may need to neutralize the salt with a base to generate the free amine, which is typically more soluble in organic solvents. Alternatively, consider using a biphasic system with a phase-transfer catalyst.
Mass transfer limitations in a heterogeneous mixture. If the starting material is a solid suspension, vigorous stirring is crucial to maximize the surface area in contact with the liquid phase. Sonication can also be used to improve mass transfer.

Problem: Product is a sticky oil or difficult to purify after workup.

Possible Cause Recommended Solution(s)
Incomplete reaction due to solubility issues. A mixture of starting material and product can be difficult to purify. First, address the solubility of the starting material to drive the reaction to completion.
Precipitation of product and starting material during workup. When quenching the reaction with an anti-solvent (like water), both the product and unreacted starting material may precipitate. Ensure the reaction has gone to completion before workup. If solubility issues persist, consider an alternative workup procedure, such as extraction with an appropriate organic solvent.
Use of a high-boiling point solvent (e.g., DMF, DMSO). These solvents can be difficult to remove and may result in an oily product. After the reaction, dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and perform multiple aqueous washes to remove the high-boiling point solvent.[2]

Data Presentation

The choice of solvent is critical for a successful chloroacetylation reaction. Below are tables summarizing the qualitative and quantitative solubility of common starting materials in solvents frequently used for this transformation.

Table 1: Qualitative Solubility of Starting Material Classes in Common Solvents

Starting Material ClassDichloromethane (DCM)Tetrahydrofuran (THF)Acetonitrile (MeCN)N,N-Dimethylformamide (DMF)Water/Buffer
Substituted Anilines Generally GoodGoodModerate to GoodVery GoodGenerally Poor (salt form is soluble)
Aliphatic Amines (C2-C6) GoodGoodGoodVery GoodSoluble to Miscible
Amino Alcohols Low to ModerateModerateModerate to GoodVery GoodVery Good/Miscible

Table 2: Quantitative Solubility of Selected Starting Materials

Starting MaterialSolventTemperature (°C)Solubility (g/100mL)
AnilineDichloromethane25Miscible
AnilineWater253.6
BenzylamineWater20Miscible[1]
BenzylamineAcetonitrile25Soluble
EthanolamineWater25Miscible[3]
EthanolamineN,N-Dimethylformamide (DMF)25Soluble

Note: Quantitative solubility data for a wide range of specific amine and amino alcohol starting materials in various organic solvents is not always readily available and may need to be determined empirically.

Experimental Protocols

Protocol 1: General Procedure for Chloroacetylation in an Organic Solvent (e.g., THF)

  • Dissolution of Starting Material: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine/aniline starting material (1.0 eq.) in anhydrous THF. If solubility is an issue, gently warm the mixture or add a co-solvent.

  • Addition of Base: Add a non-nucleophilic base (e.g., triethylamine (B128534) or DBU, 1.2 eq.) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath and stir for 15 minutes.

  • Addition of Chloroacetyl Chloride: Slowly add chloroacetyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, pour the mixture into cold water to precipitate the product. If the product is soluble, perform an extraction with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product. The product can be further purified by recrystallization.

Protocol 2: Chloroacetylation in Aqueous Phosphate Buffer

  • Dissolution: Dissolve the amino alcohol or other water-soluble amine (1.0 eq.) in 0.1 M phosphate buffer (pH 7.4) in a round-bottom flask.

  • Reaction: Stir the solution at room temperature.

  • Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (1.1 eq.) dropwise to the stirring solution.

  • Reaction Time: Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • Isolation: If the product precipitates, collect it by filtration and wash with cold water. If the product is soluble in the aqueous medium, extract it with an appropriate organic solvent (e.g., ethyl acetate).

Protocol 3: Improving Solubility with Co-solvents

  • Initial Dissolution Attempt: Attempt to dissolve the starting material in the primary reaction solvent.

  • Co-solvent Addition: If solubility is poor, add a miscible co-solvent (e.g., DMF or DMSO) dropwise while vigorously stirring until the starting material fully dissolves.

  • Record Ratio: Note the final volume ratio of the primary solvent to the co-solvent.

  • Proceed with Reaction: Proceed with the chloroacetylation reaction as described in Protocol 1, maintaining the determined solvent ratio.

Protocol 4: Improving Solubility with Sonication

  • Preparation: Place the starting material and the chosen solvent in a reaction vessel.

  • Sonication: Place the vessel in an ultrasonic bath or use a sonication probe.

  • Operation: Sonicate the mixture, monitoring for dissolution. The duration and power will depend on the specific materials. Keep the sample cool during sonication to prevent overheating.

  • Proceed with Reaction: Once the starting material is dissolved, proceed with the chloroacetylation reaction.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_solubility Solubility Enhancement cluster_reaction Reaction cluster_workup Workup & Purification start Select Starting Material (Amine, Aniline, Amino Alcohol) dissolve Dissolve in Appropriate Solvent start->dissolve solubility_issue Solubility Issue? dissolve->solubility_issue heat Gentle Heating solubility_issue->heat Yes cosolvent Add Co-solvent solubility_issue->cosolvent Yes sonicate Sonication solubility_issue->sonicate Yes add_base Add Base (e.g., TEA, DBU) solubility_issue->add_base No heat->add_base cosolvent->add_base sonicate->add_base cool Cool to 0°C add_base->cool add_cac Add Chloroacetyl Chloride cool->add_cac react Stir at RT Monitor by TLC add_cac->react workup Aqueous Workup or Precipitation react->workup purify Recrystallization or Chromatography workup->purify product Pure Product purify->product

Caption: Experimental workflow for chloroacetylation with solubility troubleshooting.

troubleshooting_flowchart cluster_solutions Solubility Enhancement Strategies cluster_other_issues Other Potential Issues start Low Yield or Incomplete Reaction check_solubility Is Starting Material Fully Dissolved? start->check_solubility dissolved Yes check_solubility->dissolved Yes not_dissolved No check_solubility->not_dissolved No check_reagents Check Reagent Purity and Stoichiometry dissolved->check_reagents check_conditions Verify Reaction Time and Temperature dissolved->check_conditions check_workup Review Workup Procedure for Product Loss dissolved->check_workup change_solvent Screen for a better solvent not_dissolved->change_solvent increase_temp Increase Reaction Temperature not_dissolved->increase_temp add_cosolvent Use a Co-solvent System not_dissolved->add_cosolvent use_ptc Consider Phase Transfer Catalysis (for biphasic systems) not_dissolved->use_ptc end Re-run Experiment with Optimized Conditions change_solvent->end increase_temp->end add_cosolvent->end use_ptc->end check_reagents->end check_conditions->end check_workup->end

Caption: Troubleshooting flowchart for low yield due to solubility issues.

References

Optimizing reaction temperature for chloroacetic anhydride acylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction temperature in chloroacetic anhydride (B1165640) acylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful experiments.

Troubleshooting Guide

This guide addresses common issues encountered during acylation experiments with chloroacetic anhydride and offers potential solutions in a question-and-answer format.

Question 1: Why is the yield of my chloroacetylated product consistently low?

Answer:

Low yields in Friedel-Crafts acylation with this compound can be attributed to several factors. The most common issues include:

  • Sub-optimal Reaction Temperature: The temperature significantly impacts the reaction rate. While some reactions may proceed at room temperature, others might require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to the decomposition of reactants and the formation of side products.[1] It is crucial to perform temperature optimization studies for your specific substrate.

  • Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reaction setup will deactivate the catalyst.[1] Ensure all glassware is oven-dried and that anhydrous solvents and reagents are used.

  • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst. This is because the resulting ketone product can form a stable complex with the catalyst, rendering it inactive for further reaction.[1]

  • Purity of Reagents: The purity of the aromatic substrate, this compound, and solvent is critical. Impurities can lead to undesirable side reactions and byproducts.[1]

Question 2: I am observing the formation of multiple products. What could be the cause?

Answer:

The formation of multiple products is a common challenge. Potential causes include:

  • Isomer Formation: Depending on the substrate, acylation can occur at different positions on the aromatic ring, leading to isomeric products. The reaction temperature can influence the regioselectivity of the acylation. For some substrates, lower temperatures may favor the kinetic product, while higher temperatures can lead to the formation of the thermodynamic product.

  • Polyacylation: Although the chloroacetyl group is deactivating, highly activated aromatic rings can undergo multiple acylations.[2] Using a precise stoichiometric ratio of reactants can help minimize this.

  • Side Reactions of the Chloroacetyl Group: The chloroacetyl group itself is reactive and can participate in side reactions, especially at elevated temperatures. For instance, it can react with certain solvents or nucleophiles present in the reaction mixture.

Question 3: My reaction mixture has turned into a thick, dark brown goop. What should I do?

Answer:

The formation of a dark, viscous mixture often indicates decomposition or polymerization. This can be caused by:

  • Excessively High Reaction Temperature: High temperatures can lead to the decomposition of starting materials and products, resulting in the formation of polymeric materials.[3]

  • Reaction with Solvent: Certain solvents may not be inert under the reaction conditions and can react with the starting materials or intermediates, especially at higher temperatures.

  • Reaction with Nucleophiles: If your substrate or impurities contain nucleophilic functional groups, they may react with the chloroacetyl group, potentially leading to polymerization or the formation of insoluble byproducts.[4]

If this occurs, it is recommended to stop the reaction and re-evaluate the reaction conditions, particularly the temperature and the choice of solvent.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for this compound acylation?

A1: The optimal temperature is highly dependent on the reactivity of the aromatic substrate. For activated rings, reactions can often be carried out at lower temperatures (e.g., 0-25 °C).[5] For less reactive or deactivated rings, higher temperatures may be necessary to achieve a reasonable reaction rate.[1] A systematic temperature screening is recommended for each new substrate to find the best balance between reaction rate and selectivity.

Q2: Which Lewis acid is most suitable for this reaction?

A2: Anhydrous aluminum chloride (AlCl₃) is the most commonly used Lewis acid for Friedel-Crafts acylation due to its high activity.[2][6] Other Lewis acids such as ferric chloride (FeCl₃) can also be used.[6]

Q3: What are the most appropriate solvents for this reaction?

A3: The choice of solvent is crucial. The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Common solvents for Friedel-Crafts acylation include dichloromethane (B109758) (CH₂Cl₂), carbon disulfide (CS₂), and 1,2-dichloroethane.[5]

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is also a lachrymator, meaning it can cause irritation to the eyes and respiratory system.[7] All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the anhydride.[1]

Data Presentation

The following tables provide an overview of how reaction temperature can influence the yield in a Friedel-Crafts acylation.

Table 1: Illustrative Example of Temperature and Catalyst Load Effect on the Yield of Acylation of Anisole (B1667542) with Acetic Anhydride

This data is for the acylation with acetic anhydride and serves as a representative example of the trends that can be expected when optimizing a Friedel-Crafts acylation reaction.

EntryFeCl₃·6H₂O (mol %)Temperature (°C)Yield (%)
1106097
256087
326065
4104082
554068
624051

(Data sourced from a study on the acylation of anisole with acetic anhydride)[6]

Table 2: Expected General Trend of Temperature on this compound Acylation

This table illustrates the general expected outcome of varying the temperature in a this compound acylation based on chemical principles.

Temperature RangeExpected Reaction RatePotential for Side Reactions/DecompositionGeneral Recommendation for
Low (0-25 °C)Slow to moderateLowActivated aromatic substrates
Moderate (25-60 °C)Moderate to fastModerateInitial optimization for most substrates
High (>60 °C)FastHighLess reactive or deactivated substrates (use with caution)

Experimental Protocols

General Protocol for the Chloroacetylation of an Aromatic Compound

This is a general procedure and may require optimization for specific substrates.

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • This compound

  • Aromatic substrate

  • Anhydrous dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Ice

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer and reflux condenser

  • Addition funnel

Procedure:

  • Setup: Assemble a dry round-bottom flask with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).

  • Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous DCM. Cool the mixture to 0 °C in an ice bath.

  • Acylium Ion Formation: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add the this compound solution dropwise to the stirred AlCl₃ suspension over 15-30 minutes.

  • Substrate Addition: After the addition of the anhydride is complete, dissolve the aromatic substrate (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • Reaction: After the addition of the substrate, the reaction mixture may be stirred at 0 °C, allowed to warm to room temperature, or gently heated, depending on the reactivity of the substrate. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly pouring the mixture over a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it with a saturated sodium bicarbonate solution, followed by water and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Analysis cluster_optimization Optimization Loop prep_reagents Prepare Anhydrous Reagents (Substrate, this compound, Solvent) setup Assemble Reaction Under Inert Atmosphere prep_reagents->setup dry_glassware Oven-Dry Glassware dry_glassware->setup add_catalyst Add Lewis Acid (e.g., AlCl3) to Solvent setup->add_catalyst cool Cool to 0°C add_catalyst->cool add_anhydride Add this compound Solution Dropwise cool->add_anhydride add_substrate Add Aromatic Substrate Solution Dropwise add_anhydride->add_substrate run_reaction Run Reaction at Set Temperature (e.g., 0°C, RT, 40°C, 60°C) add_substrate->run_reaction monitor Monitor by TLC run_reaction->monitor quench Quench with Ice/HCl monitor->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry analyze Analyze Yield and Purity (e.g., NMR, GC-MS) dry->analyze evaluate Evaluate Results analyze->evaluate adjust_temp Adjust Temperature and Repeat evaluate->adjust_temp If yield/purity is not optimal end Optimal Conditions Found evaluate->end If optimal conditions are found adjust_temp->run_reaction

Caption: Experimental workflow for optimizing reaction temperature.

troubleshooting_workflow start Start Troubleshooting issue Identify Primary Issue start->issue low_yield Low Yield issue->low_yield Low Yield side_products Side Products issue->side_products Side Products no_reaction No Reaction issue->no_reaction No Reaction check_temp Is Temperature Optimal? low_yield->check_temp side_products->check_temp check_catalyst Is Catalyst Active & Sufficient? no_reaction->check_catalyst check_reagents Are Reagents Anhydrous & Pure? check_temp->check_reagents Yes optimize_temp Optimize Temperature (Screen different temperatures) check_temp->optimize_temp No check_reagents->check_catalyst Yes use_anhydrous Use Anhydrous Reagents/Solvents & Inert Atmosphere check_reagents->use_anhydrous No use_fresh_catalyst Use Fresh Lewis Acid & Stoichiometric Amount check_catalyst->use_fresh_catalyst No re_evaluate Re-run Experiment check_catalyst->re_evaluate Yes optimize_temp->re_evaluate use_anhydrous->re_evaluate use_fresh_catalyst->re_evaluate

Caption: Troubleshooting workflow for common acylation issues.

References

Preventing the formation of polymeric byproducts with chloroacetic anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the formation of polymeric byproducts during reactions involving chloroacetic anhydride (B1165640).

Frequently Asked Questions (FAQs)

Q1: What are the common signs of polymeric byproduct formation in my reaction with chloroacetic anhydride?

A1: The most common indication of polymerization is the formation of a thick, insoluble, often brown or dark-colored "gunk" or precipitate in the reaction mixture, which can cause stirring to stop.[1] You may also observe an unexpectedly low yield of your desired product and difficulties during workup and purification.

Q2: What is the primary cause of this polymerization?

A2: The primary cause is the high reactivity of the chloroacetyl group, which is susceptible to nucleophilic substitution (SN2) reactions.[1] If a nucleophilic species, such as a basic amine catalyst (e.g., pyridine) or even the product itself, is present, it can react with the chloroacetyl group of another molecule, initiating a chain reaction that leads to the formation of polymeric byproducts.[1]

Q3: Can the choice of base influence the formation of these byproducts?

A3: Absolutely. The choice of base is critical. Nucleophilic bases, such as pyridine, can react with this compound to form a highly reactive acylpyridinium species. This species can then react with other nucleophiles in the mixture, including the chloroacetyl group, leading to the formation of insoluble polymeric materials.[1] It is highly recommended to use a non-nucleophilic, sterically hindered base.

Q4: Are there any specific storage and handling precautions for this compound to prevent unwanted reactions?

A4: this compound is moisture-sensitive and will hydrolyze to chloroacetic acid in the presence of water.[2][3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. All glassware and solvents used in the reaction should be thoroughly dried to prevent hydrolysis, which can introduce acidic impurities and affect the reaction outcome.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Reaction mixture becomes a thick, unstirrable slurry. Formation of polymeric byproducts due to the use of a nucleophilic base (e.g., pyridine).Use a non-nucleophilic, sterically hindered base such as 2,6-lutidine or diisopropylethylamine (Hunig's base).[1]
High reaction temperature accelerating side reactions.Maintain a low reaction temperature, starting at 0°C and allowing the reaction to slowly warm to room temperature if necessary. Monitor the reaction progress by TLC.[1]
Low yield of the desired chloroacetylated product. Polymerization consuming the starting materials.Implement the solutions for preventing polymerization mentioned above (hindered base, low temperature).
Hydrolysis of this compound due to moisture.Ensure all glassware is oven-dried and use anhydrous solvents.
Inefficient stirring leading to localized high concentrations and side reactions.Use a suitable solvent that ensures good solubility of all reactants and maintain efficient stirring throughout the reaction.
Product is contaminated with chloroacetic acid. Hydrolysis of this compound during the reaction or workup.During the aqueous workup, wash the organic layer with a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize and remove the acidic impurity.[4]
Reaction turns dark in color. Decomposition of starting materials or product.Maintain a lower reaction temperature and ensure the purity of all reagents and solvents.[4] The dark color can often be removed during purification by recrystallization with activated charcoal.[4]

Quantitative Data Summary

The choice of base has a significant impact on the outcome of chloroacetylation reactions. The following table summarizes the effect of different bases on the product distribution in the chloroacetylation of 2-aminobenzyl alcohol with chloroacetyl chloride, which provides insights applicable to reactions with this compound.

BaseAnilide (Desired Product) (%)Disubstituted Product (%)
DBU5050
DABCO4753
DMAP5545
DIPEA3565
2,6-Lutidine 25 75
DBN6733
TEA 83 17
No Base1585

Data adapted from a study on chloroacetylation with chloroacetyl chloride, which demonstrates the trend of reactivity with different bases.[5] Note that in this specific study with an amino alcohol, TEA provided a higher yield of the desired mono-acylated product, while the more hindered lutidine led to more disubstitution. This highlights the importance of optimizing the base for each specific substrate. For preventing polymerization at the chloroacetyl group, a non-nucleophilic base is generally recommended.

Experimental Protocols

Protocol 1: General Procedure for Chloroacetylation of an Alcohol using a Sterically Hindered Base

This protocol provides a general method for the chloroacetylation of a primary or secondary alcohol, minimizing the risk of polymeric byproduct formation.

Materials:

  • Alcohol substrate

  • This compound

  • 2,6-Lutidine (or Diisopropylethylamine - Hunig's base)

  • Anhydrous dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the alcohol substrate (1.0 eq.) in anhydrous DCM or THF.

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Addition of Base: Add 2,6-lutidine (1.5 eq.) to the stirred solution.

  • Addition of Anhydride: In a separate flask, dissolve this compound (1.2 eq.) in a minimal amount of anhydrous DCM or THF. Add this solution dropwise to the reaction mixture over 15-30 minutes, maintaining the temperature at 0°C.

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be allowed to slowly warm to room temperature and stirred for an additional 2-16 hours.[6]

  • Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous sodium bicarbonate solution at 0°C.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate for the specific product.

Visualizations

Logical Diagram of Polymer Formation and Prevention

Factors in Polymeric Byproduct Formation and Prevention cluster_causes Causes of Polymerization cluster_prevention Preventative Measures High_Reactivity High Reactivity of Chloroacetyl Group (SN2) Nucleophilic_Base Nucleophilic Base (e.g., Pyridine) Polymer_Formation Polymer_Formation Nucleophilic_Base->Polymer_Formation High_Temp High Reaction Temperature High_Temp->Polymer_Formation High_Concentration High Reactant Concentration High_Concentration->Polymer_Formation Hindered_Base Use Sterically Hindered Non-Nucleophilic Base (e.g., 2,6-Lutidine, Hunig's Base) Hindered_Base->Polymer_Formation Prevents Low_Temp Low Reaction Temperature (e.g., 0°C) Low_Temp->Polymer_Formation Prevents Slow_Addition Slow, Controlled Reagent Addition Slow_Addition->Polymer_Formation Prevents Inert_Solvent Use of Inert, Anhydrous Solvent (e.g., DCM, THF) Inert_Solvent->Polymer_Formation Prevents

Caption: Factors leading to polymer formation and preventative measures.

Experimental Workflow for Chloroacetylation

Experimental Workflow for Chloroacetylation Prepare_Glassware Prepare Dry Glassware and Reagents Setup_Reaction Setup Reaction Under Inert Atmosphere Prepare_Glassware->Setup_Reaction Dissolve_Substrate Dissolve Alcohol Substrate in Anhydrous Solvent Setup_Reaction->Dissolve_Substrate Cool_Reaction Cool to 0°C Dissolve_Substrate->Cool_Reaction Add_Base Add Sterically Hindered Base Cool_Reaction->Add_Base Add_Anhydride Add this compound Solution Dropwise Add_Base->Add_Anhydride Monitor_Reaction Monitor by TLC Add_Anhydride->Monitor_Reaction Quench Quench with Saturated NaHCO3 Solution Monitor_Reaction->Quench Workup Aqueous Workup Quench->Workup Purify Purify Product Workup->Purify End End Purify->End

Caption: Step-by-step workflow for a typical chloroacetylation reaction.

References

Removal of chloroacetic acid byproduct from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of chloroacetic acid as a byproduct from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing chloroacetic acid from a reaction mixture?

A1: The primary methods for removing chloroacetic acid include crystallization, distillation, liquid-liquid extraction, and chromatography. The choice of method depends on the scale of the reaction, the desired purity of the final product, and the properties of the other components in the mixture.

Q2: My product is sensitive to heat. Which purification method should I avoid?

A2: If your product is thermally labile, you should exercise caution with distillation, as it requires elevated temperatures. While vacuum distillation can lower the boiling point, it may still be unsuitable for highly sensitive compounds.[1][2] In such cases, crystallization at low temperatures or chromatographic methods would be more appropriate.

Q3: Chloroacetic acid seems to co-crystallize with my product. How can I prevent this?

A3: Co-crystallization can be a significant issue. To mitigate this, consider the following troubleshooting steps:

  • Solvent Screening: Experiment with different crystallization solvents. A solvent in which your product has good solubility at elevated temperatures but poor solubility at lower temperatures, while chloroacetic acid remains reasonably soluble, is ideal. Solvents like carbon tetrachloride and dichloromethane (B109758) have been used for chloroacetic acid crystallization.[1]

  • Anti-Solvent Addition: The addition of an anti-solvent in which your product is insoluble but chloroacetic acid is soluble can induce selective precipitation of your desired compound.

  • pH Adjustment: If your product's solubility is pH-dependent and it is not an acid, you can neutralize the chloroacetic acid to its salt form (e.g., sodium chloroacetate) by performing a basic wash during workup.[3] This will significantly increase its aqueous solubility, facilitating its removal through extraction.

Q4: I am working on a small scale. Is preparative HPLC a viable option for removing chloroacetic acid?

A4: Yes, for small-scale purifications where high purity is essential, preparative High-Performance Liquid Chromatography (HPLC) is a suitable method.[4][5] Various mixed-mode or reverse-phase columns can effectively separate chloroacetic acid from other components.[4][5][6] However, it is generally not practical for large-scale industrial processes due to cost and solvent consumption.

Troubleshooting Guides

Issue 1: Inefficient Removal of Chloroacetic Acid by Liquid-Liquid Extraction
Symptom Possible Cause Suggested Solution
Chloroacetic acid remains in the organic layer after aqueous extraction.Insufficient pH adjustment. Chloroacetic acid is a relatively strong acid (pKa ~2.87) and requires a sufficiently basic aqueous solution to be fully deprotonated and extracted.Use a dilute aqueous solution of a base such as sodium bicarbonate or sodium hydroxide (B78521) to wash the organic layer. Monitor the pH of the aqueous layer to ensure it remains basic (pH > 8).
Emulsion formation during extraction.High concentration of acidic and basic species.Dilute the reaction mixture before extraction. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.
Issue 2: Poor Separation of Chloroacetic Acid from Structurally Similar Byproducts (e.g., Dichloroacetic Acid)
Symptom Possible Cause Suggested Solution
Contamination with dichloroacetic or trichloroacetic acid after purification.Close physical properties (boiling points, melting points) make separation by simple distillation or crystallization difficult.[1][7]Extractive or Azeotropic Distillation: These advanced distillation techniques can be employed to enhance the separation of compounds with close boiling points.[7][8] Melt Crystallization: This technique, which relies on the different melting points of the components, is an important industrial purification process.[7][9][10] Catalytic Hydrodechlorination: In some industrial processes, undesired byproducts like di- and trichloroacetic acid are removed by catalytic hydrodechlorination.[1]

Quantitative Data

Table 1: Physical Properties of Acetic Acid and its Chloro-derivatives

CompoundMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
Acetic Acid60.0516.6118.1
Chloroacetic Acid 94.50 63 189
Dichloroacetic Acid128.9413.5194
Trichloroacetic Acid163.3857197.5

Data compiled from various sources. This table highlights the close boiling points of chloroacetic, dichloroacetic, and trichloroacetic acids, making their separation by fractional distillation challenging.[7]

Experimental Protocols

Protocol 1: Removal of Chloroacetic Acid by Basic Liquid-Liquid Extraction

Objective: To remove chloroacetic acid from an organic solution containing a neutral or basic product.

Materials:

  • Reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Beakers and flasks.

Procedure:

  • Transfer the organic reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution.

  • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup (CO₂ evolution).

  • Allow the layers to separate. The aqueous layer will contain sodium chloroacetate.

  • Drain the lower aqueous layer.

  • Repeat the wash with saturated aqueous NaHCO₃ solution (steps 2-5) to ensure complete removal of the chloroacetic acid.

  • Wash the organic layer with an equal volume of deionized water to remove any residual bicarbonate.

  • Wash the organic layer with an equal volume of brine to facilitate drying.

  • Drain the organic layer into a clean flask and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter or decant the dried organic solution to remove the drying agent. The resulting solution is free of chloroacetic acid.

Protocol 2: Purification by Recrystallization (General Guideline)

Objective: To purify a solid product contaminated with chloroacetic acid.

Materials:

  • Crude solid product.

  • A suitable solvent or solvent system (determined by solubility tests).

  • Erlenmeyer flask.

  • Hot plate with stirring capabilities.

  • Buchner funnel and filter paper.

  • Vacuum flask.

  • Ice bath.

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent to the flask.

  • Gently heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the elevated temperature.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Once crystallization begins at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the chloroacetic acid.

  • Dry the crystals under vacuum to remove residual solvent.

Visualizations

experimental_workflow_extraction start Reaction Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel wash1 Wash with sat. NaHCO3 (aq) sep_funnel->wash1 separate1 Separate Layers wash1->separate1 aq1 Aqueous Layer (contains Sodium Chloroacetate) separate1->aq1 wash2 Wash with Deionized Water separate1->wash2 Organic Layer separate2 Separate Layers wash2->separate2 wash3 Wash with Brine separate2->wash3 separate3 Separate Layers wash3->separate3 dry Dry Organic Layer (e.g., Na2SO4) separate3->dry filter Filter dry->filter end Purified Organic Solution filter->end logical_relationship_purification cluster_methods Purification Methods cluster_factors Decision Factors crystallization Crystallization distillation Distillation extraction Extraction chromatography Chromatography scale Scale choice Method Selection scale->choice purity Desired Purity purity->choice stability Thermal Stability stability->choice properties Physical Properties (BP, MP, Solubility) properties->choice choice->crystallization choice->distillation choice->extraction choice->chromatography

References

Catalyst Selection for Chloroacetic Anhydride Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chloroacetic anhydride (B1165640) reactions. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on catalyst selection, experimental protocols, and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts for reactions with chloroacetic anhydride?

A1: Reactions with this compound, typically acylations of alcohols, amines, and other nucleophiles, are most commonly catalyzed by basic reagents. These can be broadly categorized as:

  • Nucleophilic Catalysts: 4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst that accelerates acylation reactions, even with sterically hindered alcohols.[1][2] It operates by forming a highly reactive N-chloroacetylpyridinium intermediate.

  • Basic Amines (Non-nucleophilic or Weakly Nucleophilic): Tertiary amines like triethylamine (B128534) (TEA) and sterically hindered bases such as 2,6-lutidine or diisopropylethylamine (Hunig's base) are often used.[3] These primarily act as proton scavengers to neutralize the chloroacetic acid byproduct, driving the reaction to completion.

  • Pyridine (B92270): While pyridine can be used, it is nucleophilic and can lead to side reactions with the reactive chloroacetyl group, potentially forming insoluble pyridinium (B92312) salts.[3]

  • No Catalyst: For reactive nucleophiles or when applying heat, the reaction of an alcohol with an anhydride may proceed without a catalyst.[3]

Q2: When should I choose DMAP over a non-nucleophilic base like triethylamine (TEA)?

A2: DMAP is the catalyst of choice when reacting with less reactive nucleophiles, such as secondary or tertiary alcohols, or when faster reaction times are desired.[2] TEA is a suitable and more economical choice when its primary role is to be a simple acid scavenger in reactions with more reactive nucleophiles like primary alcohols or amines.

Q3: Can Lewis acids be used to catalyze reactions with this compound?

A3: Yes, Lewis acids are known to catalyze acylation reactions.[4][5] While less common than base catalysis for this specific application, Lewis acids like copper triflate (Cu(OTf)₂) or magnesium perchlorate (B79767) (Mg(ClO₄)₂) can activate the anhydride's carbonyl group, making it more electrophilic.[5] This can be an alternative strategy, particularly for substrates that are sensitive to basic conditions.

Troubleshooting Guide

Problem 1: My reaction mixture has turned into a thick, dark brown, unstirrable "gunk".

  • Possible Cause: This is a common issue, especially when using pyridine as a solvent or catalyst. The chloroacetyl group is highly reactive and susceptible to an SN2 reaction with pyridine. This forms a pyridinium acyl anhydride, which is an insoluble ionic solid.[3]

  • Solution 1 - Change the Base: Switch from pyridine to a non-nucleophilic, sterically hindered base. Good alternatives include 2,6-lutidine, 2,4,6-collidine, or diisopropylethylamine (Hunig's base).[3] These are too bulky to attack the C-Cl bond but are effective at scavenging the acid byproduct.

  • Solution 2 - Change the Solvent: If your starting material is soluble, switch to an inert solvent like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF).[3] Use a catalytic amount of a suitable base.

  • Solution 3 - Run Without Base: For some substrates, the reaction may proceed slowly without any base, especially with heating. This avoids the formation of insoluble salts.[3]

Problem 2: The yield of my desired product is low, and I observe multiple byproducts.

  • Possible Cause 1 - Substrate Degradation: Your starting material may be base-labile. Using a strong or nucleophilic base could be causing degradation.

  • Solution 1: Use a milder, hindered base or consider using a Lewis acid catalyst if your substrate is acid-tolerant.

  • Possible Cause 2 - Cross-Reactivity: The chloroacetic acid byproduct can react with nucleophiles at the C-Cl bond, potentially leading to oligomeric messes.[3]

  • Solution 2: Ensure efficient removal of the chloroacetic acid byproduct by using a stoichiometric amount of a scavenger base.

  • Possible Cause 3 - Hydrolysis: this compound reacts rapidly with water. Any moisture in your reagents or solvent will hydrolyze the anhydride, reducing the amount available for your desired reaction.

  • Solution 3: Ensure all glassware is oven-dried and use anhydrous solvents and reagents.

Problem 3: The reaction is very slow or does not proceed to completion.

  • Possible Cause 1 - Insufficient Catalyst Activity: The nucleophile (e.g., a hindered alcohol) may be too unreactive for the conditions.

  • Solution 1: Add a catalytic amount (1-5 mol%) of DMAP. DMAP is a superior nucleophilic catalyst that can significantly accelerate sluggish acylation reactions.[1]

  • Possible Cause 2 - Poor Solubility: If the starting material is not fully dissolved, the reaction will be limited by the rate of dissolution.

  • Solution 2: Try a different solvent in which all components are soluble, such as DMF or THF.[3] Gentle heating can also improve solubility and reaction rate.

Catalyst Selection Summary

The following table provides a general guide for selecting a catalyst system based on the substrate.

Substrate TypePrimary Catalyst RecommendationSecondary/AlternativeKey Considerations
Primary Alcohols Triethylamine (TEA) or PyridineDMAP (catalytic)TEA acts as an effective and economical acid scavenger.
Secondary/Tertiary Alcohols DMAP (catalytic) + TEA (stoichiometric)Lewis Acid (e.g., Cu(OTf)₂)DMAP is highly effective for hindered alcohols.[1][2]
Phenols Triethylamine (TEA) or PyridineDMAP (catalytic)Reaction is generally facile.
Primary/Secondary Amines None (or TEA if salt formation is an issue)---Reaction is typically fast. Two equivalents of the amine can be used, with one acting as the base.
Base-Sensitive Substrates No base (heat) or Triphenylphosphine (TPP)Lewis Acid (e.g., Mg(ClO₄)₂)Avoid strong amine bases. TPP has been suggested as a non-nitrogenous catalyst alternative.[3]
Substrates Prone to SN2 Side Reactions 2,6-Lutidine or Hunig's BaseNo base (heat)Use a non-nucleophilic, sterically hindered base to avoid reaction at the C-Cl bond.[3]

Experimental Protocols

Protocol 1: General Chloroacetylation of a Hindered Alcohol using DMAP/TEA

This protocol is adapted from standard procedures for anhydride-based acylations catalyzed by DMAP.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous dichloromethane (DCM).

  • Addition of Base: Add triethylamine (TEA) (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Addition of Anhydride: Dissolve this compound (1.2 eq) in a minimal amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C (ice bath).

  • Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Chloroacetylation using a Hindered Base for Sensitive Substrates

This protocol is designed to avoid side reactions seen with nucleophilic catalysts like pyridine.

  • Preparation: To an oven-dried, round-bottom flask under an inert atmosphere, add the substrate (e.g., a sugar with a free hydroxyl group) (1.0 eq) and dissolve it in anhydrous N,N-dimethylformamide (DMF).

  • Addition of Base: Add 2,6-lutidine (1.5 eq) to the solution.

  • Addition of Anhydride: Cool the mixture to 0 °C and slowly add a solution of this compound (1.5 eq) in anhydrous DMF.

  • Reaction: Stir the reaction at 0 °C and monitor its progress by TLC. If the reaction is slow, allow it to warm gradually to room temperature.

  • Workup: Once complete, pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by chromatography.

Visual Guides

Reaction_Mechanism cluster_activation Catalyst Activation (DMAP) cluster_acylation Nucleophilic Attack cluster_regeneration Base Function Anhydride This compound Intermediate N-Chloroacetylpyridinium Ion (Highly Reactive) Anhydride->Intermediate + DMAP DMAP DMAP Product Chloroacetate Ester Intermediate->Product + Alcohol - DMAP Alcohol Alcohol (R-OH) Acid Chloroacetic Acid Product->Acid + Byproduct Salt Triethylammonium Chloroacetate Acid->Salt + TEA TEA Triethylamine (TEA)

Caption: DMAP-catalyzed chloroacetylation workflow.

Troubleshooting_Flowchart Start Reaction Issue Occurs Q1 Is the mixture a thick, unstirrable solid/gunk? Start->Q1 A1_Yes Likely Pyridinium Salt Formation Q1->A1_Yes Yes Q2 Is the reaction slow or yield low? Q1->Q2 No S1 Switch from Pyridine to a hindered base (e.g., 2,6-Lutidine) in an inert solvent (DCM/THF). A1_Yes->S1 End Problem Resolved S1->End A2_Yes Possible Low Reactivity or Hydrolysis Q2->A2_Yes Yes Q2->End No S2a Add catalytic DMAP to activate anhydride. A2_Yes->S2a S2b Ensure all reagents and solvents are anhydrous. A2_Yes->S2b S2a->End S2b->End

Caption: Troubleshooting decision tree for common issues.

References

Validation & Comparative

A Comparative Guide to the HPLC Analysis of Reaction Products from Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of reaction mixtures involving chloroacetic anhydride (B1165640). It is intended for researchers, scientists, and drug development professionals who utilize chloroacetic anhydride as a reagent for chemical synthesis, particularly in the formation of amide bonds. The guide details experimental protocols, presents comparative data, and outlines alternative analytical methodologies.

Introduction to this compound Reactions

This compound is a highly reactive acylating agent frequently used to introduce the chloroacetyl group onto nucleophiles such as amines and alcohols. A common application is the N-acylation of amino acids or other amine-containing molecules. A typical reaction mixture may contain the desired N-chloroacetylated product, unreacted starting materials (e.g., the amine), the chloroacetic acid byproduct (from hydrolysis of the anhydride), and residual anhydride. Effective analytical monitoring is crucial for reaction optimization, yield determination, and purity assessment.

While various analytical techniques can be employed, HPLC is often the method of choice due to its high resolution, sensitivity, and quantitative accuracy for non-volatile, polar compounds commonly found in these reaction mixtures.

HPLC Methodologies: A Comparative Overview

The primary challenge in analyzing these reaction mixtures is the separation of polar compounds with similar structural characteristics. Reversed-phase HPLC (RP-HPLC) is the most common approach. Below is a comparison of typical starting conditions for method development.

Table 1: Comparison of RP-HPLC Method Parameters

ParameterMethod A: Isocratic ElutionMethod B: Gradient Elution
Column C18, 5 µm, 4.6 x 150 mmC18, 3.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water0.1% Formic Acid in Water
Mobile Phase B AcetonitrileAcetonitrile
Flow Rate 1.0 mL/min1.2 mL/min
Elution Profile 85% A / 15% B0-10 min: 5% to 40% B; 10-12 min: 40% to 95% B
Detector UV at 210 nmUV at 210 nm
Pros Simple, robust, good for known mixtures.High resolution, suitable for complex mixtures with varying polarities.
Cons Poor resolution for complex mixtures, longer run times for late-eluting peaks.More complex method development, potential for baseline drift.

Detailed Experimental Protocol: A Model Reaction

This section provides a detailed protocol for the analysis of a model reaction: the N-acylation of glycine (B1666218) with this compound.

Model Reaction

Glycine is dissolved in a suitable aqueous buffer. This compound is added portion-wise while maintaining the pH. The reaction is quenched, and a sample is prepared for HPLC analysis.

HPLC Sample Preparation Workflow

The following diagram illustrates the standard workflow for preparing a reaction sample for HPLC analysis.

A Quench Reaction Mixture (e.g., with water or buffer) B Perform Serial Dilution (with Mobile Phase A) A->B Dilute to fall within calibration curve C Filter Sample (0.22 µm Syringe Filter) B->C Remove particulates D Transfer to HPLC Vial C->D E Inject into HPLC System D->E

Caption: Standard sample preparation workflow for HPLC analysis.
HPLC Operating Conditions (Method B)

  • Instrument: Agilent 1260 Infinity II or equivalent.

  • Column: ZORBAX Eclipse Plus C18, 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: 99.9% Water / 0.1% Formic Acid.

  • Mobile Phase B: 99.9% Acetonitrile / 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 10 minutes, then ramp to 95% B for 2 minutes, hold for 2 minutes, and re-equilibrate at 5% B for 5 minutes.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 5 µL.

  • Detection: UV Diode Array Detector (DAD) at 210 nm.

Performance Data and Comparison

The following table presents typical performance data for the HPLC method described above compared to an alternative analytical technique, Gas Chromatography with Mass Spectrometry (GC-MS), which requires derivatization of the polar analytes.

Table 2: Performance Comparison: HPLC vs. GC-MS

ParameterHPLC-UV (Method B)GC-MS (after derivatization)
Analyte N-chloroacetylglycine, Glycine, Chloroacetic AcidSilylated derivatives (e.g., TMS)
Analysis Time ~15 minutes per sample~20-25 minutes per sample
Sample Prep Dilution and filtrationEvaporation, derivatization, reconstitution.
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Linearity (R²) > 0.999> 0.998
Key Advantage Direct analysis of polar, non-volatile compounds.High sensitivity and structural confirmation from mass spectra.
Key Disadvantage Lower sensitivity than MS detectors.Complex and time-consuming sample preparation.

Logical Flow for Method Selection

Choosing the right analytical technique depends on the specific requirements of the analysis, such as the need for speed, sensitivity, or structural information.

Start Define Analytical Goal Quant Routine Quantitation (Yield, Purity) Start->Quant Goal is Quantitative ID Byproduct Identification Start->ID Goal is Qualitative HPLC Use RP-HPLC (UV Detection) Quant->HPLC LCMS Use LC-MS ID->LCMS GCMS Consider GC-MS (if derivatization is feasible) ID->GCMS

Caption: Decision tree for selecting an appropriate analytical method.

Conclusion

For routine monitoring of reactions involving this compound, reversed-phase HPLC with UV detection offers a robust and reliable analytical solution. It provides excellent quantitative performance for the key polar components without requiring complex sample derivatization. While techniques like GC-MS offer higher sensitivity and definitive structural identification, the extensive sample preparation makes them less suitable for high-throughput screening or routine process monitoring. The choice of an isocratic versus a gradient HPLC method should be based on the complexity of the reaction mixture, with gradient elution providing superior resolution for separating multiple products and impurities.

Confirming Chloroacetylation: A Comparative Guide to Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the confirmation of successful chloroacetylation is a critical step in multi-step synthesis. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative methods for the confirmation of chloroacetylation, supported by experimental data and detailed protocols.

Performance Comparison: NMR vs. Alternative Techniques

The choice of analytical technique for confirming chloroacetylation depends on the specific requirements of the experiment, such as the need for quantitative data, structural information, and high-throughput screening. While NMR spectroscopy is a powerful tool for detailed structural elucidation, other methods like Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) offer complementary information and advantages in certain scenarios.

FeatureNMR SpectroscopyFTIR SpectroscopyMass Spectrometry (MS)
Information Provided Detailed structural information, including connectivity and stereochemistry. Quantitative analysis.Presence of functional groups (e.g., C=O, C-Cl).Molecular weight confirmation and fragmentation patterns for structural clues.
Sample Preparation Requires dissolution in a deuterated solvent. Can be sensitive to sample purity.Minimal preparation; can be used for solids, liquids, and gases.Requires sample ionization; can be coupled with chromatography (LC-MS, GC-MS) for mixture analysis.
Sensitivity Generally lower sensitivity compared to MS.[1]Moderate sensitivity.High sensitivity, capable of detecting trace amounts.[2]
Quantitative Analysis Excellent for quantitative measurements (qNMR).[3][4]Primarily qualitative, though semi-quantitative analysis is possible.Can be quantitative, especially when coupled with chromatography and using internal standards.
Strengths Unambiguous structure determination. Non-destructive.[2]Fast and simple to operate. Cost-effective.High sensitivity and specificity. Suitable for complex mixtures.
Limitations Higher cost of instrumentation. Lower throughput. Potential for signal overlap in complex molecules.[1]Provides limited structural information.Destructive technique. Ionization efficiency can vary between compounds.

Data Presentation: NMR Chemical Shifts for Chloroacetylated Substrates

The key to confirming chloroacetylation using NMR is the appearance of characteristic signals for the chloroacetyl group. The methylene (B1212753) protons (-CH₂Cl) typically appear as a singlet in the ¹H NMR spectrum, while the carbonyl carbon (C=O) and the methylene carbon (-CH₂Cl) give rise to distinct signals in the ¹³C NMR spectrum.

¹H NMR Chemical Shifts
CompoundFunctional GroupChemical Shift (δ) in ppmSolvent
Chloroacetyl chloride-CH₂Cl4.52CDCl₃
N-Phenyl-2-chloroacetamide-CH₂Cl4.25CDCl₃
N-Benzyl-2-chloroacetamide-CH₂Cl4.12CDCl₃
N-(chloroacetyl)-D,L-valine-CH₂Cl4.20DMSO-d6
N-{3-[(2-chloroacetyl)amino]phenyl}-1-adamantanecarboxamide-CH₂Cl4.28DMSO-d6

Note: Chemical shifts can vary slightly depending on the solvent and the electronic environment of the molecule.

¹³C NMR Chemical Shifts
CompoundFunctional GroupChemical Shift (δ) in ppmSolvent
Chloroacetyl chloride-CH₂Cl45.9CDCl₃
>C=O170.2CDCl₃
2-(2-chloro-N-(2,3-dimethylphenyl) acetamido) benzoic acid-CH₂Cl42.7DMSO-d6
>C=O165.8DMSO-d6
N-(chloroacetyl)arsanilic acid-CH₂Cl44.1Polysol
>C=O164.2Polysol
1-(2-chloroacetyl)proline-CH₂Cl42.5CDCl₃
>C=O167.0CDCl₃

Experimental Protocols

General Protocol for Chloroacetylation of an Amine

This protocol describes a general method for the N-chloroacetylation of a primary or secondary amine.

Materials:

  • Amine substrate (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • Anhydrous dichloromethane (B109758) (DCM) or other suitable aprotic solvent

  • Triethylamine (B128534) (TEA) or other suitable base (1.2 eq)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware

Procedure:

  • Dissolve the amine substrate and triethylamine in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the mixture to 0 °C in an ice bath.

  • Add chloroacetyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude chloroacetylated product.

  • Purify the crude product by recrystallization or column chromatography as needed.

Protocol for NMR Sample Preparation and Analysis

Materials:

  • Chloroacetylated product

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • Pipette and filter

Procedure:

  • Weigh approximately 5-10 mg of the purified chloroacetylated product.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.[5]

  • Ensure the sample is fully dissolved. If there are any particulates, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean NMR tube.[5][6][7]

  • Cap the NMR tube and carefully place it in the NMR spectrometer.

  • Acquire ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

  • Process the spectra (Fourier transform, phase correction, and baseline correction).

  • Analyze the spectra for the characteristic signals of the chloroacetyl group and the disappearance of the starting material signals. For ¹H NMR, look for a singlet around δ 4.0-4.5 ppm. For ¹³C NMR, look for signals around δ 40-46 ppm (-CH₂Cl) and δ 165-175 ppm (C=O).

Mandatory Visualization

Chloroacetylation_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Start Amine Substrate + Chloroacetyl Chloride Reaction Chloroacetylation Reaction (Solvent, Base, 0°C to RT) Start->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product Purified Product Workup->Product SamplePrep NMR Sample Preparation (Dissolve in Deuterated Solvent) Product->SamplePrep NMR_Acquisition 1H and 13C NMR Spectra Acquisition SamplePrep->NMR_Acquisition Data_Analysis Spectral Analysis: - Identify -CH2Cl signal - Identify C=O signal - Confirm disappearance of  starting material signals NMR_Acquisition->Data_Analysis Confirmation Structure Confirmed Data_Analysis->Confirmation

References

A Comparative Analysis of Chloroacetic Anhydride and Acetic Anhydride in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Appropriate Acylating Agent

In the realm of organic synthesis, particularly in the pharmaceutical and fine chemical industries, the choice of an acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and overall process viability. Among the various options, acid anhydrides are frequently employed due to their reactivity and handling characteristics. This guide provides a detailed comparative study of two prominent acylating agents: chloroacetic anhydride (B1165640) and acetic anhydride. We will delve into their respective performance in acylation reactions, supported by experimental data, detailed protocols, and a discussion of their safety and application profiles.

Performance Comparison: Reactivity and Yield

The primary difference in reactivity between chloroacetic anhydride and acetic anhydride stems from the presence of the electron-withdrawing chlorine atoms in the former. This inductive effect enhances the electrophilicity of the carbonyl carbons in this compound, making it a more potent acylating agent than acetic anhydride.[1] Consequently, reactions with this compound often proceed under milder conditions and may result in higher yields compared to those with acetic anhydride.

Table 1: Comparative Data for the N-Acylation of Aniline (B41778)

Acylating AgentSubstrateReaction ConditionsReaction TimeYield (%)Reference
Acetic AnhydrideAnilineAqueous solution with Sodium Acetate (B1210297), room temperatureNot specified66.35[2]
Chloroacetyl Chloridep-ToluidineNot specifiedNot specified88Not specified
Chloroacetyl ChlorideAnilinesPhosphate (B84403) buffer, room temperature20 minutesHigh to excellent[3]

Note: Data for chloroacetyl chloride is used as a proxy for this compound due to their similar reactivity as chloroacetylating agents.[4] The data presented is collated from different sources and should be interpreted as indicative rather than a direct quantitative comparison under identical conditions.

Experimental Protocols

The following are representative experimental protocols for the N-acylation of an amine using acetic anhydride and the chloroacetylation of an amine, which can be adapted for this compound.

Protocol 1: N-Acetylation of Aniline using Acetic Anhydride

This protocol is adapted from a standard laboratory procedure for the synthesis of acetanilide (B955).[5]

Materials:

  • Aniline (500 mg)

  • Concentrated Hydrochloric Acid (0.45 mL)

  • Acetic Anhydride (0.6 mL)

  • Sodium Acetate (530 mg)

  • Water (17 mL)

  • 95% Ethanol (B145695) (for recrystallization)

  • Ice bath

  • Vacuum filtration apparatus

Procedure:

  • Dissolve 500 mg of aniline in 14 mL of water. Two layers will be observed as aniline is immiscible in water.[5]

  • Add 0.45 mL of concentrated hydrochloric acid to the aniline solution.

  • In a separate beaker, prepare a solution of 530 mg of sodium acetate in 3 mL of water.

  • Add 0.6 mL of acetic anhydride to the aniline hydrochloride solution and swirl to mix.[5]

  • Immediately add the sodium acetate solution to the reaction mixture. Acetanilide will precipitate as a white solid.[5]

  • Cool the mixture in an ice bath to ensure complete precipitation.

  • Collect the solid acetanilide by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from 95% ethanol to obtain pure acetanilide.

Protocol 2: N-Chloroacetylation of an Amine in Phosphate Buffer

This protocol is a green chemistry approach for the N-chloroacetylation of amines using chloroacetyl chloride, which demonstrates a method applicable to reactive chloroacylating agents like this compound.[3]

Materials:

  • Amine (e.g., Aniline) (1 mmol)

  • Chloroacetyl Chloride (or this compound) (1.1 mmol)

  • Phosphate Buffer (pH 7.4, 0.1 M)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine (1 mmol) in the phosphate buffer (10 mL) in a round-bottom flask.

  • While stirring at room temperature, add the chloroacetylating agent (1.1 mmol) dropwise to the solution.

  • Continue stirring the reaction mixture at room temperature for approximately 20 minutes.[3]

  • If the product precipitates, it can be isolated by simple filtration. If it is soluble in the aqueous medium, it can be extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The crude product can be further purified by recrystallization if necessary.

Visualization of Synthetic Processes

To better understand the experimental workflow and the logical considerations in choosing between these two reagents, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reagents Prepare Substrate, Anhydride, Solvent, and Base/Catalyst start->reagents mix Combine Substrate, Solvent, and Base/Catalyst reagents->mix add_anhydride Add Anhydride (Acetic or Chloroacetic) mix->add_anhydride react Stir at Controlled Temperature add_anhydride->react monitor Monitor Reaction (TLC, etc.) react->monitor quench Quench Reaction monitor->quench extract Extract Product quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (Recrystallization/Chromatography) dry->purify characterize Characterize Product (NMR, IR, MP) purify->characterize end End characterize->end

Caption: A generalized experimental workflow for a comparative acylation synthesis.

logical_relationship cluster_anhydrides Acylating Anhydrides cluster_properties Properties & Reactivity acetic Acetic Anhydride reactivity Reactivity acetic->reactivity Lower byproduct Byproduct acetic->byproduct Acetic Acid applications Key Applications acetic->applications Acetylation (e.g., Aspirin (B1665792), Cellulose (B213188) Acetate) safety Safety acetic->safety Corrosive, Flammable chloroacetic This compound chloroacetic->reactivity Higher (Electron-withdrawing Cl) chloroacetic->byproduct Chloroacetic Acid chloroacetic->applications Chloroacetylation (Pharmaceutical Intermediates) chloroacetic->safety Highly Corrosive, Toxic

Caption: A logical comparison of key attributes of the two anhydrides.

Comparative Discussion

Reactivity: As previously mentioned, this compound is the more reactive of the two due to the inductive effect of the chlorine atoms. This heightened reactivity can be advantageous in cases where the substrate is less nucleophilic or when milder reaction conditions are desired. However, for highly sensitive substrates, the less reactive acetic anhydride may offer better control and selectivity, minimizing the formation of byproducts.[6]

Applications:

  • Acetic Anhydride: It is widely used as an acetylating agent in the production of numerous commercial products.[1] Its largest application is in the manufacture of cellulose acetate for films and fibers.[1] In the pharmaceutical industry, it is a key reagent in the synthesis of aspirin (acetylsalicylic acid).[1]

  • This compound: Its primary use is as a chloroacetylating agent. The resulting chloroacetylated compounds are valuable intermediates in organic synthesis, as the chlorine atom can be readily displaced by various nucleophiles, allowing for further molecular elaboration. This makes it particularly useful in the synthesis of pharmaceuticals and other complex organic molecules.

Safety and Handling: Both anhydrides are corrosive and react with water, but this compound presents a higher level of hazard.

  • Acetic Anhydride: It is a corrosive and flammable liquid.[5] It reacts with water to form acetic acid. Appropriate personal protective equipment (PPE), including gloves and eye protection, should be worn when handling this reagent.

  • This compound: It is a highly corrosive and toxic solid. It reacts with water to produce chloroacetic acid, which is also highly corrosive and toxic. Due to its higher toxicity, more stringent safety precautions are necessary when working with this compound, including the use of a fume hood and appropriate respiratory protection.

Conclusion

References

Efficacy comparison of different acylating agents for amine protection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and complex molecule construction. The choice of an appropriate acylating agent to install a protecting group is critical, directly influencing reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of common acylating agents for amine protection, supported by experimental data and detailed protocols to facilitate informed decision-making in your research.

Performance Comparison of Common Acylating Agents

The selection of an acylating agent is a balance between its reactivity, the stability of the resulting protected amine, and the conditions required for its removal. The general order of reactivity for common acylating agents is: Acyl Chlorides > Acid Anhydrides. This higher reactivity often translates to faster reaction times but may also lead to lower selectivity with sensitive substrates.

Below is a summary of quantitative data for the protection of various amines using common acylating agents. Yields are highly dependent on the specific substrate and reaction conditions.

Acylating AgentProtecting GroupAmine SubstrateBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Di-tert-butyl dicarbonate (B1257347) (Boc₂O)BocPyrrolidineTEADCMRT1100[1]
Di-tert-butyl dicarbonate (Boc₂O)BocAliphatic AmineNaHCO₃THF/H₂O02090[2]
Di-tert-butyl dicarbonate (Boc₂O)Boc2-amino-1-(4-bromophenyl) ethyl-1-ketoneTriethylamineNot SpecifiedRTOvernight~100[3]
Benzyl (B1604629) Chloroformate (Cbz-Cl)CbzAliphatic AmineNaHCO₃THF/H₂O02090[2][4]
Benzyl Chloroformate (Cbz-Cl)CbzAromatic AmineNoneH₂ORT195[2]
Benzyl Chloroformate (Cbz-Cl)Cbz3-Azabicylo[3.3.0]octane hydrochlorideNaOHNot SpecifiedRTOvernight96[5]
9-Fluorenylmethyl chloroformate (Fmoc-Cl)FmocAnilineNoneH₂O60Not Specified88[6]
9-Fluorenylmethyl chloroformate (Fmoc-Cl)Fmoc4-MethylbenzylamineNoneH₂O60Not Specified87[6]
9-Fluorenylmethyl chloroformate (Fmoc-Cl)FmocOctylamineNoneH₂O60Not Specified82[6]
Acetic Anhydride (B1165640)AcetylAnilineNaOAcH₂O/HClNot SpecifiedNot SpecifiedHigh[7]
Acetyl ChlorideAcetylPrimary AminesNaOAc / TEABrineNot SpecifiedNot SpecifiedExcellent[1]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are detailed experimental protocols for representative amine protection reactions.

Protocol 1: N-Boc Protection of a Primary Amine using Di-tert-butyl Dicarbonate (Boc₂O)[8][9]

This protocol describes a general procedure for the N-Boc protection of a primary amine.

Materials:

  • Primary amine (1.0 equiv)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)[8][9]

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)[8]

  • Tetrahydrofuran (THF)

  • Water

  • Dichloromethane (B109758) (DCM) or Ethyl Acetate (B1210297)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve the primary amine (1.0 equiv) and TEA or DIPEA (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF.[8] Stir at room temperature for 5 minutes until all solids are dissolved.

  • Reaction: Cool the reaction mixture to 0°C in an ice bath. Add Boc₂O (1.5 equiv) to the solution in one portion.[8]

  • Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.[8]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.[8]

  • Workup: Once the reaction is complete, remove the THF under reduced pressure. Extract the resulting aqueous residue with dichloromethane (e.g., 3 x 20 mL).[8]

  • Washing: Wash the combined organic layers sequentially with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[8]

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the N-Boc protected amine.[8] For many substrates, this procedure yields a product of high purity without further purification.

Protocol 2: N-Cbz Protection of an Amine using Benzyl Chloroformate (Cbz-Cl)[10]

This protocol provides a general method for the N-protection of an amine using benzyl chloroformate under aqueous conditions.

Materials:

  • Amine (1.0 equiv)

  • Benzyl Chloroformate (Cbz-Cl) (1.5 equiv)

  • Sodium Bicarbonate (NaHCO₃) (2.0 equiv)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl Acetate

  • Celite (optional, for filtration)

Procedure:

  • Setup: Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water. Add sodium bicarbonate (2.0 eq) to the solution.[10]

  • Reaction: Cool the mixture to 0 °C in an ice bath. Slowly add benzyl chloroformate (1.5 eq) dropwise to the cooled solution.[10]

  • Stirring: Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by TLC.[10]

  • Workup: Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.[10]

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the resulting residue by silica (B1680970) gel column chromatography if necessary.[10]

Protocol 3: N-Fmoc Protection of an Amine using 9-Fluorenylmethyl Chloroformate (Fmoc-Cl)[6]

This protocol describes a general procedure for the N-Fmoc protection of amines in an aqueous medium.

Materials:

  • Amine (1.0 mmol)

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl) (1.2 mmol)

  • Water (1.5 mL)

  • Ethyl Acetate

  • Hexane (B92381)

Procedure:

  • Setup: To Fmoc chloride (1.2 mmol) was added the amine (1mmol) and water (1.5 mL).[6]

  • Reaction: The reaction mixture is stirred at 60 °C.[6]

  • Monitoring: The reaction is monitored by thin layer chromatography using a mixture of ethyl acetate and hexane (e.g., 3:7) as the eluent.[6]

  • Isolation: After consumption of the amine, the reaction product is filtered and washed with water.[6]

Visualization of the Selection Process

The choice of an appropriate acylating agent for amine protection is a multifactorial decision. The following diagram outlines a logical workflow to guide this selection process based on key experimental parameters.

Acylating_Agent_Selection cluster_start Start: Amine Substrate cluster_reactivity Reactivity & Stability Considerations cluster_agents Acylating Agent Choice cluster_conditions Reaction Conditions cluster_end Outcome Start Primary or Secondary Amine Reactivity Substrate Sensitivity? (e.g., acid/base labile groups) Start->Reactivity Acyl_Chloride Acyl Halides (e.g., Ac-Cl, Cbz-Cl, Fmoc-Cl) High Reactivity Reactivity->Acyl_Chloride No, robust substrate Acid_Anhydride Acid Anhydrides (e.g., Ac₂O, Boc₂O) Moderate Reactivity, Milder Reactivity->Acid_Anhydride Yes, sensitive substrate Protection_Stability Desired Protecting Group Stability? Conditions Select Base & Solvent (e.g., TEA, DIPEA, NaHCO₃) (e.g., DCM, THF, H₂O) Protection_Stability->Conditions Orthogonal Strategy Needed? Acyl_Chloride->Protection_Stability Acid_Anhydride->Protection_Stability Protected_Amine Protected Amine Conditions->Protected_Amine

Caption: Logical workflow for selecting an acylating agent.

References

A Comparative Guide to the Validation of Chloroacetyl Protecting Group Removal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and clean removal of protecting groups is a critical step in multi-step organic synthesis. The chloroacetyl group is a valuable protecting group for amines, alcohols, and thiols due to its stability under various conditions. However, its successful removal requires careful selection of deprotection methodology and rigorous validation to ensure complete cleavage without compromising the integrity of the target molecule. This guide provides a comparative overview of common methods for the removal of chloroacetyl protecting groups, complete with experimental protocols and validation data.

Comparison of Deprotection Methods

Three primary methods for the removal of the chloroacetyl group are frequently employed: treatment with tetra-n-butylammonium fluoride (B91410) (TBAF), reaction with thiourea (B124793), and base-mediated hydrolysis using sodium hydroxide (B78521) (NaOH). Each method offers distinct advantages and disadvantages in terms of reaction conditions, selectivity, and yield.

MethodReagentTypical Reaction ConditionsSelectivityReported YieldAdvantagesDisadvantages
TBAF Deprotection Tetra-n-butylammonium fluoride (TBAF)THF, Room Temperature, 1-4 hGood85-95%Mild conditions, commercially available reagent.Can be basic, potentially affecting base-sensitive functional groups.
Thiourea Deprotection ThioureaEthanol (B145695)/Pyridine, Reflux, 2-6 hExcellent84-97%[1]Very mild and highly selective; tolerates other protecting groups like acetyl and benzoyl.[1]Requires heating, longer reaction times.
NaOH Hydrolysis Sodium Hydroxide (NaOH)Methanol (B129727)/Water, Room Temperature to Reflux, 2-18 hPoorVariableInexpensive reagents.Harsh conditions can lead to side reactions, such as hydrolysis of other esters or amides.[2][3][4]

Experimental Protocols

Detailed methodologies for each deprotection method are provided below. These protocols are intended as a starting point and may require optimization for specific substrates.

Protocol 1: Deprotection using Tetra-n-butylammonium Fluoride (TBAF)

This protocol describes a general procedure for the removal of a chloroacetyl group from an amine using TBAF.

Materials:

Procedure:

  • Dissolve the N-chloroacetylated substrate (1.0 eq) in anhydrous THF.

  • To the stirred solution, add TBAF (1.1 eq, 1 M solution in THF) dropwise at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC. The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deprotection using Thiourea

This protocol outlines the selective removal of a chloroacetyl group using thiourea, a particularly mild method.

Materials:

  • N-chloroacetylated substrate

  • Thiourea

  • Ethanol

  • Pyridine

  • Dichloromethane (DCM)

  • Water

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-chloroacetylated substrate (1.0 eq) and thiourea (2.0 eq) in a mixture of ethanol and pyridine.

  • Reflux the reaction mixture for 2-6 hours, monitoring its progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with water, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection using Sodium Hydroxide (NaOH)

This protocol describes the hydrolysis of a chloroacetyl amide using sodium hydroxide. Caution is advised due to the harshness of this method.

Materials:

  • N-chloroacetylated substrate

  • Sodium hydroxide (NaOH)

  • Methanol

  • Water

  • Ethyl acetate (B1210297) (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-chloroacetylated substrate (1.0 eq) in a mixture of methanol and water.

  • Add a solution of NaOH (2.0 eq) in water to the reaction mixture.

  • Stir the reaction at room temperature or gently heat, monitoring by TLC or HPLC. Reaction times can vary significantly.

  • Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1 M HCl).

  • Extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Validation of Chloroacetyl Group Removal

Thorough validation is essential to confirm the complete removal of the chloroacetyl group. A combination of chromatographic and spectrometric techniques is recommended.

Validation Workflow

cluster_deprotection Deprotection cluster_analysis Analysis cluster_validation Validation deprotection Perform Deprotection (TBAF, Thiourea, or NaOH) tlc_hplc Monitor by TLC/HPLC (Disappearance of Starting Material) deprotection->tlc_hplc Reaction Mixture extraction Aqueous Workup & Extraction tlc_hplc->extraction purification Column Chromatography extraction->purification hplc_analysis HPLC Analysis (Purity Assessment) purification->hplc_analysis Purified Product gcms_analysis GC-MS Analysis (Absence of Chloroacetyl Moiety) hplc_analysis->gcms_analysis nmr_analysis NMR Spectroscopy (Structural Confirmation) gcms_analysis->nmr_analysis final_product Confirmed Deprotected Product nmr_analysis->final_product cluster_main Deprotection Mechanisms cluster_tbaf TBAF cluster_thiourea Thiourea cluster_naoh NaOH start R-NH-CO-CH₂Cl tbaf F⁻ attacks Si in TBAF, releasing 'naked' F⁻ s_attack Sulfur of thiourea attacks α-carbon oh_attack OH⁻ attacks carbonyl carbon f_attack F⁻ attacks carbonyl carbon tbaf->f_attack product R-NH₂ f_attack->product cyclization Intramolecular cyclization s_attack->cyclization cyclization->product oh_attack->product

References

Mass Spectrometry Analysis of Chloroacetylated Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of chloroacetylating agents for the covalent modification of proteins, particularly at cysteine residues, has become a valuable tool in chemical biology and drug discovery. This guide provides a comprehensive comparison of mass spectrometry-based approaches for the analysis of chloroacetylated compounds, offering insights into alternative methods and supported by experimental data.

Performance Comparison of Alkylating Agents for Cysteine Modification

The selection of an appropriate alkylating agent is crucial for the successful identification and quantification of cysteine-containing peptides. While iodoacetamide (B48618) (IAA) has traditionally been the most common choice, chloroacetamide (CAA) and other reagents present viable alternatives with distinct advantages and disadvantages.

FeatureChloroacetamide (CAA)Iodoacetamide (IAA)Iodoacetic Acid (IAC)Acrylamide (AA)
Alkylation Efficiency High (requires ≥ 40 mM for complete conversion)[1]Very High (>95% efficacy at 10-50 mM)[1]HighHigh
Specificity for Cysteine High, with minor over-alkylation[1]Lower, significant over-alkylation of other residues (1-17%)[1]Lower, leads to non-specific modificationsHigh
Side Reactions Can cause significant methionine oxidation (up to 40%)[2]Can cause carbamidomethylation of methionine[3]Leads to the lowest peptide identification efficiencies[4]Minimal side reactions reported
Impact on Peptide ID Can lead to higher numbers of identified spectra than IAA/IAC[4]Can decrease identification rates of methionine-containing peptides[5]Lowest peptide identification rates among common alkylating agents[4]Achieves the best results in terms of peptide identification[5]
Stability of Modification Stable thioether bondStable thioether bondStable thioether bondStable thioether bond

Mass Spectrometry-Based Methodologies for Analysis

The analysis of chloroacetylated proteins can be approached at both the intact protein level and the peptide level after proteolytic digestion. Each approach offers unique advantages and is suited for different stages of the research pipeline.

MethodPrimary ApplicationAdvantagesDisadvantages
Intact Protein Analysis Rapid confirmation of covalent modification and determination of binding stoichiometry.Fast, provides information on the number of modifications per protein.Does not identify the specific site of modification, challenging for large or complex protein mixtures.
Bottom-Up Proteomics (Peptide Mapping) Precise identification of the site of covalent modification and quantification of modification occupancy.Provides detailed information on modification sites, suitable for complex samples.More time-consuming sample preparation, requires sophisticated data analysis.

Experimental Protocols

General Workflow for In Vitro Chemical Labeling and Mass Spectrometry Analysis

This protocol outlines a general procedure for the in vitro labeling of a purified protein with a chloroacetyl-containing compound and subsequent analysis by LC-MS/MS.

1. Protein Preparation:

  • Start with a purified protein of interest in a suitable buffer, such as 50 mM HEPES, 150 mM NaCl, pH 7.4.[6] Avoid buffers with primary amines (e.g., Tris) if targeting lysine (B10760008) is not intended.

2. Labeling Reaction:

  • Add the chloroacetyl-containing compound to the protein solution to a final concentration of 1-10 mM. The optimal concentration should be determined empirically.[6]

  • Incubate the reaction at room temperature or 37°C for 1-4 hours.[6]

  • Quench the reaction by adding a small molecule thiol like DTT or β-mercaptoethanol to a final concentration of 10-20 mM.[6]

3. Sample Preparation for Mass Spectrometry:

  • Reduction: Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

  • Alkylation of Unmodified Cysteines: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate any remaining free cysteines.

  • Digestion: Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[6]

  • Desalting: Acidify the peptide mixture with formic acid and desalt using a C18 spin column according to the manufacturer's protocol.

4. LC-MS/MS Analysis:

  • Reconstitute the dried peptides in 0.1% formic acid.

  • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

  • Acquire data using a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

5. Data Analysis:

  • Search the acquired MS/MS data against a relevant protein database using a search engine such as Mascot or MaxQuant.

  • Specify the mass shift corresponding to the chloroacetyl modification as a variable modification on cysteine residues.

  • Manually validate the identification of modified peptides by inspecting the MS/MS spectra for characteristic fragment ions.

Visualization of Workflows and Signaling Pathways

Experimental Workflow for Target Identification of Covalent Inhibitors

experimental_workflow cluster_cell_culture Cellular Treatment cluster_lysis Lysis & Ligation cluster_enrichment Enrichment & Digestion cluster_ms Mass Spectrometry cell_treatment Treat cells with alkyne-tagged chloroacetyl probe cell_lysis Cell Lysis cell_treatment->cell_lysis click_chemistry Click Chemistry: Biotin-azide ligation cell_lysis->click_chemistry streptavidin_enrichment Streptavidin Affinity Purification click_chemistry->streptavidin_enrichment on_bead_digestion On-bead Tryptic Digestion streptavidin_enrichment->on_bead_digestion lc_msms LC-MS/MS Analysis on_bead_digestion->lc_msms data_analysis Data Analysis: Target Identification lc_msms->data_analysis

Caption: A typical chemoproteomic workflow for identifying the cellular targets of a chloroacetyl-based covalent probe.[7][8]

EGFR Signaling Pathway Targeted by Covalent Inhibitors

egfr_signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Covalent_Inhibitor Chloroacetyl-based Inhibitor Covalent_Inhibitor->EGFR Covalently Binds (e.g., Cys797) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription

Caption: Simplified representation of the EGFR signaling pathway and its inhibition by a covalent chloroacetyl-based inhibitor.[2][7][9]

NF-κB Signaling Pathway and Potential Interrogation by Covalent Probes

nfkb_signaling cluster_stimulus External Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus LPS, TNF-α IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocates Covalent_Probe Chloroacetyl Probe Covalent_Probe->IKK Potentially Targets Reactive Cysteines Gene_Transcription Inflammatory Gene Transcription NFkB_nucleus->Gene_Transcription

Caption: Overview of the canonical NF-κB signaling pathway, highlighting potential targeting of the IKK complex with chloroacetyl-based probes.[10][11][12]

Fragmentation of Chloroacetylated Peptides in Mass Spectrometry

While specific, comprehensive studies on the fragmentation patterns of chloroacetylated peptides are limited, we can infer the expected behavior based on the known fragmentation of other modified cysteine residues and general peptide fragmentation principles.

  • Expected Behavior: The thioether bond formed between the chloroacetyl group and the cysteine thiol is relatively stable under collision-induced dissociation (CID) conditions. Therefore, the primary fragmentation is expected to occur along the peptide backbone, generating b- and y-ions.

  • Characteristic Mass Shift: The chloroacetyl modification will result in a specific mass shift on cysteine-containing peptides, which is used to identify them in the MS1 data.

  • Potential for Neutral Loss: While the thioether bond is generally stable, some neutral loss of the chloroacetyl moiety or parts of it might be observed, particularly at higher collision energies. This would be analogous to the neutral losses seen with other cysteine modifications. For example, a neutral loss of the entire chloroacetyl group (C2H2ClO) would correspond to a mass difference of 76.96 Da.

  • Electron Transfer Dissociation (ETD): ETD, which cleaves the peptide backbone at the N-Cα bond to produce c- and z-ions, is expected to preserve the chloroacetyl modification on the cysteine side chain, making it a valuable technique for localizing the modification site.[13][14][15]

Concluding Remarks

The mass spectrometric analysis of chloroacetylated compounds is a powerful approach for studying protein function, identifying drug targets, and elucidating signaling pathways. The choice of alkylating agent and mass spectrometric method should be carefully considered based on the specific research question. Chloroacetamide offers advantages in terms of specificity compared to the more traditional iodoacetamide, but potential side reactions like methionine oxidation must be taken into account. A combination of intact protein analysis for initial screening and bottom-up proteomics for detailed site identification provides a comprehensive strategy for characterizing these important covalent modifications. Future studies focusing on the detailed fragmentation patterns of chloroacetylated peptides will further enhance the utility of this valuable chemical tool.

References

A Comparative Review of Chloroacetylation Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chloroacetylation, the introduction of a chloroacetyl group onto a nucleophilic functional group, is a cornerstone transformation in modern organic synthesis. Its widespread application stems from the dual nature of the chloroacetyl moiety: it serves as a stable protecting group and as a versatile reactive handle for further molecular elaboration. This guide provides a comparative analysis of the most common chloroacetylation reagents, offering insights into their reactivity, selectivity, and practical applications, supported by experimental data to inform reagent selection in research and development.

Executive Summary

The primary chloroacetylation reagents used in organic synthesis are chloroacetyl chloride, chloroacetic anhydride (B1165640), and to a lesser extent, 2-chloro-2-oxoethyl acetate (B1210297). The choice of reagent is dictated by a balance of reactivity, selectivity, cost, and safety considerations. Chloroacetyl chloride is the most reactive and cost-effective option, making it a popular choice for a wide range of applications.[1] However, its high reactivity can sometimes lead to poor selectivity with substrates bearing multiple nucleophilic sites. Chloroacetic anhydride offers a milder alternative, often providing better yields and selectivity in such cases, albeit at a higher cost and with a slightly more complex reaction setup. 2-Chloro-2-oxoethyl acetate is a less common, specialized reagent.

Performance Comparison of Chloroacetylation Reagents

The reactivity of these agents generally follows the order: Chloroacetyl Chloride > this compound > 2-Chloro-2-oxoethyl acetate . This trend is reflected in the reaction conditions required and the typical yields obtained.

Table 1: General Comparison of Chloroacetylation Reagents
FeatureChloroacetyl ChlorideThis compound2-Chloro-2-oxoethyl acetate
Reactivity Very HighHighModerate
Selectivity Moderate to GoodGood to ExcellentSubstrate Dependent
Primary Use General purpose chloroacetylationSelective acylation, acid-sensitive substratesSpecialized applications
Byproducts HClChloroacetic acidAcetic acid, HCl
Cost LowModerateHigh
Handling Fuming liquid, corrosive, moisture sensitiveSolid or liquid, corrosive, moisture sensitiveLiquid, moisture sensitive

N-Chloroacetylation of Amines

The formation of a chloroacetamide bond is a crucial step in the synthesis of many pharmaceuticals and agrochemicals.

Table 2: N-Chloroacetylation of Various Amines
SubstrateReagentConditionsTimeYield (%)Reference
AnilineChloroacetyl ChloridePhosphate (B84403) Buffer (pH 7.4), RT15 min92[2]
BenzylamineChloroacetyl ChloridePhosphate Buffer (pH 7.4), RT15 min95[2]
4-MethylanilineChloroacetyl ChlorideDBU, THF, 0°C to RT3-6 h94[3]
Amino AlcoholsChloroacetyl ChloridePhosphate Buffer (pH 7.4), RT20 minHigh[2][4][5]
Toluidine IsomersChloroacetyl ChlorideAcetonitrile, TEA, -2 to 5°C6 h88[6]

O-Chloroacetylation of Alcohols and Phenols

The chloroacetyl group can serve as a protecting group for hydroxyl functionalities, which can be selectively removed under mild conditions.

Table 3: O-Chloroacetylation of Alcohols and Phenols
SubstrateReagentConditionsTimeYield (%)Reference
Benzyl AlcoholAcetic AnhydrideZnCl₂, Solvent-free, 30°C0.5 h95[7]
Benzyl AlcoholAcetyl ChlorideZnCl₂, Solvent-free, 30°C0.3 h98[7]
Cellulose (B213188)Chloroacetyl ChlorideDMF, 60°C24 hHigh substitution[8]

S-Chloroacetylation of Thiols

Thioesters are important intermediates in organic synthesis and can be formed by the chloroacetylation of thiols.

Table 4: S-Chloroacetylation of Thiols
SubstrateReagentConditionsTimeYield (%)Reference
o-amino thiophenolChloroacetyl ChlorideMicrowave irradiation-High[9]
ThiophenolAcetic AnhydrideSolvent and catalyst-free, 60°C-High[10]

Experimental Protocols

N-Chloroacetylation of an Amine in Phosphate Buffer

This protocol is adapted from a method for the rapid and environmentally friendly N-acylation of amines.[2]

Materials:

  • Amine (1.0 eq)

  • Chloroacetyl chloride (1.1 eq)

  • 0.1 M Phosphate buffer (pH 7.4)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the amine in the phosphate buffer in a round-bottom flask.

  • Stir the solution at room temperature.

  • Add chloroacetyl chloride dropwise to the stirring solution.

  • Continue to stir the reaction mixture at room temperature for approximately 20 minutes.

  • If a solid precipitate forms, collect the product by filtration and wash with cold water. If the product is soluble, extract with an appropriate organic solvent (e.g., ethyl acetate).

O-Chloroacetylation of an Alcohol using Acetic Anhydride (Catalyst and Solvent-Free)

This protocol is a green chemistry approach for the acetylation of alcohols.[10]

Materials:

  • Alcohol (1.0 mmol)

  • Acetic anhydride (1.5 mmol)

  • Round-bottom flask

Procedure:

  • Charge a 25 mL round-bottom flask with the alcohol.

  • Add acetic anhydride to the flask.

  • Homogenize the mixture with a glass rod.

  • Place the flask in a preheated oil bath at 60°C for the required time (typically a few hours, monitor by TLC or GC).

  • Upon completion, the product can be isolated by standard workup procedures.

S-Chloroacetylation of a Thiol with Chloroacetyl Chloride

This protocol is based on the reaction of N-Chloroacetyl-L-methionine with a thiol-containing molecule.[7]

Materials:

  • Thiol (e.g., L-cysteine methyl ester hydrochloride) (1.1 eq)

  • N-Chloroacetyl-L-methionine (1.0 eq)

  • Deionized water

  • Sodium bicarbonate

Procedure:

  • Dissolve the N-Chloroacetyl-L-methionine in a suitable buffer.

  • In a separate vial, dissolve the thiol in deionized water and neutralize with sodium bicarbonate.

  • Add the N-Chloroacetyl-L-methionine solution to the thiol solution.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-2 hours (monitor by HPLC).

  • The final product can be purified by preparative RP-HPLC.

Logical Relationships and Workflows

Reagent Selection Workflow

The choice of a chloroacetylation reagent is a critical step that depends on the substrate's properties and the desired outcome.

Reagent_Selection Start Substrate Analysis Multi_Nucleophile Multiple Nucleophilic Sites? Start->Multi_Nucleophile Acid_Sensitive Acid Sensitive? Multi_Nucleophile->Acid_Sensitive No Reagent_CAA Consider this compound Multi_Nucleophile->Reagent_CAA Yes Reagent_CAC Use Chloroacetyl Chloride Acid_Sensitive->Reagent_CAC No Acid_Sensitive->Reagent_CAA Yes End Proceed to Reaction Reagent_CAC->End Reagent_Other Consider Milder Reagents (e.g., 2-chloro-2-oxoethyl acetate) Reagent_CAA->Reagent_Other Reagent_CAA->End Reagent_Other->End

Caption: A decision-making workflow for selecting a suitable chloroacetylation reagent.

The Chloroacetyl Group in Drug Discovery: A Covalent Warhead

In the realm of drug development, the chloroacetamide moiety has emerged as a key "warhead" for the design of targeted covalent inhibitors.[11][12] These inhibitors form an irreversible covalent bond with a nucleophilic amino acid residue, typically a cysteine, in the active site of a target protein. This mechanism of action can lead to enhanced potency, prolonged duration of action, and the ability to target proteins that have been challenging to inhibit with non-covalent binders.

Signaling Pathway Inhibition via Covalent Modification

The chloroacetamide warhead's ability to covalently modify key proteins allows for the potent and durable inhibition of cellular signaling pathways implicated in diseases such as cancer and bacterial infections.

Covalent_Inhibition cluster_drug Covalent Inhibitor cluster_protein Target Protein Drug Drug with Chloroacetamide Warhead Active_Site Cysteine Residue in Active Site Drug->Active_Site Covalent Bond Formation Protein Target Protein (e.g., Kinase, Protease) Pathway_Activation Active Signaling Pathway Protein->Pathway_Activation Drives Pathway_Inhibition Inhibited Signaling Pathway Active_Site->Pathway_Inhibition Inactivates Protein Disease_Progression Disease Progression Pathway_Activation->Disease_Progression Therapeutic_Effect Therapeutic Effect Pathway_Inhibition->Therapeutic_Effect

Caption: Mechanism of action of a chloroacetamide-based covalent inhibitor targeting a protein in a signaling pathway.

The chloroacetamide group's reactivity allows it to selectively target and react with the thiol group of a cysteine residue within the binding pocket of an enzyme.[2][11] This covalent modification effectively and irreversibly inactivates the enzyme, thereby blocking the downstream signaling cascade that contributes to disease progression. This strategy has been successfully employed in the development of inhibitors for various enzyme classes, including kinases and proteases.[12]

References

Benchmarking Chloroacetic Anhydride: A Comparative Guide to Acid Anhydride Reactivity in Acylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis and drug development, the selection of an appropriate acylating agent is paramount to achieving desired reaction kinetics, yields, and product purity. This guide provides an objective comparison of chloroacetic anhydride (B1165640) against other commonly employed acid anhydrides—acetic anhydride, propionic anhydride, and benzoic anhydride. By presenting available experimental data and detailed methodologies, this document aims to empower researchers to make informed decisions in their synthetic endeavors.

Executive Summary

Acid anhydrides are widely utilized as acylating agents in the synthesis of esters and amides, crucial functional groups in many pharmaceutical compounds. Their reactivity is a key determinant in their selection for specific applications. Generally, the reactivity of acylating agents follows the order: acyl chlorides > acid anhydrides > esters > carboxylic acids. Within the class of acid anhydrides, electronic and steric effects dictate their relative reactivity. Chloroacetic anhydride, with its electron-withdrawing chloro-group, is a highly potent acylating agent, often favored for rapid and efficient reactions. This guide delves into a comparative analysis of its performance against other standard anhydrides.

Data Presentation: A Comparative Analysis of Reactivity

The following table summarizes the available quantitative data on the reactivity of the selected acid anhydrides in acylation reactions. It is important to note that a direct head-to-head comparison under identical conditions is not extensively available in the literature. The data presented is a synthesis of findings from various studies and provides a relative measure of reactivity.

Acid AnhydrideSubstrateReaction ConditionsRelative Rate/YieldReference
This compound Amino AcidsAlkaline solutionHighly effective for N-acetylation[1]
Primary Aromatic Amines (in mixed anhydride)Varies with solvent polarityChloroacetylation favored in non-polar solvents[2]
Acetic Anhydride 2-Methylnaphthalene (B46627)Not specifiedLess reactive than butyric anhydride
Alcohols/AminesGeneral acylationStandard reactivity, often used as a baseline
Propionic Anhydride General NucleophilesNot specifiedGenerally similar to or slightly more reactive than acetic anhydride
Benzoic Anhydride Water (Hydrolysis)Not specifiedLess powerful acylating agent than benzoyl chloride and benzoyl cyanide

Note: The reactivity of acid anhydrides in the acylation of 2-methylnaphthalene was found to increase with the lengthening of the carbon chain, suggesting an order of butyric anhydride > acetic anhydride. This indicates that steric hindrance is not the sole determining factor and that other effects may play a significant role.

Experimental Protocols: Methodologies for Reactivity Assessment

To generate directly comparable data for the reactivity of these acid anhydrides, a standardized experimental protocol is essential. The following proposed methodology can be adapted to specific laboratory conditions.

Objective: To determine the relative rates of acylation of a model substrate (e.g., benzyl (B1604629) alcohol or aniline) with this compound, acetic anhydride, propionic anhydride, and benzoic anhydride.

Materials:

  • This compound (Reagent Grade, ≥98%)

  • Acetic anhydride (Reagent Grade, ≥98%)

  • Propionic anhydride (Reagent Grade, ≥98%)

  • Benzoic anhydride (Reagent Grade, ≥98%)

  • Benzyl alcohol or Aniline (Substrate, ≥99%)

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (Solvent)

  • Pyridine or Triethylamine (Base catalyst, optional)

  • Internal Standard (e.g., Dodecane)

  • Gas Chromatograph with Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Reaction Setup: In a series of temperature-controlled reaction vessels, dissolve the substrate (e.g., 1 mmol) and the internal standard in the chosen anhydrous solvent.

  • Initiation of Reaction: At time t=0, add a stoichiometric equivalent (or a defined excess) of the respective acid anhydride (1 mmol) to each reaction vessel. If a base catalyst is used, it should be added prior to the anhydride.

  • Sampling: At predetermined time intervals, withdraw aliquots from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent (e.g., a primary amine like butylamine (B146782) for alcohol acylation, or an acid for amine acylation) to consume the unreacted anhydride.

  • Analysis: Analyze the quenched samples by GC-FID or HPLC to determine the concentration of the acylated product and the remaining substrate relative to the internal standard.

  • Data Analysis: Plot the concentration of the product versus time for each acid anhydride. The initial rate of reaction can be determined from the slope of this curve at t=0. The relative reactivity can be established by comparing these initial rates.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Nucleophilic_Acyl_Substitution Reactants Nucleophile (Nu-H) + Acid Anhydride Tetrahedral_Intermediate Tetrahedral Intermediate Reactants->Tetrahedral_Intermediate Nucleophilic Attack Products Acylated Product + Carboxylic Acid Tetrahedral_Intermediate->Products Leaving Group Departure Experimental_Workflow Start Prepare Substrate Solution with Internal Standard Add_Anhydride Add Acid Anhydride (t=0) Start->Add_Anhydride Sample Withdraw Aliquots at Timed Intervals Add_Anhydride->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by GC/HPLC Quench->Analyze Plot Plot [Product] vs. Time Analyze->Plot Determine_Rate Determine Initial Reaction Rate Plot->Determine_Rate

References

Safety Operating Guide

Safeguarding Your Laboratory: A Comprehensive Guide to the Proper Disposal of Chloroacetic Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of hazardous chemical waste is a cornerstone of a safe and compliant laboratory environment. Chloroacetic anhydride (B1165640), a highly toxic, corrosive, and moisture-sensitive solid, demands a rigorous and well-defined disposal protocol to mitigate the significant risks it poses to personnel and the environment. This guide provides essential, step-by-step procedures for the safe handling and disposal of chloroacetic anhydride, ensuring the well-being of your team and adherence to the highest safety standards.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative to recognize the severe hazards associated with this compound. It is fatal if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[1][2][3] Furthermore, it reacts violently with water.[2][3] All handling and disposal operations must be conducted within a certified chemical fume hood.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a full-face shield are mandatory.[1]

  • Hand Protection: Wear chemical-resistant gloves, such as butyl rubber or neoprene.

  • Body Protection: A flame-retardant lab coat, apron, and closed-toe shoes are required.[1]

  • Respiratory Protection: For spills or situations with potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[4]

Disposal of Small Quantities: Neutralization Protocol

For small, manageable quantities of this compound typically found in a research setting, a controlled hydrolysis and neutralization procedure is the recommended approach. This method converts the highly reactive anhydride into the less hazardous chloroacetic acid, which is then neutralized to a salt.

Experimental Protocol:

Materials:

  • This compound waste

  • Large glass beaker (volume at least 10 times that of the anhydride)

  • Stir bar and magnetic stir plate

  • Ice (crushed or cubed)

  • Cold deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution or 5% sodium hydroxide (B78521) (NaOH) solution

  • pH meter or pH paper

  • Appropriate, labeled hazardous waste container

Procedure:

  • Preparation of Quenching Solution: In the chemical fume hood, place the large beaker on a magnetic stir plate. Add a stir bar and a generous amount of ice, followed by cold deionized water to create a slurry. The total volume should be at least ten times the volume of the this compound to be neutralized. This large volume helps to dissipate the heat generated during the exothermic reaction.

  • Controlled Hydrolysis (Quenching): Begin vigorous stirring of the ice/water slurry. Very slowly and carefully, add the this compound waste to the center of the vortex in small portions. The rate of addition must be carefully controlled to prevent a rapid temperature increase and splashing. This step hydrolyzes the this compound to two equivalents of chloroacetic acid.

  • Neutralization: Once all the anhydride has been added and has fully reacted (disappearance of solid material), begin the slow, portion-wise addition of a saturated sodium bicarbonate solution or a 5% sodium hydroxide solution. Be cautious, as the neutralization reaction will produce carbon dioxide gas if sodium bicarbonate is used, which can cause foaming and bubbling.[5]

  • pH Monitoring and Adjustment: Periodically, and cautiously, check the pH of the solution with a pH meter or pH paper. Continue to add the basic solution until the pH of the waste mixture is stable and within the neutral range of 6.0 to 8.0.[6][7]

  • Final Disposal: Once the solution is confirmed to be neutral and the reaction has ceased (no more gas evolution or heat generation), the resulting aqueous waste should be transferred to a properly labeled hazardous waste container. Even though neutralized, the solution contains chloroacetate (B1199739) salts and should be disposed of through your institution's environmental health and safety (EHS) office. Do not pour down the drain unless explicitly permitted by local regulations.[8]

Quantitative Data for Disposal

The following table summarizes the key quantitative parameters for the safe disposal of this compound. Adherence to these values is critical for a controlled and safe reaction.

ParameterValue/RangeNotes
Reagent to Waste Ratio Minimum 10:1 (v/v) of ice/water to anhydrideEssential for thermal control during the exothermic hydrolysis reaction.
Neutralizing Agent Saturated Sodium Bicarbonate (NaHCO₃) or 5% Sodium Hydroxide (NaOH)A weak base like NaHCO₃ is often preferred for a more controlled reaction.
Final pH of Waste Solution 6.0 - 8.0Ensures complete neutralization before transfer to a waste container.[6][7]

Disposal of Large Quantities and Contaminated Materials

For larger quantities of this compound, in-lab neutralization is not recommended due to the potential for a runaway exothermic reaction.[9] In such cases, the material should be disposed of in its original container as hazardous waste.

  • Surplus and Non-Recyclable Solutions: Offer surplus and non-recyclable solutions to a licensed disposal company.[1]

  • Incineration: A common method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Materials: Any materials contaminated with this compound, such as gloves, paper towels, or absorbent materials from a spill, must be collected in a sealed, labeled container and disposed of as hazardous waste.[1][7]

Spill Management

In the event of a this compound spill, immediate and careful action is required:

  • Evacuate and Ventilate: Alert personnel in the immediate area and, if safe to do so, ensure the area is well-ventilated, preferably within a chemical fume hood.[7]

  • Wear Appropriate PPE: Before addressing the spill, don the full required personal protective equipment.[7]

  • Contain and Absorb: For solid spills, sweep up the material carefully to avoid creating dust and place it in a suitable, closed container for disposal.[1][2] Do not use water to clean up the spill as it reacts violently.[2][3] Use an inert absorbent material for any solutions.

  • Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.

  • Dispose of Waste: All materials used for the cleanup must be disposed of as hazardous waste.[7]

Logical Workflow for Disposal

The following diagram illustrates the logical workflow for the proper disposal of small quantities of this compound through neutralization.

cluster_prep Preparation cluster_reaction Reaction cluster_verification Verification & Disposal ppe Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood prep_quench Prepare Ice/Water Slurry (>10x Volume of Anhydride) fume_hood->prep_quench add_anhydride Slowly Add this compound to Vigorously Stirred Slurry prep_quench->add_anhydride neutralize Slowly Add NaHCO3 or NaOH Solution add_anhydride->neutralize check_ph Monitor pH until Stable (Target: 6.0 - 8.0) neutralize->check_ph waste_container Transfer Neutralized Solution to Labeled Hazardous Waste Container check_ph->waste_container ehs_disposal Dispose Through EHS Office waste_container->ehs_disposal

Caption: Workflow for the neutralization and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.